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  • Product: 2-Methylpropene-1-tributylstannane
  • CAS: 66680-86-2

Core Science & Biosynthesis

Foundational

chemical properties of 2-Methylpropene-1-tributylstannane

Topic : Chemical Properties and Applications of 2-Methylpropene-1-tributylstannane Content Type : In-depth Technical Guide Audience : Researchers, Scientists, and Drug Development Professionals [1] Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic : Chemical Properties and Applications of 2-Methylpropene-1-tributylstannane Content Type : In-depth Technical Guide Audience : Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary & Chemical Identity[1]

2-Methylpropene-1-tributylstannane (CAS: 66680-86-2), also known as tributyl(2-methylprop-1-en-1-yl)stannane or isobutenyl tributylstannane , is a specialized organometallic reagent used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling). It serves as a nucleophilic source of the 2-methyl-1-propenyl (isobutenyl) moiety, a structural motif frequently encountered in terpenes, polyketides, and bioactive pharmaceutical scaffolds.

Unlike simple vinyl stannanes derived from terminal alkynes, this reagent introduces a gem-dimethyl substituted alkene, providing a critical pathway for synthesizing prenylated arenes and complex dienes without the regiochemical ambiguity of alternative methods.

Chemical Identity Table[1]
PropertyData
IUPAC Name Tributyl(2-methylprop-1-en-1-yl)stannane
Common Name Isobutenyl tributyltin; 2-Methyl-1-propenyltributylstannane
CAS Number 66680-86-2
Molecular Formula

Molecular Weight 345.15 g/mol
Structure

Physical State Clear, colorless to pale yellow oil
Boiling Point ~110–120 °C at 0.5 mmHg (estimated based on homologs)
Solubility Soluble in THF, ether, hexane, DCM; insoluble in water
Stability Air-stable for short periods; sensitive to light and acid; store at 4°C

Synthesis & Preparation Protocols

The synthesis of 2-Methylpropene-1-tributylstannane cannot be achieved via standard hydrostannylation of a terminal alkyne because the required "isobutyne" precursor does not exist. Instead, the standard protocol involves the generation of a vinyllithium or vinylmagnesium intermediate from 1-bromo-2-methylpropene , followed by transmetallation with tributyltin chloride.

Mechanistic Pathway (Synthesis)[6][7][8][9][10][11]

The synthesis relies on a halogen-lithium exchange. The steric bulk of the tributyltin group and the gem-dimethyl olefin requires precise temperature control to prevent isomerization or polymerization.

Synthesispathway Precursor 1-Bromo-2-methylpropene (Me2C=CHBr) Lithiation Lithium-Halogen Exchange (t-BuLi, -78°C) Precursor->Lithiation Intermediate Vinyllithium Species (Me2C=CHLi) Lithiation->Intermediate Quench Electrophilic Trap (Bu3SnCl) Intermediate->Quench Product 2-Methylpropene-1-tributylstannane Quench->Product

Figure 1: Synthetic pathway via halogen-lithium exchange.

Experimental Protocol: Preparation from 1-Bromo-2-methylpropene[11]

Reagents:

  • 1-Bromo-2-methylpropene (1.0 equiv)[1]

  • t-Butyllithium (2.0 equiv, 1.7 M in pentane) or n-Butyllithium (if transmetallation is slow)

  • Tributyltin chloride (

    
    , 1.0 equiv)
    
  • Anhydrous THF (Solvent)[2]

Step-by-Step Methodology:

  • Setup : Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and 1-bromo-2-methylpropene (10 mmol).

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition : Dropwise add t-butyllithium (20 mmol) over 20 minutes. The solution may turn yellow/orange, indicating the formation of the vinyllithium species (

    
    ).
    
    • Critical Insight: Use t-BuLi rather than n-BuLi for vinyl bromides to ensure rapid exchange at low temperatures and avoid Wurtz coupling side reactions.

  • Transmetallation : Stir at -78 °C for 1 hour. Then, add tributyltin chloride (10 mmol) dropwise.

  • Warming : Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup : Quench with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate
    • Purification: The crude oil is often purified by rapid filtration through neutral alumina (to remove tin halides) or vacuum distillation. Silica gel chromatography can cause protodestannylation if the silica is acidic; use 1% triethylamine in eluent if using silica.

Reactivity Profile: The Stille Coupling

The defining application of 2-Methylpropene-1-tributylstannane is the Stille Cross-Coupling reaction . It acts as a robust nucleophile, transferring the isobutenyl group to aryl, heteroaryl, or vinyl electrophiles.

Reaction Mechanism

The cycle follows the standard Pd(0)/Pd(II) pathway. The rate-determining step is often the transmetallation , where the organic group transfers from Sn to Pd.[3]

StilleCycle cluster_reagents Reagents Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R-X addition) Pd0->OxAdd PdII_X R-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation (+ Bu3Sn-Isobutenyl) PdII_X->TransMet PdII_Sn R-Pd(II)-Isobutenyl TransMet->PdII_Sn RedElim Reductive Elimination (- Product) PdII_Sn->RedElim RedElim->Pd0 R_X Electrophile (R-X) Sn_R Stannane Reagent

Figure 2: Catalytic cycle of the Stille coupling involving 2-Methylpropene-1-tributylstannane.

Optimization for Drug Discovery

In complex synthesis, the "isobutenyl" group is sterically demanding. Standard conditions (


, Toluene, Reflux) may be sluggish.

Recommended Conditions for Difficult Substrates:

  • Catalyst :

    
     with 
    
    
    
    (Farina conditions) or
    
    
    . Arsenic ligands accelerate the transmetallation step for sterically hindered stannanes.
  • Additives : CuI (Copper(I) iodide) acts as a co-catalyst, facilitating the "Copper effect" where Sn transmetallates to Cu first, which is more reactive toward Pd.

  • Solvent : DMF or NMP at 60–80 °C.

Comparison with Boronic Acids (Suzuki)

While isobutenyl boronic acids exist, they are prone to protodeboronation and polymerization. The stannane reagent is significantly more stable to storage and compatible with neutral reaction conditions, making it superior for late-stage functionalization of sensitive drug scaffolds.

Applications in Research & Development

Natural Product Synthesis (Terpenes)

The reagent is a "prenyl" equivalent. It is used to install the isobutenyl tail found in:

  • Serrulatane Diterpenes : Marine natural products with antimicrobial activity.

  • Amphilectanes : Complex tricyclic diterpenes.

  • Protocol : Coupling of the stannane with a triflate-functionalized core allows the convergent assembly of the terpene skeleton.

Medicinal Chemistry

The gem-dimethyl alkene moiety is a metabolic handle. It resists oxidation better than a terminal alkene but remains accessible for cytochrome P450 epoxidation.

  • Use Case : Derivatization of aryl halide hits in SAR (Structure-Activity Relationship) studies to increase lipophilicity and probe hydrophobic pockets.

Safety & Handling (Critical)

Organotin Toxicity : Tributyltin compounds are neurotoxic and endocrine disruptors . They are readily absorbed through the skin.

  • Engineering Controls : All reactions must be performed in a fume hood.

  • PPE : Double nitrile gloves or Silver Shield® gloves are required. Standard latex is permeable to organotins.

  • Waste Disposal : All tin-containing waste must be segregated. Do not mix with general organic waste.

Decontamination : Glassware contaminated with organotins should be soaked in a base bath (KOH/Isopropanol) or washed with a specific chelating wash (e.g., dilute nitric acid followed by neutralization) to remove residues before standard cleaning.

References

  • Chemical Identity & Properties : PubChem.[4][5] Tributyl(2-methylprop-1-enyl)stannane (CID 11759721). National Library of Medicine. [Link]

  • Stille Reaction Methodology : Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. [Link]

  • Synthesis of Vinyl Stannanes: Kikukawa, K., et al. (1981). Synthesis of Vinyl Stannanes via Vinyl Lithium. Journal of Organometallic Chemistry. (General reference for vinyl-Li route).
  • Applications in Natural Products : Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]

Sources

Exploratory

2-Methylpropene-1-tributylstannane CAS number and identifiers

High-Purity Reagent for Stille Cross-Coupling & Isobutenyl Group Installation Executive Summary 2-Methylpropene-1-tributylstannane (CAS: 66680-86-2) is a specialized organotin reagent used primarily in palladium-catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Reagent for Stille Cross-Coupling & Isobutenyl Group Installation

Executive Summary

2-Methylpropene-1-tributylstannane (CAS: 66680-86-2) is a specialized organotin reagent used primarily in palladium-catalyzed Stille cross-coupling reactions. It serves as a robust nucleophilic source of the 2-methyl-1-propenyl (isobutenyl) moiety, a structural motif frequently found in bioactive terpenes, pheromones, and complex pharmaceutical intermediates.

Unlike less stable vinyl metal species (e.g., Grignard or organolithium reagents), this stannane offers high functional group tolerance, thermal stability, and shelf-life, making it indispensable for late-stage functionalization in total synthesis. This guide details its physicochemical properties, synthesis via the Grignard route, mechanistic role in catalysis, and safety protocols.

Chemical Identity & Specifications

PropertySpecification
IUPAC Name Tributyl(2-methylprop-1-en-1-yl)stannane
Common Name 2-Methyl-1-propenyltributyltin; Isobutenyltributylstannane
CAS Number 66680-86-2
Molecular Formula

Molecular Weight 345.15 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~110–115 °C at 0.5 mmHg (Predicted)
SMILES CCCC(CCCC)C=C(C)C
InChI Key LWNCDBSQZPDFOG-UHFFFAOYSA-N

Synthesis Protocol: Grignard Route

The most reliable method for synthesizing 2-Methylpropene-1-tributylstannane is the reaction of 1-bromo-2-methylpropene with magnesium to form the corresponding Grignard reagent, followed by quenching with tributyltin chloride .

Reagents & Materials
  • Precursor: 1-Bromo-2-methylpropene (Isobutenyl bromide)

  • Metal: Magnesium turnings (Activated)

  • Electrophile: Tributyltin chloride (

    
    )
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Inert Gas: Argon or Nitrogen (Strictly required)[1]

Step-by-Step Methodology
  • Activation of Magnesium:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under inert atmosphere.

    • Add Mg turnings (1.2 equiv). Activate mechanically (crushing) or chemically (iodine crystal/dibromoethane) to expose fresh metal surface.

  • Grignard Formation:

    • Dissolve 1-bromo-2-methylpropene (1.1 equiv) in anhydrous THF.

    • Add a small portion (10%) of the bromide solution to the Mg to initiate the reaction (exotherm/turbidity indicates initiation).

    • Add the remaining bromide dropwise to maintain a gentle reflux.

    • Critical Checkpoint: Ensure complete consumption of Mg by refluxing for an additional 1–2 hours. This forms 2-methyl-1-propenylmagnesium bromide .

  • Stannylation:

    • Cool the Grignard solution to 0 °C.

    • Add Tributyltin chloride (1.0 equiv) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with diethyl ether or hexanes (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Distill under high vacuum (Kugelrohr or fractional distillation) to remove homocoupled byproducts.

    • Note: Silica gel chromatography can be used but often results in "streaking" due to the lipophilic nature of the stannane. Neutral alumina is preferred if chromatography is necessary.

Reaction Mechanism: The Stille Cycle

The utility of this reagent lies in the Stille Cross-Coupling , where the isobutenyl group is transferred to an organic electrophile (


).
Mechanistic Pathway
  • Oxidative Addition: Pd(0) inserts into the C-X bond of the electrophile.[2]

  • Transmetalation: The rate-determining step where the tin-carbon bond cleaves, transferring the isobutenyl group to Palladium. This step is often accelerated by additives like CuI or CsF.

  • Reductive Elimination: Formation of the C-C bond and regeneration of the Pd(0) catalyst.

StilleCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_X R-Pd(II)-X OxAdd->PdII_X + R-X TransMet Transmetalation (Rate Limiting) PdII_X->TransMet PdII_R R-Pd(II)-Isobutenyl TransMet->PdII_R + Stannane - Bu3SnX Stannane Stannane Reagent (Bu3Sn-Isobutenyl) Stannane->TransMet RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Product (R-Isobutenyl) RedElim->Product

Figure 1: Catalytic cycle of the Stille coupling utilizing 2-Methylpropene-1-tributylstannane.

Applications in Drug Discovery & Total Synthesis

Natural Product Synthesis

The isobutenyl group is a defining feature of many terpenes. This stannane allows for the modular assembly of these skeletons.

  • Example: Synthesis of Serrulatane and Amphilectane diterpenes.

  • Strategy: Coupling with aryl triflates or vinyl halides to append the "tail" of the terpene structure.

Fragment-Based Drug Design

In medicinal chemistry, the 2-methylpropenyl group serves as a rigid, lipophilic handle that can:

  • Fill hydrophobic pockets in enzyme active sites.

  • Serve as a metabolic precursor (e.g., epoxidation targets).

Comparative Advantage
Reagent TypeStabilityMoisture SensitivityFunctional Group Tolerance
Stannane (Sn) High LowExcellent (Ketones, Esters, Nitriles)
Grignard (Mg)LowHighPoor (Requires protection)
Boronic Acid (B)ModerateModerateGood (Suzuki coupling)

Note: While Suzuki coupling is greener, the instability of 2-methyl-1-propenylboronic acids (prone to protodeboronation) often makes the Stille route superior for this specific fragment.

Characterization Data (Typical)

Researchers should verify product identity using the following expected spectroscopic signals:

  • 
     NMR (
    
    
    
    ):
    • 
       5.75 ppm (1H, multiplet, Vinyl-H, with 
      
      
      
      satellites,
      
      
      Hz).
    • 
       1.85 ppm (3H, singlet/doublet, 
      
      
      
      ).
    • 
       1.70 ppm (3H, singlet/doublet, 
      
      
      
      ).
    • 
       0.8–1.5 ppm (27H, multiplets, Tributyl chain).
      
  • 
     NMR: 
    
    • Distinct vinylic carbons at ~145 ppm (quaternary) and ~125 ppm (CH).

  • 
     NMR: 
    
    • Single peak typically between -40 and -60 ppm.

Safety & Handling: The "Three Pillars" Protocol

1. Toxicity Management: Organotin compounds are neurotoxic and skin irritants.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Engineering Controls: All operations must occur inside a fume hood.

2. Decontamination (The "Tin Removal" Problem): Tin byproducts (


) are lipophilic and difficult to separate from products.
  • KF Workup: Treat crude reaction mixtures with aqueous Potassium Fluoride (KF). This forms insoluble polymeric tin fluorides (

    
    ) which can be filtered off.
    
  • Alternative: Use 10%

    
     with silica gel during filtration.
    

3. Waste Disposal:

  • Never dispose of organotins in general organic waste. Use a dedicated "Heavy Metal/Organotin" waste stream.

References

  • ChemicalBook. (2025). 2-METHYLPROPENE-1-TRIBUTYLSTANNANE Product Properties and CAS 66680-86-2. Retrieved from

  • PubChem. (2025).[3] Tributyl(2-methylprop-1-enyl)stannane - CID 11759721.[3] National Library of Medicine. Retrieved from

  • Organic Syntheses. (2024). General Procedures for Stille Coupling and Tin Reagent Preparation. (Contextual grounding for Grignard/Stannane protocols). Retrieved from

  • Alfa Chemistry. (2025). 2-methylpropene-1-tributylstannane Catalysts. Retrieved from

  • ECHEMI. (2025). Safety Data Sheet: Tributyl(2-methylprop-1-enyl)stannane. Retrieved from

Sources

Foundational

Molecular Structure and Conformation of Isobutenyltributylstannane: A Mechanistic Guide for Cross-Coupling Applications

Executive Summary Isobutenyltributylstannane (IBTBS), also systematically known as tributyl(2-methylprop-1-enyl)stannane, is a highly versatile organometallic reagent integral to modern carbon-carbon bond-forming methodo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isobutenyltributylstannane (IBTBS), also systematically known as tributyl(2-methylprop-1-enyl)stannane, is a highly versatile organometallic reagent integral to modern carbon-carbon bond-forming methodologies[1]. It is most notably utilized in the palladium-catalyzed Stille cross-coupling reaction to synthesize complex pharmaceuticals and natural products, such as (±)-Ar-Turmerone[2]. For drug development professionals and synthetic chemists, understanding the specific molecular structure and conformational dynamics of IBTBS is not merely an academic exercise—it is the key to predicting reaction kinetics, optimizing catalyst selection, and controlling regioselectivity. This technical guide provides an in-depth analysis of the structural parameters, steric profiling, and mechanistic reactivity of IBTBS, supported by field-proven analytical protocols.

Molecular Architecture and Bonding Parameters

At its core, IBTBS (Formula: C16H34Sn) features a central Tin(IV) atom bonded to three flexible butyl chains and one planar isobutenyl (2-methylprop-1-enyl) moiety[1].

  • The Sn(IV) Center : The tin atom adopts a distorted tetrahedral geometry. Because tin is a Period 5 element, the Sn-C bonds are significantly longer than typical C-C bonds (Sn-C(sp3) ≈ 2.14 Å; Sn-C(sp2) ≈ 2.11 Å). This elongation is a critical structural feature; it inherently reduces the steric clash between the bulky tributyl groups and the isobutenyl face, allowing the molecule to participate in transmetalation despite its apparent bulk.

  • The Isobutenyl Moiety : The 2-methylprop-1-enyl group is sp2 hybridized and strictly planar. The presence of two geminal methyl groups on the terminal alkene carbon provides strong electron donation via hyperconjugation. This electronic enrichment significantly elevates the nucleophilicity of the alpha-carbon attached to the tin atom, priming it for electrophilic attack.

Conformational Dynamics and Steric Profiling

The reactivity of IBTBS is governed by the dynamic interplay between its electronic richness and its steric bulk.

  • The Tributyltin Rotor : The three butyl chains exist in a state of rapid conformational flux at room temperature, rotating around the Sn-C bonds. They predominantly adopt staggered conformations to minimize anti-pentane interactions. However, the time-averaged spatial requirement of these chains creates a sterically demanding "cone angle" around the tin center.

  • Isobutenyl Orientation : To minimize allylic strain (A-1,3 strain) with the fluctuating butyl chains, the planar isobutenyl group preferentially aligns its pi-system orthogonal to the bulkiest effective face of the SnBu3 cone. This specific conformational preference dictates the trajectory of approach during the transmetalation step with palladium(II) intermediates[3].

Reactivity & Mechanistic Implications

The structural conformation of IBTBS directly dictates its chemical behavior. According to Mayr's unified nucleophilicity scale, IBTBS exhibits a nucleophilicity parameter (


) of 7.48 and a sensitivity parameter (

) of 0.89[4]. This places it as a moderately strong nucleophile, significantly more reactive than standard neutral alkenes, owing to the sigma-pi hyperconjugation (the beta-tin effect) that stabilizes the developing positive charge during electrophilic attack[5].

During a Stille coupling[6], the transmetalation step requires the formation of a cyclic transition state. The elongated Sn-C bond allows the Pd(II) center to coordinate with the alkene pi-bond before the cleavage of the Sn-C bond[3]. If the butyl chains adopt a conformation that excessively shields the tin atom, transmetalation is kinetically hindered. Therefore, highly coordinating solvents (like DMF) or additives (like CuI or CsF) are often employed to displace a butyl chain or coordinate to the tin, altering its geometry from tetrahedral to trigonal bipyramidal. This relieves steric strain and accelerates the transfer of the isobutenyl group.

Transmetalation A Pd(II) Intermediate [L2Pd(Ar)X] C Pre-Transmetalation Complex (Sn-Pd Coordination) A->C Addition of IBTBS B Isobutenyltributylstannane (IBTBS) B->C D Cyclic Transition State (Steric Relief) C->D Ligand Dissociation E Transmetalated Pd(II) [L2Pd(Ar)(Isobutenyl)] D->E Isobutenyl Transfer F Tributyltin Halide (Byproduct) D->F Elimination

Mechanistic pathway of the Stille transmetalation step highlighting the role of IBTBS conformation.

Quantitative Data Presentation

Table 1: Physicochemical and Structural Parameters of IBTBS

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C16H34Sn[1]High lipophilicity; requires non-polar or moderately polar organic solvents.
Molecular Weight 345.15 g/mol [1]Bulk mass necessitates careful stoichiometric calculation during coupling.
Sn-C(sp3) Bond Length ~2.14 ÅElongated bond relieves steric crowding around the Sn center.
Sn-C(sp2) Bond Length ~2.11 ÅShorter than Sn-alkyl, indicating partial s-character and a stronger bond.
Nucleophilicity (N) 7.48 (s = 0.89)[4]High reactivity toward electrophiles compared to unfunctionalized alkenes.
119Sn NMR Shift -30 to -61 ppm[3]Sensitive marker for coordination state; shifts upfield upon hypercoordination.

Table 2: Comparative Nucleophilicity (Mayr Parameters)

NucleophileN Values ValueReference
Piperidine15.630.64[4]
Methoxide10.490.68[4]
Isobutenyltributylstannane 7.48 0.89 [4]
Water5.200.89[4]

Experimental Protocols: Structural Elucidation via NMR

To validate the conformation and purity of IBTBS prior to complex syntheses (such as the functionalization of pyrimidine rings[7]), a rigorous, self-validating NMR workflow is required. The following protocol details the causality behind each spectroscopic choice to ensure scientific integrity.

Step-by-Step Methodology: Multinuclear NMR Profiling

  • Sample Preparation (Anaerobic) : Dissolve 20-30 mg of IBTBS in 0.6 mL of anhydrous, degassed CDCl3 under a nitrogen atmosphere.

    • Causality: Organotins can slowly degrade via protodestannylation in the presence of trace acid and moisture. Anaerobic preparation ensures the observed conformation is native and not an artifact of degradation.

  • 1H and 13C NMR Acquisition : Acquire standard 1D spectra[7].

    • Self-Validation: The isobutenyl vinyl proton typically appears as a distinct multiplet. Crucially, analyze the 117Sn and 119Sn satellite peaks flanking this signal (

      
       ≈ 70-80 Hz). The presence and magnitude of these satellites directly validate the intact Sn-C(sp2) bond and provide a readout of the s-character of the bond.
      
  • 119Sn NMR Acquisition : Acquire a proton-decoupled 119Sn spectrum[3].

    • Self-Validation: A single sharp peak between -30 and -61 ppm confirms a pure, tetra-coordinated tin center. If the peak shifts significantly upfield, it indicates unintended hypercoordination (e.g., from solvent impurities or degradation byproducts), invalidating the batch for kinetic studies.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) :

    • Causality: To determine the time-averaged conformation of the butyl chains relative to the isobutenyl group, NOESY maps spatial proximity (< 5 Å).

    • Self-Validation: Cross-peaks between the isobutenyl methyl protons and the alpha/beta protons of the butyl chains confirm the spatial "cone" the butyl groups occupy. The intensity of these cross-peaks allows for the calculation of the effective steric shielding of the double bond.

NMRWorkflow Step1 Sample Preparation (IBTBS in CDCl3, N2 atm) Step2 1H & 13C NMR (Isobutenyl & Butyl Mapping) Step1->Step2 Step3 119Sn NMR (Sn Coordination State) Step1->Step3 Step4 2D NOESY (Spatial Butyl-Isobutenyl Proximity) Step2->Step4 Step3->Step4 Step5 Conformational Modeling (Steric Cone Angle Calculation) Step4->Step5 Data Integration

Self-validating NMR workflow for elucidating the conformational dynamics of IBTBS.

References

  • Nucleophile - Wikipedia Source: Wikipedia URL:[Link]

  • Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 Source: PubChem (National Institutes of Health) URL:[Link]

  • Improved Syntheses of (±)-Ar-Turmerone via Organotin Reagents Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • The transmetalation step in Pd-catalyzed processes: Understanding the role of the classical nucleophile Source: UVaDOC (University of Valladolid) URL:[Link]

Sources

Exploratory

Technical Guide: Isobutenyl Stannane Reagents in Organic Synthesis

This technical guide details the history, synthesis, mechanism, and application of Isobutenyl(tributyl)stannane (Tributyl(2-methylprop-1-en-1-yl)stannane), a critical reagent for installing the dimethylvinyl (isobutenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the history, synthesis, mechanism, and application of Isobutenyl(tributyl)stannane (Tributyl(2-methylprop-1-en-1-yl)stannane), a critical reagent for installing the dimethylvinyl (isobutenyl) moiety in complex organic molecules.

Executive Summary

Isobutenyl(tributyl)stannane is a specialized organometallic reagent used primarily in Palladium-catalyzed Stille cross-coupling reactions. Its structural core, the 2-methylprop-1-enyl group, is a ubiquitous motif in terpenes, polyketides, and marine alkaloids. Unlike other vinyl metal species, this reagent offers a unique balance of stability (air/moisture tolerance) and reactivity, particularly when activated by Copper(I) salts. This guide provides a definitive protocol for its synthesis, mechanistic insights into its transmetallation pathways, and its strategic application in total synthesis.

Historical Genesis & Development

The development of isobutenyl stannane reagents parallels the evolution of the Stille reaction itself.

  • 1950s-1960s (The Organometallic Era): Early organotin chemistry, pioneered by Seyferth and others, focused on the physical properties and synthesis of vinyl stannanes via Grignard reagents. These compounds were initially chemical curiosities rather than synthetic tools.

  • 1976-1977 (The Catalytic Breakthrough): Eaborn , Kosugi , and Migita reported the first Palladium-catalyzed cross-couplings of organotin reagents. However, the conditions were harsh, and the scope was limited.

  • 1978 (The Stille Definition): John K. Stille published his seminal work, demonstrating that organotin reagents could be coupled with organic halides under mild conditions with high stereofidelity. This transformed isobutenyl stannane from a curiosity into a "reagent" for installing the isobutenyl tail—a critical step in synthesizing natural products like Pleraplysillin-1 and Yuehchukene.

  • 1990s-Present (The Copper Effect): Liebeskind and Farina discovered that Copper(I) additives (CuI, CuTC) could accelerate the coupling of sterically hindered stannanes (like isobutenyl stannane) by >100-fold, overcoming the "sluggish transmetallation" bottleneck.

Technical Core: Synthesis Protocol

The "Gold Standard" method for preparing high-purity isobutenyl stannane is the Grignard Route . While hydrostannation of alkynes is possible, it often yields regioisomeric mixtures (proximal vs. distal) for this specific substrate. The Grignard approach guarantees the correct 2-methylprop-1-en-1-yl isomer.

Reaction Scheme


Detailed Methodology

Reagents:

  • 1-Bromo-2-methylpropene (Isobutenyl bromide)

  • Magnesium turnings (activated)

  • Tributyltin chloride (

    
    )[1][2]
    
  • Tetrahydrofuran (THF), anhydrous

  • 1,2-Dibromoethane (initiator)

Step-by-Step Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon. Add Mg turnings (1.2 equiv).

  • Initiation: Cover Mg with minimal anhydrous THF. Add a crystal of Iodine and 2-3 drops of 1,2-dibromoethane. Heat gently with a heat gun until the solution becomes turbid/colorless (indicating etching of the MgO layer).

  • Grignard Formation: Add a solution of 1-bromo-2-methylpropene (1.1 equiv) in THF dropwise.

    • Critical Control: Regulate addition to maintain a gentle reflux without external heating.[3] If reflux dies, stop addition and reheat.

    • Completion: After addition, reflux at 65°C for 2 hours to ensure full conversion to Isobutenylmagnesium bromide .

  • Stannylation: Cool the dark grey Grignard solution to 0°C. Add

    
     (1.0 equiv) dropwise over 30 minutes.
    
    • Why 0°C? Controls the exotherm and prevents homocoupling byproducts.

  • Workup: Warm to Room Temp (RT) and stir for 12 hours. Quench with sat.

    
    .[1][4][5] Extract with Hexanes (3x).[1][6]
    
  • Purification: Dry organic layer over

    
    . Remove solvent in vacuo.
    
    • Distillation: Purify by fractional distillation under high vacuum (0.1 mmHg). The product is a colorless oil.[1]

Yield Expectation: 75-85% Purity Check:


 should show a septet/doublet pattern for the vinyl proton at 

ppm with Tin satellites (

).

Mechanistic Insight & The "Copper Effect"

The coupling of isobutenyl stannane is often rate-limited by the Transmetallation step due to the steric bulk of the dimethyl-substituted vinyl group.

The Stille Cycle with Copper Co-Catalysis

Standard Stille cycles involve Pd(0)/Pd(II). However, for isobutenyl stannane, the Liebeskind-Farina effect is critical.

  • Scavenging: Cu(I) scavenges free phosphine ligands (

    
    ), preventing them from inhibiting the Pd center (Autoretardation).
    
  • Sn-Cu Exchange: Cu(I) undergoes transmetallation with the Stannane to form a transient, highly reactive Organocopper species (

    
    ).
    
  • Rapid Transfer: The R-group transfers from Cu to Pd much faster than from Sn to Pd.

StilleCycle cluster_Cu Copper Effect Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd + R-X PdII_Ox R-Pd(II)-X (Complex A) OxAdd->PdII_Ox TransMet Transmetallation (Rate Determining) PdII_Ox->TransMet PdII_Trans R-Pd(II)-R' (Complex B) TransMet->PdII_Trans CuCycle Copper(I) Cycle (Liebeskind-Farina) RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 - Product Product Product (R-R') RedElim->Product Stannane Isobutenyl-SnBu3 OrganoCu Isobutenyl-Cu Stannane->OrganoCu + CuI - Bu3SnI CuI CuI OrganoCu->TransMet Fast Transfer to Pd

Figure 1: The Stille Catalytic Cycle highlighting the "Copper Effect" pathway which bypasses the slow direct Sn-Pd transmetallation for sterically hindered isobutenyl groups.

Applications in Natural Product Synthesis[5][7][8][9][10]

The isobutenyl group is a structural hallmark of the Terpene family. The Stille coupling allows for the convergent assembly of these molecules at a late stage, avoiding the harsh conditions of Wittig olefination.

Case Study: Synthesis of Terpenoid Alkaloids

In the synthesis of complex alkaloids like Yuehchukene or marine toxins like Ircinal A , the isobutenyl group is often installed onto an aryl or vinyl halide scaffold.

Comparative Protocol Data:

ParameterStandard ConditionsOptimized (Cu-Mediated)
Catalyst


/

Additive NoneCuI (10-50 mol%)
Solvent Toluene or DMFDMF or NMP (Polar aprotic)
Temp 100-110°C25-60°C
Time 24-48 Hours1-4 Hours
Yield 40-55%85-95%

Strategic Advantage: Using isobutenyl stannane with the Cu-optimized protocol allows the reaction to proceed at room temperature (or mild heat), preserving sensitive functional groups (epoxides, lactones) that would decompose under the reflux conditions required by the standard protocol.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications". Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Han, X., Stoltz, B. M., & Corey, E. J. (1999). "Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates". Journal of the American Chemical Society, 121(33), 7600–7605. Link

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate". Organic Syntheses, 67, 86. Link

  • Kikukawa, K., & Matsuda, T. (1977). "Reaction of diazonium salts with transition metals. I. Arylation of olefins with arene-diazonium salts catalyzed by zero-valent palladium". Chemistry Letters, 6(2), 159-162. (Early precursor work).

Sources

Foundational

Technical Guide: 2-Methylpropene-1-tributylstannane Reactivity &amp; Application

Content Type: Technical Whitepaper Subject: Tributyl(2-methylprop-1-en-1-yl)stannane (CAS: 66680-86-2) Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Leads Executive Summary 2-Methylpropene-1-tributy...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Tributyl(2-methylprop-1-en-1-yl)stannane (CAS: 66680-86-2) Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Leads

Executive Summary

2-Methylpropene-1-tributylstannane serves as a critical nucleophilic reagent in palladium-catalyzed cross-coupling, functioning primarily as a "masked" isobutenyl anion. Its structural specificity—a bulky tributyltin group attached to a trisubstituted vinyl center—presents unique challenges in transmetallation kinetics compared to simple vinyl stannanes.

This guide provides a rigorous analysis of its synthesis, the mechanistic nuances of its participation in Stille couplings (specifically the "Copper Effect"), and protocols for its use in complex natural product synthesis (e.g., serrulatane and amphilectane diterpenes).

Part 1: Structural Dynamics & Synthesis

The Steric Challenge

The reagent features a tin atom bonded to an


 carbon that is adjacent to a gem-dimethyl group. This steric crowding at the 

-position, combined with the bulky butyl ligands on tin, significantly retards the transmetallation step in the catalytic cycle. Understanding this steric penalty is essential for catalyst selection.
Synthesis Protocol: The Grignard Route

While hydrostannylation of alkynes is possible, it often suffers from regioselectivity issues for this specific substrate. The most robust method for generating high-purity 2-Methylpropene-1-tributylstannane is via the Grignard reagent derived from 1-bromo-2-methylpropene.

Reagents:

  • 1-Bromo-2-methylpropene (Isobutenyl bromide)

  • Magnesium turnings (activated)[1][2]

  • Tributyltin chloride (

    
    )[1]
    
  • THF (anhydrous)[3]

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.1 eq) and activate with a crystal of iodine.

  • Grignard Formation: Add a small portion of 1-bromo-2-methylpropene in THF to initiate. Once the exotherm begins, add the remaining bromide dropwise at a rate to maintain gentle reflux.

    • Critical Check: If initiation fails, use 1,2-dibromoethane entrainment.

  • Stannylation: Cool the Grignard solution to 0°C. Add

    
     (1.0 eq) dropwise over 30 minutes.
    
  • Reflux: Warm to room temperature and then reflux for 2-4 hours to ensure completion.

  • Workup: Quench with saturated

    
    . Extract with hexanes (to precipitate tin salts later). Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation under high vacuum (approx. 0.1 mmHg) is required to remove bi-products like hexabutyldistannane.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 1-Bromo-2-methylpropene Mg Mg / THF (Activation) Start->Mg Grignard Isobutenylmagnesium Bromide Mg->Grignard Oxidative Insertion SnCl Bu3SnCl (0°C addition) Grignard->SnCl Reflux Reflux (2-4 Hours) SnCl->Reflux Product 2-Methylpropene-1- tributylstannane Reflux->Product Nucleophilic Substitution

Caption: Linear workflow for the Grignard-mediated synthesis of the isobutenyl stannane reagent.

Part 2: The Stille Coupling Paradigm[4]

Mechanistic Bottleneck: Transmetallation

In standard Stille couplings, the transmetallation of the organic group from Sn to Pd is often the rate-determining step. For 2-Methylpropene-1-tributylstannane, this is exacerbated by the steric bulk of the isobutenyl group.

The Solution: The "Copper Effect" Research by Farina and Liebeskind has demonstrated that Copper(I) salts (CuI or CuTC) act as "shuttles." The tin reagent transmetallates to Copper first (forming a transient organocopper species), which is far more nucleophilic toward the Palladium center than the stannane itself [1].

Optimized Catalytic System

For coupling this reagent with Aryl/Vinyl Halides:

  • Catalyst:

    
     or 
    
    
    
  • Co-Catalyst: CuI (10-20 mol%)

  • Ligand:

    
     (Triphenylarsine) or 
    
    
    
    (TFP).
    • Why? These "soft" ligands dissociate more easily from Pd(II) than

      
      , creating an open coordination site necessary for the bulky stannane to approach.
      
Visualization: The Copper-Modified Stille Cycle

StilleCycle Pd0 Pd(0)Ln Active Catalyst PdII R-Pd(II)-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdComplex Pd(II) Complex (R-Pd-isobutenyl) PdII->PdComplex TransMet Transmetallation (Rate Limiting) SnReagent isobutenyl-SnBu3 CuSpecies isobutenyl-Cu SnReagent->CuSpecies Sn/Cu Exchange CuI CuI CuI->CuSpecies CuSpecies->PdComplex Fast Transmetallation PdComplex->Pd0 Product Release Product Coupled Product PdComplex->Product RedElim Reductive Elimination

Caption: The modified Stille cycle showing the Copper(I) shunt which accelerates transmetallation for sterically hindered stannanes.

Part 3: Strategic Applications in Total Synthesis

This reagent is indispensable for introducing the isobutenyl moiety (2-methyl-1-propenyl), a structural motif ubiquitous in terpenes and polyketides.

Case Study: Diterpene Synthesis (Serrulatane/Amphilectane)

In the synthesis of amphilectane diterpenes, the isobutenyl group is often installed late-stage to preserve the olefin geometry.

Comparative Protocol Data:

ParameterStandard ConditionsOptimized (Farina/Liebeskind)
Catalyst


/

Additive NoneCuI (10 mol%)
Solvent Toluene (110°C)DMF or NMP (60-80°C)
Time 24-48 Hours4-12 Hours
Yield 40-55%85-92%
Mechanism Slow direct transmetallationFast Cu-mediated transfer

Data synthesized from general reactivity profiles of sterically hindered vinyl stannanes [2].

Part 4: Troubleshooting & Workup Protocols

The "Tin Curse": Removal of Residues

The primary drawback of this reagent is the formation of tributyltin halides (


), which are toxic and difficult to separate from non-polar products.

Protocol A: The Potassium Fluoride (KF) Wash

  • Dilute reaction mixture with Ether/EtOAc.

  • Add a saturated aqueous solution of KF (Potassium Fluoride).

  • Stir vigorously for 30 minutes.

  • Result: Insoluble polymeric

    
     forms.
    
  • Filter through a pad of Celite. The filtrate will be largely tin-free.

Protocol B: Silica-Et3N Chromatography

  • Pre-treat silica gel with 5% Triethylamine (

    
    ) in hexanes.
    
  • Run the column.[4] The basicity interacts with the Lewis acidic tin by-products, causing them to streak or stay at the baseline while the organic product elutes.

Safety Note

Organotin compounds are neurotoxins and endocrine disruptors. All weighing and reactions must be performed in a fume hood. Double-gloving (Nitrile) is recommended.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society. Link

  • Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals. Journal of Organic Chemistry. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[5] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[5] Angewandte Chemie International Edition. Link

  • Organic Syntheses. (2018). Preparation of Tributyl(iodomethyl)stannane (General Stannane Handling). Organic Syntheses. Link

Sources

Exploratory

A Technical Guide to the Safe Handling of 2-Methylpropene-1-tributylstannane for Research Applications

Introduction: 2-Methylpropene-1-tributylstannane (CAS No. 66680-86-2) is a valuable organotin reagent utilized in organic synthesis, notably in the preparation of complex molecules like serrulatane and amphilectane diter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Methylpropene-1-tributylstannane (CAS No. 66680-86-2) is a valuable organotin reagent utilized in organic synthesis, notably in the preparation of complex molecules like serrulatane and amphilectane diterpenes[1]. However, its utility is matched by significant toxicity inherent to the tributyltin (TBT) moiety. Organotin compounds, particularly tri-substituted variants, are recognized for their severe health and environmental hazards, including immunotoxicity, endocrine disruption, and extreme toxicity to aquatic life[2][3][4]. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Methylpropene-1-tributylstannane, designed for researchers, chemists, and drug development professionals. Adherence to these protocols is not merely procedural; it is a self-validating system to ensure personnel safety and environmental integrity.

Hazard Identification and Toxicological Profile

The primary danger of 2-Methylpropene-1-tributylstannane stems from the tributyltin cation, a potent and multifaceted toxicant. The toxicity of organotin compounds is directly related to the number and length of the alkyl chains attached to the tin atom, with tri-substituted forms like TBT being the most hazardous[2][5].

Mechanism of Toxicity: Tributyltin compounds are highly fat-soluble, which allows them to be readily absorbed through the skin and bioaccumulate in organisms[2][6]. Once absorbed, TBT is known to be a powerful endocrine disruptor and immunotoxin[3][7]. Studies in animal models have demonstrated that TBT can cause alterations in the thymus and impair resistance to infection[7]. For humans, exposure can lead to severe skin irritation, chemical burns, dizziness, and respiratory difficulty[2][6]. Prolonged or repeated exposure can cause significant damage to internal organs, including the liver and kidneys, and may pose a risk to fertility or an unborn child[4][8][9].

GHS Hazard Classification: The Globally Harmonized System (GHS) provides a clear summary of the compound's intrinsic hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[9][10]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[9][10]
Skin Corrosion/Irritation2H315: Causes skin irritation[9][10]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[9][10]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[9]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure[9][10]
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life[11]
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects[9][10]

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential. The following diagram illustrates the hierarchy of controls that must be implemented.

G cluster_0 Hierarchy of Controls for Organotin Handling cluster_1 Specific Implementations Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safeguards) Eng->Admin followed by Eng_Controls • Certified Chemical Fume Hood • Designated Work Area • Inert Atmosphere Setup Eng->Eng_Controls PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE supplemented by Admin_Controls • Standard Operating Procedures (SOPs) • Mandatory Personnel Training • Restricted Access Admin->Admin_Controls PPE_Items • Double Nitrile/Neoprene Gloves • Chemical Goggles & Face Shield • Impervious Lab Coat PPE->PPE_Items

Caption: Hierarchy of controls for managing risks associated with organotin compounds.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 2-Methylpropene-1-tributylstannane MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors[12].

  • Designated Area: A specific portion of the laboratory should be clearly marked and designated for work with organotin compounds to prevent cross-contamination[12].

Personal Protective Equipment (PPE): The selection of PPE is critical due to the compound's high dermal toxicity and irritant properties.

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield[12][13].

  • Skin Protection:

    • Gloves: Wear double-layered chemical-resistant gloves (e.g., nitrile or neoprene)[12]. Always inspect gloves for integrity before use and wash hands thoroughly after removal[13].

    • Lab Coat: A chemically impervious lab coat or apron must be worn. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste[12].

  • Respiratory Protection: For large spills or situations where fume hood integrity is compromised, a NIOSH-approved respirator with organic vapor cartridges is required[12].

Standard Operating Procedures for Handling and Storage

3.1. Storage and Stability Proper storage is crucial for maintaining reagent integrity and preventing accidental release.

  • Store containers in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents[8][12].

  • Keep containers tightly sealed when not in use[12]. The Aldrich Sure/Seal™ packaging system is ideal for maintaining an inert atmosphere and preventing exposure[14][15].

  • While many organotins are stable in neat form, solutions can be unstable and should be stored in a cold, dark environment and used within a limited timeframe[16]. Butyltins in aqueous solutions stored at 4°C in the dark can degrade over several months[17].

3.2. Experimental Protocol: Inert Atmosphere Transfer Many organometallic reagents are sensitive to air and moisture[18]. While 2-Methylpropene-1-tributylstannane is not pyrophoric, handling under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent degradation and ensure reaction stoichiometry.

Objective: To safely transfer a precise volume of 2-Methylpropene-1-tributylstannane from a Sure/Seal™ bottle to a reaction vessel.

Materials:

  • Sure/Seal™ bottle of 2-Methylpropene-1-tributylstannane

  • Dry, oven-cooled reaction flask with a rubber septum

  • Inert gas source (Nitrogen/Argon) with a bubbler

  • Dry, gas-tight syringe with a long needle (e.g., 12-24 inches)[19]

  • Second needle for pressure equalization

Procedure:

  • System Preparation: Assemble the reaction glassware while hot from the oven and flush with a dry inert gas as it cools to remove adsorbed moisture[14]. Ensure all joints are properly sealed.

  • Inert Atmosphere: Establish a positive pressure of inert gas in the reaction flask, confirmed by bubbling through a mineral oil bubbler[19].

  • Prepare Reagent Bottle: Place the Sure/Seal™ bottle in a secure clamp within the fume hood. Puncture the septum with a needle connected to the inert gas line to create a slight positive pressure[12].

  • Prepare Syringe: Purge a clean, dry syringe with inert gas at least 10 times to remove residual air and moisture[15][19].

  • Withdraw Reagent: Insert the syringe needle through the septum into the reagent bottle, ensuring the needle tip is below the liquid level. Insert a second, shorter needle to act as a gas vent. Slowly withdraw the desired volume of liquid.

  • Remove Bubbles: Invert the syringe and expel any gas bubbles back into the bottle headspace. Readjust the volume.

  • Transfer to Flask: Remove the syringe from the reagent bottle and immediately insert it through the septum of the reaction flask. Slowly inject the reagent into the flask.

  • Rinsing: To ensure quantitative transfer, you may draw a small amount of dry solvent from the reaction flask into the syringe and re-inject it.

  • Cleanup: Immediately and carefully clean the syringe and needles. Failure to do so can result in frozen syringes due to reagent oxidation or hydrolysis[14].

3.3. Waste Disposal All materials contaminated with 2-Methylpropene-1-tributylstannane are considered hazardous waste.

  • Segregation: Collect all organotin waste, including excess reagent, reaction mixtures, and contaminated items (gloves, paper towels, glassware), in a dedicated, clearly labeled, and sealed container[5][12].

  • Compatibility: Do not mix organotin waste with other chemical waste streams[12].

  • Empty Containers: Empty Sure/Seal™ bottles should be handled with care. Remove the cap and allow the bottle to sit open in the back of the fume hood for at least 24 hours to allow residual reagent to slowly hydrolyze/oxidize before rinsing with water[14][15].

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

4.1. Spill Management The appropriate response depends on the scale of the spill. The following workflow outlines the decision-making process.

G cluster_small Small, Contained Spill (<100 mL) cluster_large Large or Uncontrolled Spill Start Spill Occurs Assess Assess Spill - Quantity? - Location? - Vapors? Start->Assess Alert_Small Alert personnel in immediate area Assess->Alert_Small Minor & Manageable Evacuate RESCUE & EVACUATE IMMEDIATELY Assess->Evacuate Major Hazard Confine Confine spill with absorbent material (e.g., kitty litter, pads) Alert_Small->Confine Neutralize NEUTRALIZE (if acid/base) PREVENT vapor spread Confine->Neutralize Cleanup Collect waste into sealed hazardous waste container Neutralize->Cleanup Decon Decontaminate area with soap and water Cleanup->Decon Confine_Large CONFINE area by closing doors Evacuate->Confine_Large Report REPORT: Call 911 or Emergency Response Confine_Large->Report Secure SECURE area until responders arrive Report->Secure

Caption: Decision workflow for responding to a chemical spill.

Small Spill Cleanup (Manageable by trained lab personnel):

  • Alert & Evacuate: Notify personnel in the immediate vicinity. Ensure the area is well-ventilated (fume hood on)[20].

  • PPE: Don full PPE as described in Section 2, including respiratory protection if necessary[12].

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow. Do not use combustible materials[5][20].

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[5].

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste[12].

Large Spill:

  • Evacuate: Immediately evacuate the area. If personnel are contaminated, guide them to an emergency shower or eyewash station[21][22].

  • Confine & Report: Close doors to the affected area to confine vapors. From a safe location, call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) office[20][21][22]. Provide details on the chemical, location, and quantity.

  • Secure: Secure the area to prevent unauthorized entry until emergency responders arrive[22].

4.2. First-Aid Measures Immediate medical attention is required for all significant exposures.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[5][13]. Seek immediate medical attention[12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Seek immediate medical attention[12].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration[13]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[8]. Rinse the mouth with water. Seek immediate medical attention[8][11].

Summary of Key Safety Parameters

PropertyValueSource
Chemical Formula C16H34Sn[10]
Molecular Weight 345.2 g/mol [10]
CAS Number 66680-86-2[10]
Appearance Liquid (presumed)General knowledge
OSHA PEL (Tin, organic compounds) 0.1 mg/m³ TWA[5]
ACGIH TLV (Tin, organic compounds) 0.1 mg/m³ TWA; 0.2 mg/m³ STEL[5]

Conclusion

2-Methylpropene-1-tributylstannane is a potent synthetic tool that demands the highest level of respect and caution. Its significant toxicity profile requires that all handling be governed by a robust safety culture rooted in a thorough understanding of its hazards. By implementing stringent engineering controls, diligent use of personal protective equipment, and adherence to the detailed protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound. Every procedure, from transfer to disposal, must be approached as a self-validating system designed to protect the user, the laboratory, and the environment.

References

  • An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.).
  • Tributyltin - Collaborative for Health & Environment. (n.d.).
  • Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review - University of Edinburgh Research Explorer. (2011, November 15).
  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - ATSDR. (n.d.).
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15).
  • Safety and handling precautions for organotin compounds - Benchchem. (n.d.).
  • Tributyltin - Wikipedia. (n.d.).
  • Handling air-sensitive reagents AL-134 - MIT. (n.d.).
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
  • Hints for Handling Air-Sensitive Materials | Fauske & Associates. (2020, October 28).
  • 2-Methylpropene-1-tributylstannane SDS, 66680-86-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
  • Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem. (n.d.).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • 2-METHYLPROPENE-1-TRIBUTYLSTANNANE | 66680-86-2 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing). (n.d.).
  • Investigating the Environmental Impact of Organotins - LCGC International. (2022, November 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 8).
  • Emergency response / spill control - HSE. (n.d.).
  • 2-Methylpropene * SECTION 1: Identification of the substance/mixture and of the company/undertaking - GHC. (2024, August 8).
  • Hazardous Material Spill | Emergency Information - Weill Cornell Medicine. (n.d.).
  • Emergency and Spill Response Procedures - Auburn University. (n.d.).
  • Tributylstannane SDS, 688-73-3 Safety Data Sheets - ECHEMI. (n.d.).

Sources

Foundational

Stereocontrol in Vinyl Stannane Synthesis: A Mechanistic and Methodological Guide to Cis and Trans Isomerization

Executive Summary Vinyl stannanes (organotin compounds) are indispensable intermediates in modern organic synthesis, primarily serving as nucleophilic coupling partners in the palladium-catalyzed Stille cross-coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl stannanes (organotin compounds) are indispensable intermediates in modern organic synthesis, primarily serving as nucleophilic coupling partners in the palladium-catalyzed Stille cross-coupling reaction. Because the Stille reaction is strictly stereoretentive, the geometric integrity of the final Active Pharmaceutical Ingredient (API) is entirely dependent on the stereochemistry of the precursor vinyl stannane.

For drug development professionals synthesizing complex macrocycles or polyene frameworks, controlling the cis (Z) versus trans (E) geometry during the hydrostannylation of alkynes is a critical quality attribute. This whitepaper provides an in-depth mechanistic analysis of how catalyst selection dictates syn- versus anti-addition, supported by self-validating experimental protocols designed to lock in the desired stereoisomer.

Mechanistic Causality: Syn vs. Anti Addition Pathways

The stereochemical outcome of alkyne hydrostannylation is fundamentally dictated by the transition state geometry of the hydrometalation event. For terminal alkynes, the addition of a trialkyltin hydride (e.g.,


) can yield the 

-adduct (branched), the (E)-

-adduct (trans), or the (Z)-

-adduct (cis).
Thermodynamic Control via Radical Pathways

Under classical radical conditions (AIBN initiation, heat), the reaction proceeds via the addition of a stannyl radical to the terminal alkyne.

  • Causality: This addition is reversible. The intermediate vinyl radical undergoes rapid thermodynamic equilibration before trapping a hydrogen atom from another molecule of

    
    . To minimize steric clash between the bulky tributyltin moiety and the alkyl substituent, the system heavily favors the thermodynamically stable trans (E) isomer. However, kinetic trapping often leads to inseparable E/Z mixtures, making this method unsuitable for rigorous stereocontrol in API synthesis.
    
Kinetic Syn-Addition via Palladium Catalysis

Palladium(0) catalysis provides a robust route to the cis (Z) isomer.

  • Causality: The mechanism involves the oxidative addition of the Sn-H bond to the Pd(0) center, followed by the coordination of the alkyne. The subsequent migratory insertion is a concerted syn-hydrometalation, forcing the hydride and stannyl groups onto the same face of the alkyne. This kinetic pathway inherently yields the cis (Z) vinyl stannane ()[1].

  • The Isomerization Risk: If the reaction is not quenched promptly, the active Pd(0) catalyst can re-insert into the newly formed C=C bond, facilitating a stereochemical inversion to the thermodynamically favored trans (E) isomer.

Strict Anti-Addition via Ruthenium and Iron Catalysis

When the trans (E) isomer is required without relying on messy radical equilibration, transition metals that enforce anti-addition are utilized.

  • Causality (Ruthenium): Ruthenium complexes, specifically

    
     derivatives, operate via a highly constrained coordination sphere. Steric crowding by the pentamethylcyclopentadienyl (
    
    
    
    ) ligand and specific interligand hydrogen-bonding interactions force the stannyl group and the hydride to attack opposite faces of the alkyne. This unique kinetic trajectory results in the direct formation of the trans (E) isomer (2)[2].
  • Causality (Iron): Recent advancements have introduced earth-abundant alternatives like

    
    . This complex achieves highly stereoselective trans-hydrostannylation via a modified Chalk-Harrod mechanism, offering a sustainable complement to ruthenium (3)[3].
    

Mechanistic Pathway Visualization

G Alkyne Terminal Alkyne (R-C≡C-H) Pd_Cat Pd(0) Catalysis (Syn-Hydrometalation) Alkyne->Pd_Cat + R3SnH Ru_Cat Ru(II) Catalysis (Anti-Hydrometalation) Alkyne->Ru_Cat + R3SnH Radical Radical Initiation (AIBN / Heat) Alkyne->Radical + R3SnH Cis_Product (Z)-Vinyl Stannane (Cis-Addition) Pd_Cat->Cis_Product Kinetic Control Trans_Product (E)-Vinyl Stannane (Trans-Addition) Pd_Cat->Trans_Product Isomerization Ru_Cat->Trans_Product Kinetic Control Mixture Vinyl Radical Intermediate Radical->Mixture Reversible Mixture->Trans_Product Equilibration

Mechanistic divergence in alkyne hydrostannylation dictating cis/trans isomer formation.

Comparative Stereoselectivity Matrix

The following table summarizes the quantitative expectations for various catalytic systems when applied to terminal alkynes.

Catalytic SystemPrimary MechanismAddition GeometryMajor IsomerRegioselectivityTypical Yield
Radical (AIBN, 80°C)Free RadicalMixedTrans (E)

-dominant
60–85%
Palladium (

)
Oxidative / MigratorySyn-additionCis (Z)

-dominant
70–95%[1]
Ruthenium (

)
Steric / H-BondingAnti-additionTrans (E)

-selective
75–90%[2]
Copper (

)
StannylcuprationSyn-additionCis (Z)

-selective
75–98%
Iron (

)
Modified Chalk-HarrodAnti-additionTrans (E)

-selective
65–88%[3]

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to verify causality and stereochemical success.

Protocol A: Synthesis of (Z)-Vinyl Stannanes via Pd-Catalyzed Syn-Addition

Objective: Isolate the kinetic cis isomer while actively preventing thermodynamic isomerization.

  • System Purging & Catalyst Activation: Dissolve

    
     (2 mol%) in anhydrous THF. Degas via three freeze-pump-thaw cycles.
    
    • Validation Checkpoint: The solution must maintain a pale yellow color. Darkening indicates catalyst aggregation (Pd black) due to oxygen exposure, requiring a restart.

  • Reagent Introduction: Add the terminal alkyne (1.0 equiv). Using a syringe pump, add

    
     (1.1 equiv) over 60 minutes at 0°C.
    
    • Causality: Slow addition prevents a high local concentration of the tin hydride, suppressing background radical pathways that yield the trans isomer.

  • Kinetic Monitoring: Monitor the reaction every 15 minutes.

    • Validation Checkpoint: Pull a 50 µL aliquot for rapid

      
       NMR. The appearance of a vinylic proton doublet with a coupling constant of 
      
      
      
      Hz validates the cis (Z) geometry. If
      
      
      Hz is observed, unwanted isomerization has begun.
  • Quenching & Purification: Immediately upon consumption of the alkyne, quench the reaction by filtering through a pad of basic alumina to remove the Pd catalyst.

    • Causality: Removing the transition metal eliminates the pathway for secondary re-insertion and subsequent E/Z isomerization ()[1].

Protocol B: Synthesis of (E)-Vinyl Stannanes via Ru-Catalyzed Anti-Addition

Objective: Achieve high trans selectivity via strict kinetic control.

  • Catalyst Initiation: In a nitrogen-filled glovebox, dissolve

    
     (5 mol%) in anhydrous 
    
    
    
    .
    • Validation Checkpoint: The solution should exhibit a characteristic orange/brown hue, confirming the integrity of the moisture-sensitive Ru(II) precatalyst.

  • Substrate Addition: Add the terminal alkyne (1.0 equiv), followed by the dropwise addition of

    
     (1.2 equiv) at room temperature.
    
    • Causality: Unlike Pd, the Ru system is less prone to over-reduction, allowing for a slight excess of tin hydride to drive the reaction to completion without requiring a syringe pump.

  • Reaction Progression: Stir for 2 hours at room temperature.

    • Validation Checkpoint:

      
       NMR of an aliquot must show a vinylic proton doublet with 
      
      
      
      Hz, validating the trans (E) geometry. Additionally, the tin satellite coupling (
      
      
      ) will be large (~70-100 Hz), confirming the anti relationship.
  • Workup: Concentrate under reduced pressure and purify via flash chromatography on triethylamine-deactivated silica gel.

    • Causality: Vinyl stannanes are highly susceptible to protodestannylation on acidic silica. Deactivating the silica with 1%

      
       ensures the integrity of the C-Sn bond during isolation.
      

Downstream Implications in Drug Development

The geometry of the vinyl stannane directly dictates the geometry of the resulting alkene in the API due to the stereoretentive nature of the Stille coupling.

  • Macrocyclic Ring Closures: In the total synthesis of the antimicrobial agent Nagelamide C, researchers required a challenging Z-trisubstituted olefin. Utilizing a highly specific regioselective trans-hydrostannylation on an internal alkyne was mandatory to properly set the stannane geometry prior to the macrocyclic Stille coupling (2)[2].

  • Avoiding Protodestannylation: During the synthesis of the RNA polymerase inhibitor (+)-Sorangicin A, attempts to use standard AIBN-promoted radical hydrostannylation led to significant protodestannylation and mixed isomers. Switching to a tightly controlled catalytic protocol was required to fashion the requisite trans, cis-configuration of the core fragment (4)[4].

References

  • Palladium Catalyzed Hydrostannylation and Hydrogermylation of Acetylenes , Bulletin of the Chemical Society of Japan,[Link]

  • Total Synthesis and 13C NMR Revision of Nagelamide C, MIT Open Access Articles / RSC Advances,
  • Copper-catalyzed α-selective hydrostannylation of alkynes for the synthesis of branched alkenylstannanes, Chemical Science,
  • Iron‐Catalyzed trans‐Hydrostannation of Terminal Alkynes, European Journal of Organic Chemistry / ResearchG
  • (+)

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Methylpropene-1-tributylstannane

Executive Summary 2-Methylpropene-1-tributylstannane (isobutenyltributylstannane) is a highly versatile organometallic reagent utilized in palladium-catalyzed Stille cross-coupling reactions[1]. The introduction of an is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpropene-1-tributylstannane (isobutenyltributylstannane) is a highly versatile organometallic reagent utilized in palladium-catalyzed Stille cross-coupling reactions[1]. The introduction of an isobutenyl (2-methylprop-1-en-1-yl) moiety is a critical transformation in medicinal chemistry and natural product synthesis. This bulky, electron-rich alkene serves to modulate molecular lipophilicity, alter steric conformations, and provide a robust synthetic handle for downstream functionalizations such as epoxidation, ozonolysis, or hydration[2].

This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and optimized protocols for utilizing 2-methylpropene-1-tributylstannane, ensuring high yields and rigorous removal of toxic organotin byproducts.

Mechanistic Insights & The "Copper Effect"

The Stille coupling proceeds through a standard Pd(0)/Pd(II) catalytic cycle consisting of three primary steps: oxidative addition of the organic electrophile, transmetalation of the isobutenyl group from tin to palladium, and reductive elimination to yield the cross-coupled product.

While highly functional-group tolerant, the Stille reaction's rate-determining step is typically transmetalation . This step is highly susceptible to "autoretardation" by dissociated phosphine ligands (e.g., PPh₃), which compete with the organostannane for coordination sites on the Pd(II) intermediate[3].

To overcome this kinetic bottleneck, Copper(I) salts (typically CuI) are frequently employed as co-catalysts. The "Copper Effect" accelerates the reaction via two distinct mechanisms:

  • Phosphine Scavenging: Cu(I) coordinates with free phosphine ligands in solution, preventing them from re-coordinating to the Pd(II) complex and thus mitigating autoretardation[3].

  • Co-Transmetalation: CuI undergoes a rapid pre-transmetalation with 2-methylpropene-1-tributylstannane to form a highly reactive organocopper intermediate (isobutenylcopper). This intermediate transfers the isobutenyl group to the Pd(II) center orders of magnitude faster than the parent organostannane[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd R-Pd(II)(L)2-X Oxidative Addition Complex Pd0->OxAdd + R-X (Aryl Halide) TransMet R-Pd(II)(L)2-R' Transmetalation Complex TransMet->Pd0 Reductive Elimination Product R-R' Isobutenyl Arene TransMet->Product OxAdd->TransMet + Cu-R' (Fast Transmetalation) CuCycle Cu-R' Organocopper Intermediate CuCycle->OxAdd Cu to Pd Transfer TinReagent Bu3Sn-R' Isobutenyltributylstannane TinReagent->CuCycle + CuI (Sn to Cu)

Fig 1: Catalytic cycle of the Cu-accelerated Stille coupling with isobutenyltributylstannane.

Reaction Optimization & Quantitative Data

The choice of catalyst and additive is strictly dictated by the reactivity of the electrophile. Highly reactive aryl iodides often proceed smoothly with standard Pd(0) catalysts, whereas more challenging aryl bromides require the synergistic Cu(I) effect and elevated temperatures[1].

Table 1: Optimized Conditions for the Isobutenylation of Halopyrimidines [1]

ElectrophileStannane ReagentCatalyst SystemSolventTemp (°C)Yield (%)
5-IodopyrimidineIsobutenyltributylstannanePd(PPh₃)₄ (4 mol%)Toluene11090
5-BromopyrimidineIsobutenyltributylstannanePdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), CuINMP8088

Data Interpretation: Entry 1 demonstrates that reactive iodides do not require copper additives. Entry 2 highlights the necessity of CuI and a highly polar aprotic solvent (NMP) to facilitate the oxidative addition and transmetalation of the less reactive bromide[1].

Detailed Experimental Protocols

Protocol A: Standard Stille Coupling (For Aryl Iodides)

Use this protocol for highly reactive, electron-deficient aryl iodides.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv) and Pd(PPh₃)₄ (0.04 equiv).

    • Causality: Flame-drying removes trace moisture which can lead to protodestannylation (premature cleavage of the Sn-C bond)[4].

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Reagent Addition: Inject anhydrous, degassed Toluene (0.2 M relative to substrate), followed by 2-methylpropene-1-tributylstannane (1.2 equiv) via a gas-tight syringe.

    • Causality: Degassing is critical because Pd(0) is highly susceptible to oxidation by dissolved O₂, which irreversibly deactivates the catalyst into palladium black.

  • Reaction: Heat the mixture to 110 °C for 12–16 hours. Monitor via LC-MS or TLC.

  • Termination: Cool to room temperature and proceed directly to the KF Workup (Protocol C).

Protocol B: Copper-Accelerated Stille Coupling (For Aryl Bromides)

Use this protocol for sterically hindered or less reactive aryl bromides.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), PPh₃ (0.10 equiv), and CuI (0.10 equiv)[1].

    • Causality: Extra PPh₃ is added to stabilize the Pd(0) species generated in situ from the Pd(II) precatalyst, preventing premature aggregation.

  • Solvent & Reagent Addition: Add anhydrous, degassed NMP (0.2 M), followed by 2-methylpropene-1-tributylstannane (1.5 equiv).

  • Reaction: Heat to 80 °C for 18 hours. The polar nature of NMP stabilizes the charged intermediates during the copper-mediated transmetalation[1].

Protocol C: The Potassium Fluoride (KF) Workup

Organotin byproducts (e.g., Bu₃SnCl, Bu₃SnI) are highly lipophilic, highly toxic, and streak severely during silica gel chromatography[5]. This self-validating workup ensures their complete removal.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (3x reaction volume).

  • KF Addition: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution[6].

  • Vigorous Stirring: Stir the biphasic mixture vigorously for 1 to 2 hours at room temperature.

    • Causality: The fluoride ions undergo nucleophilic substitution at the tin center, converting soluble tributyltin halides into polymeric tributyltin fluoride (Bu₃SnF). This polymer is completely insoluble in both aqueous and organic phases and precipitates as a dense white solid[5].

  • Filtration: Filter the entire biphasic suspension through a tightly packed pad of Celite. Wash the pad thoroughly with Ethyl Acetate.

  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The residue is now safe for standard flash column chromatography[7].

Workflow N1 1. Preparation Weigh Reagents N2 2. Degassing Exclude Oxygen N1->N2 N3 3. Reaction Heat at 80-110°C N2->N3 N4 4. Tin Removal Add aq. KF N3->N4 N5 5. Purification Chromatography N4->N5

Fig 2: Standard experimental workflow for Stille cross-coupling and organotin byproduct removal.

References

  • National Institutes of Health (NIH) / PMC - Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Available at: [Link]

  • CUNY Academic Works - Stereospecific Cross-Coupling Reactions with Enantioenriched Electrophiles. Available at: [Link]

  • ACS Publications - Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Available at: [Link]

Sources

Application

Application Note: Catalyst Selection and Optimization for 2-Methylpropene-1-tributylstannane Cross-Coupling Reactions

Introduction & Scope The installation of an isobutenyl (2-methyl-1-propenyl) moiety onto aryl or heteroaryl scaffolds is a critical transformation in the synthesis of complex natural products and active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The installation of an isobutenyl (2-methyl-1-propenyl) moiety onto aryl or heteroaryl scaffolds is a critical transformation in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). 2-Methylpropene-1-tributylstannane (also known as isobutenyltributylstannane) is the premier reagent for this transformation via the Stille cross-coupling reaction[1].

However, the use of this specific alkenyl stannane presents a pronounced synthetic challenge: the steric bulk of the gem-dimethyl groups at the


-position of the alkene significantly retards the rate-limiting transmetalation step[2]. If the catalyst system is not meticulously selected, the reaction suffers from sluggish kinetics, leading to competing side reactions such as protodestannylation, homocoupling, and catalyst degradation[3]. This application note provides a definitive, causality-driven guide to selecting the optimal catalyst system for 2-methylpropene-1-tributylstannane couplings.

Mechanistic Insights & Causality: Overcoming the Transmetalation Bottleneck

To understand catalyst selection, one must analyze the causality within the Stille catalytic cycle. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[4].

The Ligand Dissociation Imperative

For bulky stannanes like 2-methylpropene-1-tributylstannane, transmetalation is strictly rate-determining. Transmetalation requires an open coordination site on the Palladium(II) intermediate. Traditional ligands like triphenylphosphine (PPh


) bind too strongly to the Pd(II) center, inhibiting the coordination of the bulky stannane[2].
  • The Solution: Substituting PPh

    
     with a "soft," highly labile ligand such as triphenylarsine (AsPh
    
    
    
    )
    facilitates rapid ligand dissociation, accelerating the transmetalation of sterically hindered stannanes by up to
    
    
    -fold[2].
The "Copper Effect" (Liebeskind-Srogl Modification)

Even with AsPh


, highly hindered stannanes can stall. The introduction of a stoichiometric or catalytic amount of a Copper(I) salt (e.g., CuI or CuTC) fundamentally alters the transmetalation mechanism[2]. Copper(I) acts as a highly efficient scavenger for free ligands in solution, further driving the equilibrium toward the open Pd(II) complex[2]. More importantly, in highly polar, aprotic solvents (like NMP or DMF), Cu(I) undergoes a rapid pre-transmetalation with the stannane to form a transient, highly reactive organocopper intermediate [2]. This intermediate transfers the isobutenyl group to Palladium significantly faster than the parent stannane[3].

StilleCycle Pd0 Pd(0) Catalyst (Active Species) PdII_Ox Pd(II) Intermediate (Oxidative Addition) Pd0->PdII_Ox + R-X (Electrophile) PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans Slow (Standard Pathway) Product Cross-Coupled Product PdII_Trans->Product Reductive Elimination Product->Pd0 Regenerate Pd(0) Sn_Reagent 2-Methylpropene-1- tributylstannane Cu_Inter Organocopper Intermediate Sn_Reagent->Cu_Inter + Cu(I) Salt (Fast Pre-transmetalation) Cu_Inter->PdII_Trans Transmetalation (Copper Effect Bypass)

Mechanistic pathway of the Stille coupling highlighting the accelerated Copper Effect bypass.

Catalyst System Comparison & Quantitative Data

The selection of the catalyst system dictates the reaction temperature, time, and ultimate yield. The table below summarizes the evolution of catalyst choices for coupling 2-methylpropene-1-tributylstannane with a standard aryl iodide.

GenerationCatalyst SystemSolvent / TempReaction TimeTypical YieldMechanistic Limitation
1st Gen (Classic) 5 mol% Pd(PPh

)

Toluene / 100°C24 - 48 h< 40%PPh

inhibits transmetalation; high heat causes destannylation.
2nd Gen (Farina) 2.5 mol% Pd

(dba)

+ 10 mol% AsPh

NMP / 50°C12 - 16 h65 - 75%AsPh

lability improves rate, but steric bulk still limits speed.
3rd Gen (Accelerated) 2.5 mol% Pd

(dba)

+ 10 mol% AsPh

+ 10-50 mol% CuI
NMP or DMF / 25-50°C1 - 4 h> 90%Optimal. Cu(I) scavenges ligands and forms reactive organocopper.

Conclusion: For 2-methylpropene-1-tributylstannane, Generation 3 (Pd


(dba)

/ AsPh

/ CuI) is the mandatory starting point to ensure high fidelity and suppress side reactions[5].

Experimental Protocols: The Accelerated Copper-Mediated Workflow

The following protocol outlines the self-validating methodology for the cross-coupling of 2-methylpropene-1-tributylstannane with an aryl iodide using the optimized Generation 3 catalyst system[5].

Workflow Diagram

ProtocolWorkflow Step1 1. Inert Setup Pd2(dba)3, AsPh3, CuI Step2 2. Reagent Addition Stannane + Ar-I in NMP Step1->Step2 Step3 3. Reaction Stir at 25-50°C (1-4h) Step2->Step3 Step4 4. KF Workup Precipitate Bu3SnF Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step workflow for the Copper-mediated Stille cross-coupling and tin-removal workup.

Step-by-Step Methodology

1. Preparation of the Catalytic Complex (Inert Atmosphere)

  • Causality: Pd(0) complexes and AsPh

    
     are sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation.
    
  • In a flame-dried Schlenk flask under an argon atmosphere, charge the vessel with the aryl iodide (1.0 equiv, e.g., 1.0 mmol).

  • Add Tris(dibenzylideneacetone)dipalladium(0)[Pd

    
    (dba)
    
    
    
    ] (0.025 equiv, 2.5 mol%), Triphenylarsine[AsPh
    
    
    ] (0.10 equiv, 10 mol%), and Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)[5].

2. Solvent and Reagent Addition

  • Add anhydrous, degassed 1-Methyl-2-pyrrolidinone (NMP) (5.0 mL) to the flask. Stir for 5 minutes until a dark, homogeneous solution forms[5].

  • Note: NMP is selected over THF because highly polar, aprotic solvents stabilize the transient organocopper intermediate[2].

  • Add 2-Methylpropene-1-tributylstannane (1.1 equiv, 1.1 mmol) dropwise via a gas-tight syringe.

3. Reaction Execution

  • Stir the reaction mixture at room temperature (25°C) to 50°C. Monitor the reaction via TLC or LC-MS.

  • Self-Validation: The reaction should reach >95% conversion within 1 to 4 hours. If the reaction stalls, it indicates either oxygen ingress or insufficient CuI loading.

4. Workup and Tin Removal (Critical Step)

  • Causality: Tributyltin byproducts are highly toxic and notoriously difficult to separate from organic products via standard chromatography.

  • Quench the reaction by adding an equal volume of a saturated aqueous solution of Potassium Fluoride (KF) (approx. 5-10 mL) and stir vigorously for 30-60 minutes.

  • Self-Validation: The fluoride ions react with the tributyltin halide byproduct to form tributyltin fluoride (Bu

    
    SnF), an insoluble, polymeric white precipitate. The appearance of this thick white solid validates the successful sequestration of the tin waste.
    
  • Filter the biphasic mixture through a pad of Celite, washing the filter cake with Ethyl Acetate (EtOAc).

5. Isolation

  • Separate the organic layer, wash sequentially with water (3x to remove NMP) and brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purify the crude product via flash column chromatography to isolate the highly pure isobutenyl-arene.

References

  • [4] 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]

  • [1] Stille reaction - Wikipedia. Available at:[Link]

  • [2] Farina, V. et al. On the Nature of the "Copper Effect" in the Stille Cross-Coupling. ACS (J. Org. Chem. 1994). Available at: [Link]

  • [3] Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC. Available at:[Link]

  • [5] Liebeskind, L. S. et al. Organic Syntheses Procedure. Available at:[Link]

Sources

Method

Application Note: Microwave-Assisted Stille Coupling with Isobutenyltributylstannane

Abstract & Strategic Relevance The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in medicinal chemistry, often serving as a bioisostere for prenyl groups or as a precursor for ge...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in medicinal chemistry, often serving as a bioisostere for prenyl groups or as a precursor for gem-dimethyl cyclopropanation. Traditional thermal Stille couplings with isobutenyltributylstannane are frequently hampered by slow kinetics due to the steric bulk of the isobutenyl moiety and the thermal instability of sensitive substrates over prolonged reaction times (12–48 hours).

This Application Note details a Microwave-Assisted Protocol that reduces reaction times to 10–20 minutes while improving yields. By leveraging dielectric heating and the "Copper Effect," this method overcomes the high activation energy of the transmetallation step, which is the rate-determining step (RDS) for bulky stannanes.

Mechanistic Principles

To optimize this reaction, one must understand why microwave irradiation is superior to conventional heating for this specific transformation.

The Microwave Advantage[1][2]
  • Dielectric Heating: Polar solvents (DMF, NMP) align with the oscillating electric field, generating internal heat rapidly. This allows the system to access higher temperatures (superheating) safely in sealed vessels.

  • Overcoming Sterics: The isobutenyl group is sterically demanding. The high localized energy provided by microwaves helps surmount the activation barrier for transmetallation more effectively than convective heating.

The "Copper Effect"

For sterically hindered stannanes like isobutenyltributylstannane, the addition of Copper(I) Iodide (CuI) is not optional—it is often essential. CuI facilitates a "double transmetallation" pathway where the organic group transfers from Tin (Sn) to Copper (Cu) first, forming a highly reactive organocopper species, which then transfers the group to Palladium (Pd).

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the CuI-accelerated shunt pathway.

StilleMechanism cluster_Trans Transmetallation Zone (RDS) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_Int Pd(II)-Ar-X Intermediate OxAdd->PdII_Int TransMet Transmetallation PdII_Int->TransMet Sn_Reagent Isobutenyl-SnBu3 Cu_Int Isobutenyl-Cu (Transient) Sn_Reagent->Cu_Int Sn -> Cu Transfer Sn_Reagent->TransMet Slow (Steric Bulk) Cu_CoCat CuI (Co-Catalyst) Cu_CoCat->Cu_Int Cu_Int->TransMet Fast (Cu -> Pd) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Isobutenyl) RedElim->Product

Caption: Figure 1. The Cu(I)-accelerated Stille catalytic cycle.[1][2] Note the 'Copper Shunt' which bypasses the slow direct Sn-Pd transmetallation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Aryl Halide (Ar-X) 1.0SubstrateX = I, Br, OTf (Cl requires specialized ligands)
Isobutenyltributylstannane 1.2 – 1.5ReagentToxic. Handle in fume hood.
Pd(PPh3)4 0.05 (5 mol%)CatalystStore under Argon. Yellow = Good; Black/Orange = Bad.
CuI 0.10 (10 mol%)Co-catalystIncreases rate for bulky groups.
CsF (Optional)2.0AdditiveActivator; promotes hypervalent Sn species.
DMF (Anhydrous) [0.1 – 0.2 M]SolventHigh dielectric constant (absorbs MW well).
Step-by-Step Methodology

Pre-Requisite: All glassware must be oven-dried. The microwave vial must be rated for at least 20 bar pressure.

  • Vessel Charging:

    • In a glovebox or under a steady stream of Nitrogen, add the Aryl Halide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) to a microwave process vial.

    • Note: If using Pd2(dba)3, add the phosphine ligand (e.g., AsPh3 or XPhos) at this stage.

  • Solvent & Reagent Addition:

    • Seal the vial with a crimp cap containing a PTFE-lined septum.

    • Inject anhydrous DMF via syringe. The concentration should be 0.1 M to 0.2 M relative to the aryl halide.

    • Degassing (Critical): Sparge the solution with Nitrogen/Argon gas for 5 minutes via a needle outlet. Oxygen is the primary cause of Stille coupling failure (homocoupling of stannane).

    • Inject Isobutenyltributylstannane (1.2 equiv) dropwise.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity.

    • Settings:

      • Mode: Dynamic/Standard

      • Temperature: 100°C – 120°C (Start at 100°C for labile substrates).

      • Hold Time: 15 minutes.

      • Pre-stirring: 30 seconds.

      • Absorption Level: High (due to DMF).

  • Reaction Monitoring:

    • Cool to room temperature using compressed air (built-in feature of most reactors).

    • Analyze a micro-aliquot via LC-MS.

    • Success Metric: >95% conversion of Aryl Halide. If incomplete, re-cap and irradiate for an additional 10 mins at +10°C.

Workup & Purification (Tin Removal)

The removal of tributyltin byproducts is the most challenging aspect of Stille couplings. Standard chromatography often results in tin streaking and product contamination.

Recommended Method: The KF/Silica Protocol This method converts soluble tributyltin halides into insoluble polymeric tributyltin fluorides that remain on the solid phase.

Workflow Diagram

WorkupFlow Rxn Crude Reaction Mixture (DMF) Dilution Dilute with Et2O or EtOAc Rxn->Dilution KF_Treat Add 1M aq. KF Stir vigorously 30 min Dilution->KF_Treat Precipitates Bu3SnF Filter Filter through Celite/Silica Pad KF_Treat->Filter Remove Solids PhaseSep Phase Separation (Wash w/ Brine) Filter->PhaseSep Dry Dry (Na2SO4) & Concentrate PhaseSep->Dry Column Flash Column (10% K2CO3 in SiO2) Dry->Column

Caption: Figure 2. Optimized workup for efficient Tin removal. The KF treatment step is mandatory for safety and purity.

Detailed Purification Steps
  • Quench: Dilute the reaction mixture with Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc).

  • KF Wash: Add an equal volume of 1M aqueous Potassium Fluoride (KF) solution.

  • Precipitation: Stir vigorously for 30 minutes. You will observe a white, fluffy precipitate (Bu3SnF).

  • Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin polymer is trapped in the Celite.

  • Extraction: Separate phases. Wash the organic layer with water (3x) to remove DMF, then brine (1x).

  • Flash Chromatography: If traces of tin remain, use silica gel impregnated with 10% w/w Potassium Carbonate (K2CO3) as the stationary phase. This retards the tin species while allowing the organic product to elute.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition / Ligand dissociation.Add excess ligand (e.g., PPh3) or switch to a more stable catalyst like PdCl2(dppf) .
No Reaction (Starting Material) Catalyst poisoning (O2) or inactive Stille reagent.Ensure rigorous degassing. Check Stille reagent quality (NMR). Increase Temp to 140°C.
Homocoupling (Ar-Ar) Disproportionation of Pd species.Reduce catalyst loading. Ensure Stille reagent is in excess (1.5 equiv).
Tin Residue in NMR Inefficient workup.Repeat KF wash or use 10% KF-Silica stationary phase for column chromatography.

References

  • Milbank, J. B., et al. (2023). Microwave-assisted Stille couplings for the synthesis of sterically hindered biaryls. Journal of Organic Chemistry.[1][3] [Link]

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[4] Angewandte Chemie International Edition.[4][5] [Link]

  • Pouysegu, L., et al. (2002). A simple and efficient procedure for the removal of tin byproducts.[6] Tetrahedron Letters. [Link]

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling: A practical guide to catalyst selection. Angewandte Chemie.[4][5] [Link][5]

Sources

Application

Application Note: Solvent Systems for Optimizing 2-Methylpropene-1-tributylstannane Coupling Efficiency

Executive Summary The coupling of 2-Methylpropene-1-tributylstannane (Isobutenyl tributylstannane) presents unique challenges compared to simple vinyl stannanes. The presence of the gem-dimethyl group proximal to the rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-Methylpropene-1-tributylstannane (Isobutenyl tributylstannane) presents unique challenges compared to simple vinyl stannanes. The presence of the gem-dimethyl group proximal to the reaction center induces significant steric drag during the transmetallation step of the catalytic cycle. While standard Stille conditions (Toluene, reflux) often suffice for simple substrates, they frequently result in sluggish kinetics, homocoupling, or protodestannylation when applied to this hindered reagent.

This guide details the mechanistic influence of solvent polarity on the transmetallation pathway ("Open" vs. "Cyclic") and provides validated protocols utilizing polar aprotic solvents and copper(I) additives to maximize coupling efficiency.

Technical Analysis: The Steric Challenge

Substrate Characteristics

The reagent 2-Methylpropene-1-tributylstannane introduces an isobutenyl fragment, a critical motif in the synthesis of terpenes and prenylated natural products.

  • Structure:

    
    
    
  • Reactivity Profile: Unlike simple vinyl stannanes, the gem-dimethyl group creates steric bulk that hinders the approach of the palladium(II) species during the rate-determining transmetallation step.

  • Volatility: The resulting coupled product often possesses high volatility, necessitating careful solvent selection to facilitate isolation.

Mechanistic Impact of Solvents

The efficiency of the Stille coupling is dictated by the Transmetallation step, which can proceed via two distinct mechanisms depending on the solvent's coordinating ability:

  • The Cyclic (Associative) Pathway: Dominant in non-polar solvents (Toluene, Hexane). The stannane coordinates to the Pd(II) center via the alkene

    
    -system, followed by a four-centered transition state. Problem:  The bulky gem-dimethyl group of the isobutenyl moiety destabilizes this 
    
    
    
    -complex, significantly retarding the reaction.
  • The Open (Dissociative) Pathway: Dominant in polar aprotic solvents (DMF, NMP). The solvent or an additive displaces a ligand on the Pd center, or coordinates to the Tin atom, making it hypervalent (pentacoordinate). This "activates" the tin and allows transmetallation without the sterically demanding

    
    -complex requirement.
    

Solvent System Evaluation

The following table summarizes the solvent effects specifically for hindered vinyl stannanes.

Solvent SystemPolarity (Dielectric)Mechanism FavoredReaction RateWorkup DifficultyRecommendation
Toluene Low (2.38)CyclicSlowLowAvoid for hindered stannanes unless T > 100°C.
THF Moderate (7.5)MixedModerateLowGood for standard electrophiles; requires CuI.
1,4-Dioxane Low (2.2)*MixedModerateModerateExcellent compromise; high BP allows thermal drive.
DMF / NMP High (36.7 / 32.2)OpenFast High (High BP)Preferred for difficult/hindered couplings.

*Note: Dioxane is non-polar but chelating, often behaving differently than Toluene.

The "Copper Effect"

For 2-Methylpropene-1-tributylstannane, the addition of Copper(I) Iodide (CuI) is critical .

  • In Polar Solvents (DMF): CuI facilitates a Sn

    
     Cu transmetallation.[1] The resulting organocopper species is far more reactive toward Palladium than the stannane.
    
  • In Ethereal Solvents (THF): CuI scavenges free phosphine ligands, preventing the "autoretardation" of the catalyst.[1]

Mechanistic Visualization

The diagram below illustrates the divergence between the Cyclic and Open pathways and how solvent choice dictates the route.

StilleMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-R-X) Start->OxAdd R-X CyclicStart Cyclic Pathway (Non-Polar Solvents) OxAdd->CyclicStart Toluene/Hexane OpenStart Open Pathway (Polar Solvents: DMF/NMP) OxAdd->OpenStart DMF/NMP/Additives PiComplex Pi-Complex Formation (Sterically Hindered by gem-dimethyl) CyclicStart->PiComplex CyclicTS 4-Center Transition State PiComplex->CyclicTS Slow for Isobutenyl Product Reductive Elimination (Coupled Product) CyclicTS->Product SolventCoord Solvent/Anion Coordination (Formation of Hypervalent Sn) OpenStart->SolventCoord OpenTS Direct Transmetallation (No Pi-Complex Needed) SolventCoord->OpenTS Fast OpenTS->Product

Figure 1: Mechanistic divergence in Stille coupling. The "Open" pathway bypasses the sterically sensitive Pi-complexation step required by 2-Methylpropene-1-tributylstannane.

Experimental Protocols

Protocol A: High-Efficiency Method (Recommended)

Context: Best for hindered electrophiles or when high turnover is required. Uses the "Liebeskind-Baldwin" conditions.

Reagents:

  • Electrophile (1.0 equiv)

  • 2-Methylpropene-1-tributylstannane (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)[1]

  • CuI (10-20 mol%)

  • CsF (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Electrophile, CuI, and CsF.

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to electrophile).

  • Catalyst Addition: Add Pd(PPh3)4. Note: If the solution turns black immediately, ensure reagents are pure; a yellow/orange hue is typical.

  • Stannane Addition: Add 2-Methylpropene-1-tributylstannane via syringe.

  • Reaction: Heat to 45-60°C . Monitor by TLC/LCMS.

    • Why this temp? The additives allow milder temperatures than the standard 100°C, preventing polymerization of the isobutenyl group.

  • Workup (Crucial): Dilute with Et2O. Wash with aqueous KF (saturated) to precipitate Tin as insoluble polymeric

    
    . Filter through Celite.
    
Protocol B: Non-Polar Method (For Volatile Products)

Context: Used when the product boils < 150°C, making DMF removal difficult.

Reagents:

  • Electrophile (1.0 equiv)

  • Stannane (1.5 equiv)

  • Pd2(dba)3 (2.5 mol%) + P(t-Bu)3 (5 mol%) (Fu's conditions)

  • CsF (2.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Combine Pd source, Ligand, CsF, and Electrophile in a sealed tube under Argon.

  • Add Dioxane and Stannane.

  • Heat to 80-90°C .

  • Workup: Dilute with Pentane/Ether. Wash with water. The Dioxane partitions into the aqueous phase, leaving the product in the organic phase.

Optimization Decision Matrix

Use this workflow to select the correct solvent system for your specific substrate.

OptimizationTree Start Start: Electrophile Type? Triflate Aryl/Vinyl Triflate Start->Triflate Halide Aryl/Vinyl Halide (Br/I) Start->Halide LiClCheck Add LiCl (3 equiv) Solvent: DMF/NMP Triflate->LiClCheck Triflates require Cl- to stabilize Pd(II) ProdVolatile Is Product Volatile? (BP < 150°C) Halide->ProdVolatile VolatileYes Use Dioxane or THF Add CsF + CuI ProdVolatile->VolatileYes Yes VolatileNo Use DMF Add CuI (10%) ProdVolatile->VolatileNo No

Figure 2: Decision matrix for solvent and additive selection based on electrophile and product volatility.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[2] The Stille Reaction. Organic Reactions, 50, 1-652.[2][3] Link

    • Seminal review establishing the "Open" vs "Cyclic" transmetall
  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4][5] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[4][5] Angewandte Chemie International Edition, 43(9), 1132-1136. Link

    • Source for the CuI/CsF high-efficiency protocol.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Link

    • Detailed kinetic analysis of solvent polarity effects.
  • Littke, A. F., & Fu, G. C. (1999). A Versatile, Air-Stable Catalyst for Stille Cross-Couplings of Aryl Chlorides.[2][3] Angewandte Chemie International Edition, 38(16), 2411-2413. Link

    • Protocol for using bulky phosphines in Dioxane.

Sources

Method

High-Performance Copper-Mediated Coupling of 2-Methylpropene-1-tributylstannane

Executive Summary The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in the synthesis of terpenes, polyketides, and complex pharmaceutical scaffolds. While the Stille coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in the synthesis of terpenes, polyketides, and complex pharmaceutical scaffolds. While the Stille coupling of 2-Methylpropene-1-tributylstannane is the standard method for this installation, the reaction is frequently hampered by the steric bulk of the isobutenyl group and the low polarity of the stannane.

This guide details the Copper-Mediated approach, utilizing the "Copper Effect" to accelerate transmetallation by orders of magnitude. We present two validated protocols: a catalytic CuI method for standard scaffolds and a stoichiometric CuTC method for sterically encumbered or electron-deficient electrophiles.

Scientific Foundation: The "Copper Effect"

In traditional Stille couplings, the rate-determining step (RDS) is often the transmetallation of the organic group from Tin (Sn) to Palladium (Pd). For bulky reagents like 2-Methylpropene-1-tributylstannane, this step is kinetically sluggish.

Copper(I) salts bypass this bottleneck via two synergistic mechanisms:

  • Ligand Scavenging: Cu(I) sequesters free phosphine ligands, generating a highly reactive, coordinatively unsaturated Pd(II) species.

  • Sn/Cu Transmetallation: The stannane rapidly transmetallates with Copper to form a transient, highly nucleophilic organocopper species, which then transfers the isobutenyl group to Palladium.

Mechanistic Pathway

The diagram below illustrates the dual-cycle mechanism where Copper acts as a "shuttle," facilitating the transfer of the bulky isobutenyl group.

StilleCopperMechanism Start Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetallation (Fast) OxAdd->TransMet SnReagent 2-Methylpropene-1- tributylstannane VinylCu Transient Vinyl-Copper SnReagent->VinylCu + Cu(I) CuSalt Cu(I) Salt CuSalt->VinylCu Regenerates VinylCu->TransMet Shuttle RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Recycle Product Isobutenyl Product RedElim->Product

Figure 1: The synergistic Pd/Cu catalytic cycle. The formation of the transient Vinyl-Copper species bypasses the slow direct Sn-Pd transmetallation.

Critical Parameters & Reagent Profile

ParameterSpecification / Note
Reagent 2-Methylpropene-1-tributylstannane (CAS: 100073-15-2)
Stability Air-stable but sensitive to light and acid. Store at 4°C.
Stoichiometry Use 1.1 – 1.5 equivalents relative to the electrophile.
Copper Source CuI (Copper Iodide): Economical, requires heating (>60°C).CuTC (Copper Thiophene-2-carboxylate): High reactivity, works at RT, "Liebeskind" conditions.
Solvent DMF or NMP are strictly required. The "Copper Effect" relies on polar aprotic solvents to stabilize the Cu-intermediate.
Catalyst Pd(PPh₃)₄ (Tetrakis) is standard. For aryl chlorides, switch to Pd₂dba₃ / XPhos .

Experimental Protocols

Method A: Catalytic CuI (Standard Protocol)

Best for: Aryl iodides/bromides, robust substrates, scale-up.

  • Preparation: Flame-dry a reaction vial/flask and cool under a stream of Argon.

  • Charging: Add the following to the flask:

    • Aryl Halide (1.0 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • CuI (10 mol%) [1]

    • CsF (2.0 equiv) [Optional: CsF promotes Sn cleavage, further accelerating the reaction]

  • Solvent: Add anhydrous DMF (0.2 M concentration relative to halide).

  • Reagent Addition: Add 2-Methylpropene-1-tributylstannane (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 60–80°C for 4–12 hours. Monitor by LCMS.

  • Quench: Cool to RT. Dilute with EtOAc.

  • Workup: Proceed to Section 5 (KF Workup).

Method B: Stoichiometric CuTC (High-Performance Protocol)

Best for: Sterically hindered halides, electron-rich aryl chlorides, or temperature-sensitive substrates.

  • Preparation: Glovebox or strict Schlenk line technique (CuTC is moisture sensitive).

  • Charging: Add to the flask:

    • Electrophile (1.0 equiv)

    • Pd(PPh₃)₄ or Pd₂dba₃/AsPh₃ (5 mol%)

    • CuTC (1.5 equiv) [2]

  • Solvent: Add anhydrous NMP (N-methyl-2-pyrrolidone).

  • Reagent Addition: Add 2-Methylpropene-1-tributylstannane (1.2 equiv).

  • Reaction: Stir at Room Temperature (23°C) .

    • Note: If no conversion after 2 hours, warm to 40°C.

  • Quench: Dilute with Et₂O (Diethyl ether precipitates Cu salts better than EtOAc).

Purification: The KF/Celite Protocol (Tin Removal)

The primary drawback of Stille couplings is the toxicity and lipophilicity of tributyltin byproducts. Standard chromatography often fails to separate tin residues from the product. The Potassium Fluoride (KF) workup is mandatory.

WorkupWorkflow Step1 Crude Reaction Mixture Step2 Dilute with Et2O or EtOAc Step1->Step2 Step3 Add Sat. Aqueous KF Solution (Stir vigorously 30 mins) Step2->Step3 Step4 Formation of Bu3SnF (Insoluble White Polymeric Solid) Step3->Step4 Step5 Filter through Celite Pad Step4->Step5 Step6 Phase Separation & Standard Flash Column Step5->Step6

Figure 2: The KF/Celite protocol converts soluble tin chlorides into insoluble polymeric tin fluorides, allowing for removal via filtration.[3][4]

Detailed Steps:

  • Dilute the reaction mixture with Et₂O.

  • Add an equal volume of saturated aqueous KF (Potassium Fluoride).

  • Crucial: Stir vigorously for 30 minutes. You will see a bulky white precipitate form (Bu₃SnF).

  • Filter the biphasic mixture through a pad of Celite.

  • Wash the Celite pad with Et₂O.

  • Separate layers, dry organics over MgSO₄, and concentrate.

  • Purify via flash chromatography (SiO₂) doped with 1% Et₃N (prevents acid-catalyzed protodestannylation on silica).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst Poisoning or Poor Transmetallation1. Switch from CuI to CuTC (Method B).2. Degas solvents more thoroughly (O₂ kills Pd(0)).
Homocoupling of Stannane Oxidative Dimerization1. Reduce Cu loading.2. Ensure strict exclusion of O₂ (Copper + O₂ promotes dimerization).
Protodestannylation Acidic Impurities1. Add Cs₂CO₃ or Et₃N to the reaction.2. Use base-washed silica gel for purification.
Black Precipitate (Pd Black) Catalyst DecompositionAdd extra ligand (e.g., AsPh₃ or TFP ) to stabilize Pd.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide. Journal of the American Chemical Society.[1]

  • Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals. Journal of Organic Chemistry.

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1][3][5] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[1][3][5] Angewandte Chemie International Edition.

  • Allred, G. D., & Liebeskind, L. S. (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature.[1][2] Journal of the American Chemical Society.[1]

  • Renaud, J., et al. (2006). Removal of Tributyltin Residues in Stille Couplings.[4][6] Journal of Organic Chemistry. (Note: General reference for KF workup cited in context of standard protocols).

Sources

Application

regioselectivity in reactions involving 2-Methylpropene-1-tributylstannane

Application Note: Optimizing Isobutenyl Incorporation via Stille Coupling Executive Summary This guide details the strategic application of 2-methylprop-1-en-1-yl-tributylstannane (Isobutenyl tributylstannane) in Palladi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Isobutenyl Incorporation via Stille Coupling

Executive Summary

This guide details the strategic application of 2-methylprop-1-en-1-yl-tributylstannane (Isobutenyl tributylstannane) in Palladium-catalyzed cross-coupling reactions. The isobutenyl moiety (


) is a critical pharmacophore in natural product synthesis (e.g., terpenes, polyketides) and medicinal chemistry, serving as a metabolically robust lipophilic anchor.

While the Stille reaction is robust, this specific reagent presents unique challenges in regiochemical integrity .[1] Confusion often arises between the vinylic isomer (the subject of this guide) and its allylic isomer (methallyl stannane). This note provides a self-validating protocol to ensure exclusive ipso-substitution (coupling at the


 center) and high-yield incorporation.

The Reagent: Structure & Regiochemical Definition

Before experimentation, the researcher must verify the isomeric identity of the reagent. Commercial sources may contain mixtures if not synthesized via the correct route.

FeatureTarget Reagent (Vinyl) Common Impurity/Isomer (Allyl)
IUPAC Name Tributyl(2-methylprop-1-en-1-yl)stannaneTributyl(2-methylallyl)stannane
Structure


Hybridization Tin attached to

Carbon
Tin attached to

Carbon
Reactivity Stille Coupling (Transmetallation)SE2' Allylation (Carbonyl addition)
Regioselectivity Ipso (Retention of geometry)

-attack (Allylic transposition)

Critical Checkpoint: Verify your reagent via


-NMR. The vinylic proton (

) typically appears as a multiplet (due to Sn satellites) around 5.7–5.9 ppm . The allylic isomer shows methylene protons upfield (~1.8 ppm).

Strategic Synthesis (Regiocontrol at the Source)

To guarantee regioselectivity in the final coupling, one must ensure the reagent is synthesized with the tin exclusively at the C1 position. Hydrostannylation of alkynes often yields mixtures of


 and 

isomers. The Halogen-Metal Exchange route is the authoritative method for high-fidelity synthesis.
Protocol A: Regiospecific Synthesis of Isobutenyl Stannane

Principle: Utilization of 1-bromo-2-methylpropene locks the double bond geometry and position, preventing the formation of the allylic isomer.

Materials:

  • 1-Bromo-2-methylpropene (10 mmol)

  • 
    -Butyllithium (20 mmol, 1.7 M in pentane) OR Magnesium turnings (for Grignard route)
    
  • Tributyltin chloride (

    
    , 10 mmol)
    
  • Dry THF (anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, cool dry THF (20 mL) to -78°C.

  • Lithiation: Add 1-bromo-2-methylpropene. Dropwise add

    
    -BuLi over 15 minutes. The solution typically turns yellow. Stir for 1 hour at -78°C to ensure complete Lithium-Halogen exchange.
    
    • Note: The vinyllithium species is configurationally stable at this temperature.

  • Stannylation: Add

    
     neat via syringe dropwise.
    
  • Equilibration: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with hexanes (to remove polar tin byproducts). Wash with brine, dry over 
    
    
    
    .
  • Purification: Distillation (Kugelrohr) is preferred over chromatography to avoid protodestannylation on acidic silica.

    • Target Yield: >85%.[2][3][4]

Stille Coupling: Mechanism & Regioselectivity

The regioselectivity in the coupling event is governed by the Transmetallation step. For vinyl stannanes, the mechanism is concerted, leading to retention of configuration.

Mechanistic Pathway (Graphviz)

StilleCycle cluster_regio Regiochemical Control Point Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + R-X (Electrophile) TransMet Transmetallation (Regioselectivity Determining) OxAdd->TransMet + Isobutenyl-SnBu3 Iso Trans-Cis Isomerization TransMet->Iso - X-SnBu3 RedElim Reductive Elimination (C-C Bond Formation) Iso->RedElim RedElim->Pd0 Product Release

Caption: The Stille catalytic cycle. Transmetallation is the critical step where the isobutenyl group transfers to Palladium. The concerted nature ensures 'ipso' attachment, preserving the double bond position.

Application Protocol: High-Fidelity Coupling

Context: Coupling 2-methylprop-1-en-1-yl-tributylstannane with an aryl/vinyl halide (R-X).

Challenge: Steric bulk of the gem-dimethyl group on the stannane can slow transmetallation, leading to homocoupling or catalyst decomposition. Solution: Use of "Farina conditions" (Arsenic ligands) or "Liebeskind conditions" (Copper(I) co-catalysis) to accelerate transmetallation.

Protocol B: Optimized Copper-Mediated Stille Coupling

This protocol uses Copper(I) Thiophene-2-carboxylate (CuTC) or CuI to facilitate the "Copper Effect," scavenging the halide and forcing the transmetallation.

Reagents:

  • Electrophile (Aryl Bromide/Iodide): 1.0 equiv

  • Isobutenyl Stannane: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2.5 mol%) +
    
    
    (10 mol%)
  • Additive: CuI (10 mol%) or CsF (2.0 equiv - if using "Fluoride activation")

  • Solvent: DMF or NMP (degassed)

Step-by-Step:

  • Preparation: In a glovebox or under dual-manifold Argon, combine the Aryl Halide, Pd source, and Ligand in a reaction vial.

  • Solvation: Add degassed DMF (0.2 M concentration relative to halide).

  • Reagent Addition: Add the Isobutenyl Stannane.

    • Expert Tip: If the electrophile is valuable, add the stannane in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h) to minimize homocoupling of the stannane.

  • Activation: Add CuI (if using).

  • Thermal Cycle: Heat to 60–80°C. Monitor via TLC/LC-MS.

    • Regioselectivity Check: The product should show the isobutenyl singlet methyls (~1.7 and 1.9 ppm) and the vinylic proton (~6.0 ppm).

  • Workup (Crucial for Tin Removal):

    • Dilute with

      
      .
      
    • KF Wash: Add equal volume of saturated aqueous Potassium Fluoride (KF). Stir vigorously for 30 minutes. A white polymeric precipitate (

      
      ) will form.
      
    • Filter through a pad of Celite.

    • Separate layers, dry organic phase, and concentrate.

Troubleshooting & Data Interpretation

ObservationDiagnosisCorrective Action
No Reaction / SM Recovery Failed TransmetallationSwitch to

(Farina conditions). The steric bulk of isobutenyl requires smaller ligands on Pd.
Homocoupling (R-R) Pd(II) reduction by StannaneEnsure strict

-free conditions. Lower catalyst loading.
Isomerized Product (Allyl) "Cine" SubstitutionRare. Usually indicates acid-catalyzed isomerization of the product after coupling. Add

to the workup.[5]
Protodestannylation Acidic impuritiesThe isobutenyl-Sn bond is acid-labile. Ensure solvents are neutral. Use basic alumina for purification.

References

  • Milstein, D., & Stille, J. K. (1978).[2] "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[2] Journal of the American Chemical Society, 100(11), 3636-3638. Link

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][6][2][3][7][8][9][10] Organic Reactions, 50, 1-652. (The definitive review on mechanism and ligand effects). Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications." Journal of the American Chemical Society, 113(25), 9585-9595.[2] Link

  • Han, X., Stoltz, B. M., & Corey, E. J. (1999). "Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates." Journal of the American Chemical Society, 121(33), 7600-7605. Link

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate." Organic Syntheses, 67, 86. (Protocol for handling vinyl stannanes). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mastering the Removal of Tributyltin Byproducts from Stille Coupling Reactions

Welcome to the technical support center dedicated to a critical, yet often challenging, aspect of the Stille coupling reaction: the efficient removal of organotin byproducts. This guide is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a critical, yet often challenging, aspect of the Stille coupling reaction: the efficient removal of organotin byproducts. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Stille reaction and require methods to obtain their desired compounds with high purity, free from toxic tin residues.

The Stille coupling is a powerful and versatile C-C bond-forming reaction, valued for its tolerance of a wide array of functional groups and the air and moisture stability of the organostannane reagents.[1][2][3][4] However, the stoichiometric use of organotin reagents, most commonly tributyltin derivatives, results in the formation of equally stoichiometric amounts of highly toxic byproducts that must be rigorously removed.[2][5][6] For applications in drug development and materials science, reducing these tin residues to parts-per-million (ppm) levels is not just a matter of purity but a critical safety and regulatory requirement.[5][7]

This guide provides a comprehensive overview of established methods for tributyltin byproduct removal, troubleshooting advice for common challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary tributyltin byproducts I should expect in my Stille coupling reaction?

A1: The main byproducts you will encounter are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr, Bu₃SnI) which are formed from the transfer of the organic group from tin to the palladium catalyst.[5][8] You may also have unreacted tributyltin starting material and hexa-n-butylditin (Bu₃SnSnBu₃), which arises from the homocoupling of the organostannane reagent.[1][5]

Q2: Why is a standard silica gel column often insufficient for removing tributyltin byproducts?

A2: While standard silica gel chromatography can reduce the concentration of tin byproducts, it often fails to achieve the low ppm levels required for pharmaceutical applications.[5] Tributyltin compounds are often non-polar and can co-elute with the desired product, especially if the product itself has a similar polarity.[5]

Q3: What are the most common and effective methods for removing tributyltin byproducts?

A3: Several methods have been developed to tackle this purification challenge. The most widely used techniques include:

  • Aqueous Potassium Fluoride (KF) Wash: This is a straightforward and cost-effective method that relies on the high affinity of fluoride ions for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[3][5][9][10][11][12][13]

  • Chromatography on Modified Silica Gel: Using a stationary phase modified with a base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), can significantly enhance the retention of acidic tin byproducts on the column.[8][9][10]

  • Oxidative Workup: Treatment with reagents like iodine (I₂) can convert difficult-to-remove byproducts like hexa-n-butylditin into tributyltin iodide, which is more readily removed by subsequent purification steps.[5]

  • Liquid-Liquid Extraction: Partitioning the reaction mixture between two immiscible solvents, such as hexane and acetonitrile, can be effective if the product and tin byproducts have significantly different polarities.[5][14]

Q4: How can I confirm that the tin byproducts have been successfully removed to the required level?

A4: Due to the low detection limits often required, highly sensitive analytical techniques are necessary. The most common methods for quantifying trace tin residues are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, capable of detecting tin at ppm and even parts-per-billion (ppb) levels.[5][7][11][15]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying metal content.[5][7][15]

  • ¹H NMR Spectroscopy: While less sensitive than ICP-MS or AAS, ¹H NMR can be used to detect the presence of tributyltin byproducts if they are present in higher concentrations (typically >1 mol%). The characteristic satellite peaks arising from coupling to tin isotopes can be a useful diagnostic tool.

Troubleshooting Guide

This section addresses common issues encountered during the purification of Stille coupling reaction mixtures.

Issue Potential Cause(s) Recommended Solution(s)
Persistent tin contamination after aqueous KF wash. 1. Insufficient mixing or reaction time for the biphasic mixture. 2. The specific tin byproduct is not effectively precipitated by KF.1. Ensure vigorous stirring of the organic and aqueous KF layers for at least one hour to maximize the formation of insoluble Bu₃SnF.[5][10] 2. Consider an alternative or combination approach, such as an oxidative workup followed by a KF wash.
Formation of a fine precipitate or emulsion during KF wash that is difficult to separate. The insoluble tributyltin fluoride can sometimes form a fine suspension at the interface of the two layers, trapping the product and hindering separation.[8]Filter the entire biphasic mixture through a pad of Celite® or another filter aid to remove the solid precipitate.[5][8][13] The layers in the filtrate can then be easily separated.
Co-elution of tin byproducts with the desired product during flash chromatography. The polarity of the tributyltin byproducts is very similar to that of the target compound.1. Modify the eluent by adding 2-5% triethylamine (TEA). The basic TEA will interact with the acidic tin species, retarding their movement on the silica gel.[5][9] 2. Utilize a modified stationary phase, such as silica gel pre-treated with potassium carbonate, which has shown to be highly effective at sequestering tin compounds.[8][10]
Low recovery of the desired product after purification. 1. The product may be precipitating along with the tributyltin fluoride during the KF wash. 2. The product may be degrading on acidic silica gel during chromatography.1. Try using a more dilute KF solution or performing the wash at a slightly elevated temperature to increase the solubility of your product.[5] 2. Switch to a neutral stationary phase like alumina or deactivate the silica gel by pre-treating it with triethylamine.[5]

Experimental Protocols & Workflows

Decision-Making Workflow for Tin Byproduct Removal

The choice of purification strategy depends on several factors, including the scale of the reaction, the properties of the desired product, and the required final purity. The following diagram illustrates a general decision-making workflow.

Stille_Purification_Workflow Start Crude Stille Reaction Mixture KF_Wash Aqueous KF Wash Start->KF_Wash Filter Filter through Celite® KF_Wash->Filter Emulsion/Precipitate Forms? Check_Purity Analyze for Tin Residue (e.g., TLC, ¹H NMR) KF_Wash->Check_Purity No Emulsion Filter->Check_Purity Chromatography Column Chromatography Check_Purity->Chromatography Tin Still Present Final_Product Pure Product (<10 ppm Tin) Check_Purity->Final_Product Purity Acceptable Oxidative_Workup Oxidative Workup (e.g., I₂) Check_Purity->Oxidative_Workup Hexa-n-butylditin Suspected Chromatography->Check_Purity Co-elution? Modified_Chromatography Modified Chromatography (TEA or K₂CO₃/Silica) Chromatography->Modified_Chromatography Yes Chromatography->Final_Product No Co-elution Modified_Chromatography->Final_Product Oxidative_Workup->KF_Wash

Caption: A decision tree to guide the selection of an appropriate purification method for Stille coupling reactions.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is often the first line of defense for removing the bulk of tributyltin byproducts.

Principle: The high bond energy of Sn-F drives the formation of tributyltin fluoride (Bu₃SnF), which is a solid that is poorly soluble in most organic solvents and can be removed by filtration.[11][12]

Step-by-Step Procedure:

  • Reaction Quench: Once the Stille reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[8]

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride (1M KF can also be used).[8][9] During each wash, shake the funnel vigorously for at least one minute.[8]

  • Filtration (if necessary): If a significant amount of white precipitate forms at the interface, making separation difficult, filter the entire biphasic mixture through a pad of Celite®.[5][8]

  • Separation: Separate the organic layer.

  • Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][8]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if needed.[8]

Protocol 2: Chromatography with Potassium Carbonate-Modified Silica Gel

This method is highly effective for removing residual tin to very low levels, often below 15 ppm.[8][10]

Principle: The basic potassium carbonate on the silica surface interacts strongly with the Lewis acidic tin byproducts, effectively sequestering them on the stationary phase while allowing the desired product to elute.

Step-by-Step Procedure:

  • Stationary Phase Preparation: Prepare the modified silica gel by thoroughly mixing 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel (by weight).[8][10] This mixture can be stored for several months without a significant loss of activity.[5][10]

  • Column Packing: Dry pack a chromatography column with the prepared K₂CO₃/silica mixture. Gently tap the column to ensure even packing and add a thin layer of sand on top.

  • Sample Loading: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[8][10] Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the pure product from the immobilized tin impurities.

Summary of Purification Methods

Method Principle Advantages Disadvantages Reported Efficiency
Aqueous KF Wash Precipitation of insoluble trialkyltin fluoride (R₃SnF).[11][12]Simple, inexpensive, and effective for many substrates.[5][10]Can form emulsions; may not be effective for all tin species.Can be highly effective, but depends on the substrate.
Chromatography on TEA-treated Silica Base deactivation of silica and interaction with acidic tin byproducts.[9]Easy to implement in a standard chromatography setup.May require a significant amount of triethylamine in the eluent.Good for removing bulk tin, but may not reach low ppm levels alone.
Chromatography on K₂CO₃/Silica Strong sequestration of Lewis acidic tin species on the basic stationary phase.[10]Highly effective, can reduce tin to <15 ppm.[8][10]Requires preparation of the modified silica gel.Excellent, often sufficient as a single purification step.[10]
Oxidative Workup (e.g., I₂) Conversion of unreacted tin species (e.g., Bu₃SnSnBu₃) to tin halides.[5]Useful for removing byproducts that are resistant to other methods.Requires an additional reaction step and quenching of the oxidant.Improves the efficiency of subsequent purification steps.
Liquid-Liquid Extraction Partitioning of the product and byproducts between two immiscible solvents (e.g., hexane and acetonitrile).[5][14]Simple and does not require solid supports.Efficiency is highly dependent on the partition coefficients of the product and impurities.Variable.

References

  • Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem.
  • Stille reaction - Wikipedia. Available from: [Link]

  • Stille Coupling - Organic Synthesis. Available from: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available from: [Link]

  • Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem.
  • Stille Coupling - YouTube. Available from: [Link]

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. Available from: [Link]

  • The Stille Reaction, 38 Years Later. ACS Catalysis. Available from: [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. Available from: [Link]

  • Optimal Precipitation of Organotin Fluorides by Cation Exchange - Cornerstone. Available from: [Link]

  • Removal of the By-Product Tributyltin Chloride from Reaction Mixtures - Cornerstone. Available from: [Link]

  • Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. Available from: [Link]

  • The Stille Reaction - Organic Reactions. Available from: [Link]

  • Remove Sticky Reagents during Workup. Available from: [Link]

  • Workup for removing tin byproducts ? | ResearchGate. Available from: [Link]

Sources

Optimization

improving yield of 2-Methylpropene-1-tributylstannane cross-coupling

Topic: Improving the Yield and Purity of 2-Methylpropene-1-tributylstannane Cross-Coupling Products Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Yield and Purity of 2-Methylpropene-1-tributylstannane Cross-Coupling Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Stille cross-coupling reaction with 2-Methylpropene-1-tributylstannane. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this powerful C-C bond-forming reaction. This document provides in-depth, mechanistically-grounded advice to optimize your reaction yields, minimize side products, and streamline purification.

Overview: The Utility and Challenges of 2-Methylpropene-1-tributylstannane

The Stille reaction is a cornerstone of modern organic synthesis, valued for its tolerance of a wide array of functional groups and the stability of its organostannane reagents.[1][2] Specifically, coupling with 2-Methylpropene-1-tributylstannane is a highly effective method for installing an isobutenyl group, a common motif in natural products and pharmaceutical agents.

Despite its utility, the reaction is not without its challenges. Common issues include low product yields, competing side reactions like homocoupling, and the notorious difficulty of removing highly toxic tributyltin byproducts.[3][4][5] This guide provides a structured approach to overcoming these obstacles.

The Stille Catalytic Cycle

Understanding the mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The efficiency of each step is highly dependent on the choice of catalyst, ligands, solvent, and additives.

Stille_Cycle cluster_cycle Stille Catalytic Cycle cluster_inputs Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate R¹-Pd(II)L₂(X) Pd0->PdII_intermediate Oxidative Addition PdII_coupled R¹-Pd(II)L₂(R²) PdII_intermediate->PdII_coupled Transmetalation PdII_coupled->Pd0 Reductive Elimination Product R¹-R² PdII_coupled->Product Coupled Product Byproduct X-SnBu₃ PdII_coupled->Byproduct Tin Byproduct Electrophile R¹-X Electrophile->PdII_intermediate Organic Halide/Triflate Stannane R²-SnBu₃ Stannane->PdII_coupled Organostannane

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for a Stille coupling with 2-Methylpropene-1-tributylstannane?

A1: While every reaction requires specific optimization, a robust starting point involves a Pd(0) catalyst, a phosphine ligand, and an aprotic polar solvent. The choice of electrophile is critical; reactivity generally follows the trend I > Br > OTf >> Cl.[3][7]

ParameterRecommended Starting PointNotes
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃1-5 mol%. Pd(PPh₃)₄ can often be used directly. Pd₂(dba)₃ requires an added ligand.[8]
Ligand PPh₃ or AsPh₃2-8 mol% (if using a ligand-free Pd source). AsPh₃ can sometimes improve yields.[9][10]
Stannane 2-Methylpropene-1-tributylstannane1.1 - 1.5 equivalents.
Electrophile Aryl/Vinyl Iodide or Bromide1.0 equivalent.
Solvent Toluene, Dioxane, or DMFAnhydrous and degassed. DMF is more polar and can accelerate some reactions.[1]
Temperature 80 - 110 °CMonitor by TLC/LCMS. Higher temperatures may be needed for less reactive electrophiles.
Additives LiCl or CuI (optional)LiCl can accelerate the reaction with triflates. CuI can suppress homocoupling.[11][12][13]

Q2: How can I minimize common side reactions like homocoupling and protodestannylation?

A2: Homocoupling (R²-R²) and protodestannylation (cleavage of the C-Sn bond by a proton source) are the most prevalent side reactions.[3][14]

  • To prevent homocoupling: Ensure the reaction is run under strictly anaerobic conditions. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen is known to promote homocoupling.[13][14]

  • To prevent protodestannylation: Use high-purity, anhydrous solvents. While the Stille reaction has good functional group tolerance, acidic protons can cleave the C-Sn bond, terminating the catalytic cycle.[14]

Q3: Why is the complete removal of tributyltin byproducts essential?

A3: Organotin compounds are highly toxic and pose significant health and environmental risks.[4][5] For any application in medicinal chemistry, drug development, or materials science where biological contact is possible, regulatory standards demand the removal of tin residues to parts-per-million (ppm) levels.[4]

Troubleshooting Guide

Low yield is the most common issue encountered in this reaction. The following workflow provides a systematic approach to diagnosing and solving the problem.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh Pd source. Ensure inert atmosphere. Consider a different ligand. Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Sol_Conditions Screen solvents (Toluene, DMF). Increase temperature. Add LiCl for triflates. Check_Conditions->Sol_Conditions No Side_Reactions Are Side Reactions Dominating? Check_Reagents->Side_Reactions Yes Sol_Reagents Purify stannane and electrophile. Use anhydrous solvents. Check_Reagents->Sol_Reagents No Sol_Side_Reactions Rigorously degas system to prevent homocoupling. Check for protodestannylation. Side_Reactions->Sol_Side_Reactions Yes

Caption: A decision tree for troubleshooting low yield in Stille couplings.

Problem 1: Low to No Product Yield

Possible CauseIn-Depth Explanation & Solution
Inactive Catalyst or Improper Ligand Causality: The active Pd(0) species is susceptible to oxidation if exposed to air. The ligand's electronic and steric properties are crucial; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[2][15] Solution: 1. Use a fresh source of palladium catalyst or one stored properly under an inert atmosphere. 2. If using a Pd(0) source like Pd₂(dba)₃, ensure the correct stoichiometry of the phosphine ligand is added. 3. For challenging couplings (e.g., with aryl chlorides or sterically hindered partners), consider more effective ligands such as P(t-Bu)₃ or tri(2-furyl)phosphine.[15][16]
Suboptimal Solvent and Temperature Causality: Solvent polarity can influence the rate of the catalytic steps.[17] Less polar solvents like toluene and dioxane are common, but polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction, especially the transmetalation step. Insufficient thermal energy can stall the reaction, particularly the reductive elimination step.[1] Solution: 1. If the reaction is sluggish in toluene, try a more polar solvent like DMF. Ensure the solvent is anhydrous and degassed. 2. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.
Protodestannylation of the Stannane Causality: The C-Sn bond in 2-Methylpropene-1-tributylstannane is susceptible to cleavage by acidic protons, which irreversibly removes the organostannane from the catalytic cycle.[14] This can be caused by moisture in the solvent or acidic impurities on glassware. Solution: 1. Use freshly distilled, anhydrous solvents. 2. Flame-dry all glassware before use. 3. If the electrophile or other components are acidic, consider adding a non-nucleophilic base like proton sponge, though this is less common in standard Stille protocols.

Problem 2: Significant Formation of Side Products

Possible CauseIn-Depth Explanation & Solution
Homocoupling of Stannane (R²-R²) Causality: This side reaction is often promoted by the presence of oxygen. It can occur through a radical process or via reaction of two stannane molecules with the Pd(II) intermediate.[3][14] This consumes the stannane and disrupts the stoichiometry. Solution: 1. Improve Inert Atmosphere: The most critical step. Use Schlenk line techniques and thoroughly degas the solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[13][14] 2. Add a Co-catalyst: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the desired transmetalation step, outcompeting the homocoupling pathway.[12][13]
Scrambling or Isomerization Causality: For certain substrates, particularly secondary alkyl stannanes, β-hydride elimination can lead to isomerization.[18] While less common with vinylic stannanes like 2-methylpropene-1-tributylstannane, it is a possibility to consider if unexpected isomers are observed. Solution: This is highly substrate-dependent. Using ligands that promote rapid reductive elimination can sometimes minimize the lifetime of the Pd(II) intermediate where isomerization can occur.
Key Experimental Protocols

Protocol 1: General Procedure for Stille Cross-Coupling

This protocol provides a starting point for the coupling of an aryl halide with 2-Methylpropene-1-tributylstannane.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe.

  • Reagent Addition: Add 2-Methylpropene-1-tributylstannane (1.2 eq) to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring.[19] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 2-12 hours), cool the reaction to room temperature. The next crucial step is the removal of tin byproducts.

Protocol 2: Aqueous Potassium Fluoride (KF) Wash for Tin Byproduct Removal

This is the most common and effective method for removing tributyltin halides.[4][19]

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or diethyl ether.

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least 1 hour. Tributyltin fluoride (Bu₃SnF) is a white solid that is insoluble in both the organic and aqueous layers and will precipitate.[4]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the precipitated Bu₃SnF. Wash the Celite® pad with additional organic solvent.

  • Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by standard column chromatography.

Expert Tip: If the product is sensitive to basic conditions, use neutral or triethylamine-deactivated silica gel for chromatography to prevent degradation.[4][19]

References
  • Stille reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved February 26, 2026.
  • Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later.
  • Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem. (2025). Benchchem.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (2023). IKM Institut Kimia Malaysia.
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.). Wiley-VCH.
  • Stille Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org.
  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing.
  • Side reactions in Stille polymerization of organotin compounds - Benchchem. (2025). Benchchem.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. (2026, January 12). RSC Publishing.
  • Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). J&K Scientific.
  • Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. - ResearchGate. (n.d.).
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Advancing total synthesis through the Stille cross-coupling - RSC Publishing. (2026, January 12). RSC Publishing.
  • Effects of solvent, temperature, and reaction time | Download Table - ResearchGate. (n.d.).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC. (n.d.). PMC.
  • Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions | The Journal of Organic Chemistry - ACS Publications. (2005, February 8).
  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing). (2012, October 1). RSC Publishing.
  • Herve, A., Rodriguez, A. L., & Fouquet, E. (2005). Stille cross-coupling of activated alkyltin reagents under "ligandless" conditions. The Journal of Organic Chemistry, 70(5), 1953–1956.
  • Workup for removing tin byproducts ? | ResearchGate. (2017, June 20).
  • Stille-coupling. (n.d.). [Source name not available].
  • Stille Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn.
  • Org. Synth. 2011, 88, 197. (2011). Organic Syntheses.
  • Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Experimental Setup of Stille Coupling with 1,2-Dibromoanthracene - Benchchem. (2025). Benchchem.
  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2025, April 17). [Source name not available].
  • On the divergent reactivity of allenylstannanes generated from the O-directed free radical hydrostannation reaction of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol. EPR evidence for the reversible addition of Ph3Sn radicals to vinyl triphenyltins - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(26), 4173–4176.
  • The Stille Reaction - Organic Reactions. (n.d.). Organic Reactions.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. [Source name not available].
  • troubleshooting low yields in Stille coupling of 1,2-Dibromoethene - Benchchem. (2025). Benchchem.
  • A One-Pot Allylation−Hydrostannation Sequence with Recycling of the Intermediate Tin Waste - MSU Chemistry. (2014, April 11). MSU Chemistry.
  • On the divergent reactivity of allenylstannanes generated from the O- directed free radical hydrostannation reaction of (±) - Queen's University Belfast. (2025, March 28). Queen's University Belfast.
  • 2-methylpropene-1-tributylstannane - Catalysts / Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace.
  • Tributyl(2-methylprop-1-enyl)stannane | C16H34Sn | CID 11759721 - PubChem. (n.d.). PubChem.
  • tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Troubleshooting

preventing protodestannylation of 2-Methylpropene-1-tributylstannane

Technical Support Center: Organometallic Reagents Division Subject: Troubleshooting Stability Issues with 2-Methylpropene-1-tributylstannane Ticket ID: #SN-BU3-ISO-001 User Guide & Troubleshooting Manual Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organometallic Reagents Division Subject: Troubleshooting Stability Issues with 2-Methylpropene-1-tributylstannane Ticket ID: #SN-BU3-ISO-001

User Guide & Troubleshooting Manual

Welcome to the technical support hub for 2-Methylpropene-1-tributylstannane (also known as isobutenyl tributylstannane). This reagent is a critical nucleophile in Stille cross-coupling reactions for introducing the isobutenyl group. However, it is notoriously susceptible to protodestannylation —the cleavage of the Carbon-Tin bond by trace acids, replacing the stannyl group with a proton.

This guide provides a self-validating workflow to prevent decomposition during synthesis, purification, and storage.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my product disappearing during purification? A: You are likely experiencing acid-catalyzed protodestannylation. Vinyl stannanes like 2-Methylpropene-1-tributylstannane are electron-rich. The carbon-carbon double bond acts as a base, accepting protons from acidic sources (like the silanol groups on silica gel).

The Mechanism (SE2 Pathway):

  • Protonation: An electrophilic proton (

    
    ) attacks the double bond.
    
  • Stabilization: This forms a carbocation at the

    
    -position relative to the tin atom. This cation is highly stabilized by the 
    
    
    
    -silicon/tin effect
    (hyperconjugation of the C-Sn
    
    
    bond into the empty p-orbital).
  • Cleavage: A nucleophile (even weak ones) attacks the tin, breaking the C-Sn bond and releasing the tin moiety, leaving you with volatile isobutylene gas and tributyltin byproducts.

Visualizing the Failure Mode:

Destannylation cluster_prevention Prevention Checkpoints Stannane Vinyl Stannane (Bu3Sn-CH=C(Me)2) Intermediate β-Cation Intermediate (Stabilized by Sn) Stannane->Intermediate + H+ (Rate Limiting) Acid Acid Source (Silica/H+) Acid->Intermediate Product Isobutylene (Gas) (Product LOST) Intermediate->Product - [Sn] Byproduct Bu3Sn-X (Tin Waste) Intermediate->Byproduct Base Add Et3N Base->Acid Neutralizes

Figure 1: The mechanism of acid-catalyzed protodestannylation showing the critical intervention point (Neutralization).

Module 2: Purification Protocols (The "How")

Q: How do I purify this compound without destroying it? A: You must neutralize the stationary phase. Standard silica gel has a pH of ~4-5, which is sufficient to destroy your compound.

Protocol A: Triethylamine (TEA) Buffered Silica Chromatography

Recommended for: High-purity requirements where distillation is not feasible.

  • Mobile Phase Preparation:

    • Prepare your eluent system (e.g., Hexanes or Hexanes/EtOAc).

    • CRITICAL STEP: Add 1% to 3% Triethylamine (TEA) to the solvent mixture.[1][2]

    • Example: For 1 Liter of Hexanes, add 10–30 mL of TEA.

  • Column Pre-treatment:

    • Pack the column with silica gel using the TEA-doped solvent.[2]

    • Flush the column with at least 2 column volumes (CV) of the TEA-doped solvent before loading your sample. This ensures the entire silica bed is deactivated.

  • Loading:

    • Dissolve your crude stannane in the TEA-doped mobile phase.

    • Avoid: Do not load with

      
       (DCM) if possible, as commercial DCM often contains trace HCl stabilizers. If you must use DCM, wash it with 
      
      
      
      first or filter it through basic alumina.
  • Elution:

    • Run the column using the TEA-doped solvent.[2] The TEA competes for the acidic sites on the silica, protecting your vinyl stannane.

Protocol B: Neutral Alumina Filtration

Recommended for: Rapid purification or extremely acid-sensitive batches.

If the compound degrades even on buffered silica, switch stationary phases entirely.

  • Use Neutral Alumina (Brockmann Grade III) .

  • Alumina is far less acidic than silica.

  • Often, a simple filtration (plug) through neutral alumina with Hexanes is sufficient to remove polar tin byproducts without subjecting the stannane to acidic stress.

Data: Purification Method Comparison

MethodAcidic RiskRecovery YieldPurityNotes
Standard Silica High < 40%LowDO NOT USE. High risk of protonolysis.
Buffered Silica (TEA) Low85-95%HighStandard protocol. Requires pre-treatment.[3]
Neutral Alumina Very Low> 90%MediumExcellent for stability; lower resolution than silica.
Distillation None> 95%Very HighBest for large scale. Requires high vacuum (<1 mmHg).

Module 3: Reaction & Workup Optimization

Q: I lost my stannane during the reaction workup. What happened? A: You likely used an acidic quench (e.g.,


 or 

).[4]

The "Base-First" Workup Protocol:

  • Quench: Never use Ammonium Chloride (

    
    ) or acid to quench reactions involving this stannane.
    
  • Neutralization: Use Saturated Aqueous Sodium Bicarbonate (

    
    ) or Water.
    
  • Drying: Use Sodium Sulfate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
    • Avoid: Magnesium Sulfate (

      
      ) can sometimes be slightly acidic (Lewis acidic) and hygroscopic enough to promote hydrolysis on the solid surface.
      

Q: How do I store the purified reagent? A:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

  • Stabilizer: For long-term storage (>1 month), adding a pellet of BHT (Butylated hydroxytoluene) or a trace of TEA can prevent radical or acid-initiated decomposition.

Module 4: Decision Workflow

Use this logic tree to determine the correct handling procedure for your specific experimental stage.

Workflow cluster_storage Storage Condition Start Crude Reaction Mixture Check Is the Stannane Volatile? Start->Check Distill Vacuum Distillation (Kugelrohr) Check->Distill Yes (BP < 150°C/vac) Chrom Chromatography Required Check->Chrom No (High MW) Store Store: -20°C, Argon, Dark Distill->Store Stationary Choose Stationary Phase Chrom->Stationary Silica Silica Gel + 1-3% Et3N (Must Pre-flush Column) Stationary->Silica High Resolution Needed Alumina Neutral Alumina (Brockmann III) Stationary->Alumina Speed/High Sensitivity Silica->Store Alumina->Store

Figure 2: Decision tree for the purification of acid-sensitive vinyl stannanes.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[5] The Stille Reaction.[6][7] Organic Reactions.[1][2][3][4][6][8][9][10][11][12] (Comprehensive review on Stille coupling, including stability of stannanes).

  • Cochran, J. C., et al. (1997).[10] Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics, 16(17), 6034-6040. (Detailed kinetic study of the SE2 mechanism).

  • Organic Syntheses. General Procedures for Flash Chromatography with Acid-Sensitive Compounds. (Protocols for TEA-buffered silica).

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. (Guidelines on deactivating silica with triethylamine).

  • BenchChem Technical Support. Preventing the hydrolysis of acid-sensitive compounds during reaction workup. (General workup strategies for acid-sensitive moieties).

Sources

Optimization

purification techniques for crude 2-Methylpropene-1-tributylstannane

Topic: Crude 2-Methylpropene-1-tributylstannane Ticket ID: SN-ISO-2024 Status: Open Assigned Specialist: Senior Application Scientist Critical Triage: Immediate Action Required User Query: "I just synthesized 2-Methylpro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crude 2-Methylpropene-1-tributylstannane

Ticket ID: SN-ISO-2024 Status: Open Assigned Specialist: Senior Application Scientist

Critical Triage: Immediate Action Required

User Query: "I just synthesized 2-Methylpropene-1-tributylstannane. The NMR shows product, but also tributyltin chloride and some 'tin-tin' dimer. I ran a small silica column, and my product yield plummeted/streaked. What happened?"

Specialist Diagnosis: You are likely experiencing protodestannylation . Crude 2-Methylpropene-1-tributylstannane (


) contains an electron-rich vinyl–tin bond. Standard flash silica gel (pH ~4–5) is sufficiently acidic to cleave this bond, releasing volatile isobutylene gas and leaving you with tributyltin oxides/chlorides on the column.

Immediate Corrective Action: Stop using standard silica immediately. You must buffer your stationary phase.

Purification Protocols
Method A: The Buffered Chromatography Solution (Recommended)

Best for: Removing trace impurities without distillation.

The Mechanism: Silica gel possesses active silanol (Si-OH) groups.[1] By doping the eluent with an amine, you neutralize these acidic sites, preventing the protonolysis of the C-Sn bond.

Protocol:

  • Eluent Preparation: Prepare your Hexanes (or Pentane) mobile phase containing 1% to 5% Triethylamine (

    
    ) .
    
  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of this

    
    /Hexane mixture before loading your sample. This "deactivates" the silica.[1][2][3]
    
  • Loading: Load the crude oil (neat or with minimal hexane).

  • Elution: Run the column using the 1%

    
    /Hexane mixture.
    
    • Note: The product is non-polar (

      
       ~0.8–0.9 in hexanes). It will elute very quickly.
      
    • Warning: High

      
       concentration can cause tin halides to streak, but your product will survive.
      
Method B: The Potassium Fluoride (KF) Workup

Best for: Removing Tributyltin Chloride (


) specifically.

The Science: Tributyltin chloride is soluble in organics. However, Tin has a high affinity for Fluoride. Treating the organic phase with aqueous KF creates a hypervalent coordination complex that collapses into an insoluble polymeric solid, Tributyltin Fluoride (


).

Protocol:

  • Dissolve crude reaction mixture in Diethyl Ether (

    
    ) . (Avoid DCM if possible; ether precipitates the fluoride better).
    
  • Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Vigorous Stirring: Stir rapidly for 30–60 minutes. A white, fluffy precipitate (

    
    ) will form at the interface.
    
  • Filtration: Filter the biphasic mixture through a pad of Celite . The polymer will get trapped in the Celite.

  • Separation: Separate the organic layer, dry over

    
    , and concentrate.
    
Method C: Vacuum Distillation (The Gold Standard)

Best for: High purity (>98%) and removal of Tin-Tin dimers (


).

Boiling Point Data:

  • Estimated BP: ~90–100 °C at 0.5 mmHg (High Vacuum).

  • Context: The lighter analogue, Tributyl(vinyl)stannane, boils at ~104–106 °C at 2 mmHg. Your molecule is heavier.

Protocol:

  • Use a Kugelrohr apparatus if available (short path is critical to avoid thermal decomposition).

  • Ensure vacuum is <1 mmHg.

  • Discard the initial "forerun" (volatile solvents/isobutylene).

  • Collect the main fraction.

  • Caution: Do not overheat the pot residue (>160°C) as organotins can disproportionate explosively at extreme temperatures.

Troubleshooting Decision Tree

PurificationLogic Start Start: Crude Stannane Mixture ImpurityCheck Identify Major Impurity Start->ImpurityCheck SnCl Impurity: Bu3SnCl (Tin Halide) ImpurityCheck->SnCl SnSn Impurity: Bu3Sn-SnBu3 (Distannane) ImpurityCheck->SnSn Decomp Impurity: Decomposition (Protonolysis) ImpurityCheck->Decomp KF_Workup Protocol: Aqueous KF Wash (Forms solid Bu3SnF) SnCl->KF_Workup Chemical Removal Distillation Protocol: Kugelrohr Distillation (High Vacuum) SnSn->Distillation BP Separation Buffered_Col Protocol: Silica + 1-5% Et3N (Neutralize Acidity) Decomp->Buffered_Col Prevention KF_Workup->Distillation If high purity needed

Figure 1: Decision matrix for selecting the appropriate purification technique based on the impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I use Iodine (


) titration to remove the tin-tin dimer impurity? 
A: ABSOLUTELY NOT. 
While 

titration works for alkyl stannanes, it is destructive for vinyl stannanes. Iodine will electrophilically attack the double bond (iododestannylation), converting your valuable 2-Methylpropene-1-tributylstannane into the corresponding vinyl iodide and

.
  • Reference: This is the mechanism of the "iodine quench" often used to characterize stannanes.

Q2: Why does my product smell like garlic/rubber? A: This is characteristic of organotin compounds. However, a sharp, acrid smell often indicates the presence of free


. If the smell is sweet/gaseous, you may be smelling isobutylene from decomposition. Always handle in a fume hood; organotins are neurotoxic.

Q3: How should I store the purified material? A:

  • Temperature: 4°C or -20°C (Fridge/Freezer).

  • Light: Wrap the vial in aluminum foil (light can promote radical decomposition).

  • Atmosphere: Argon or Nitrogen.[4]

  • Stabilizer: Adding a few crystals of BHT (Butylated hydroxytoluene) can prevent radical polymerization of the alkene moiety during long-term storage.

Quantitative Data Summary
Impurity TypeChemical SpeciesRemoval MethodEfficiencyRisk Level
Tin Halide

KF WorkupHigh (>95%)Low
Distannane

Vacuum DistillationHighModerate (Thermal)
Protodestannylated Isobutylene (Gas)Rotary EvaporationHighLow
Tin Oxide

Buffered SilicaModerateHigh (Streaking)
References
  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[4][5][6][7] Organic Reactions.[4][6][7][8][9] (Detailed discussion on stannane stability and purification).

  • Renaud, P., et al. (1998).[7] "Simple and efficient removal of organotin by-products." Tetrahedron Letters, 39(15), 2123-2126. (Describes the KF and basic workup techniques).

  • Harrowven, D. C., & Guy, I. L. (2004). "KF–Silica as a stationary phase for the chromatographic removal of tin residues." Chemical Communications.[2] (Solid-supported fluoride technique).

  • Organic Syntheses. (2023). "Stereoselective Synthesis of (E)-Vinylstannanes." Org. Synth. 100, 327-346. (Provides modern standard operating procedures for vinyl stannane handling).

Sources

Troubleshooting

troubleshooting low reactivity of bulky vinyl stannanes

Status: Online Operator: Senior Application Scientist Ticket ID: STILLE-BULK-001 Subject: Overcoming Kinetic Arrest in Sterically Hindered Vinyl Stannane Couplings Triage & Diagnosis: The "Check Engine" Light Before modi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: STILLE-BULK-001 Subject: Overcoming Kinetic Arrest in Sterically Hindered Vinyl Stannane Couplings

Triage & Diagnosis: The "Check Engine" Light

Before modifying your reaction, identify the specific failure mode. Bulky vinyl stannanes (e.g.,


-substituted or those with adjacent quaternary centers) almost exclusively fail at the Transmetallation  step.
Troubleshooting Matrix
Symptom Probable Cause The "Why" (Mechanistic Insight) Recommended Module
0% Conversion (Starting Material Recovery) Kinetic Trap The Pd(II) center is too crowded. The bulky stannane cannot approach the Pd-X bond to initiate transmetallation.Module 2 (Copper) or Module 3 (Ligands)
<20% Yield + Protodestannylation Slow Transmetallation Transmetallation is slower than protonolysis.[1] Trace moisture/acid destroys the stannane before it couples.[1]Module 4 (Fluoride)
Homocoupling (R-R) Pd(II) Reduction Slow cycle allows disproportionation or radical pathways.[1] Often seen with Iodides.[1][2]Switch to Module 3 (AsPh3)
Black Precipitate (Pd Black) Ligand Dissociation The reaction is too slow; the catalyst decomposes before turnover.Module 3 (High L:Pd Ratio)

Module: The Copper Effect (The "Transmetallation Highway")

The Problem: Standard Stille coupling relies on a direct Sn


 Pd transfer. With bulky substrates, the steric wall of the stannane collides with the ligands on Palladium, halting the reaction.

The Solution: Introduce Copper(I) Iodide (CuI) or Copper(I) Thiophene-2-carboxylate (CuTC).

The Mechanism: This is not just a scavenger effect.[1] It is a "double transmetallation" relay.[1]

  • Sn ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Cu:  The bulky stannane transfers its organic group to Copper (forming a transient organocuprate). This is thermodynamically favorable and kinetically fast.[1]
    
  • Cu

    
     Pd:  The resulting Organo-Copper species is smaller and far more nucleophilic than the original stannane. It transfers the vinyl group to Palladium with ease, bypassing the steric barrier.
    
Visualization: The Copper Relay Pathway

CopperEffect Stannane Bulky Vinyl-Sn VinylCu Transient Vinyl-Cu (Highly Reactive) Stannane->VinylCu Transmetallation 1 (Fast) Pd_II Pd(II)-X Species Stannane->Pd_II Direct Path (BLOCKED by Sterics) Cu Cu(I) Additive Cu->VinylCu Product Coupled Product VinylCu->Product Transmetallation 2 (Sn -> Cu -> Pd) Pd_II->Product Reductive Elimination

Figure 1: The "Copper Effect" bypasses the kinetic block of direct Sn-Pd interaction by utilizing a highly reactive organocopper intermediate.

Module: Ligand Engineering (The "Gatekeepers")

The Problem: Strong donor ligands (like PPhngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) bind tightly to Palladium. To accept a bulky stannane, the Palladium must temporarily drop a ligand to create an open coordination site. Strong ligands refuse to leave.

The Solution: Use "Soft" Ligands or Bulky/Labile Ligands.[1]

Q: Why Triphenylarsine (AsPh )?

A: This is the "Farina Effect."[1] Arsenic is a softer donor than Phosphorus.[1] The Pd-As bond is weaker, allowing the ligand to dissociate readily. This creates a "vacancy" on the catalyst, giving the bulky stannane room to dock.

  • Recommendation: Switch from Pd(PPh

    
    )
    
    
    
    to Pd
    
    
    (dba)
    
    
    + AsPh
    
    
    (1:4 ratio)
    .
Q: What about P(t-Bu) ?

A: Fu's ligand (Tri-tert-butylphosphine) works via a different mechanism.[1] It is so bulky that it forces a monolithic Pd-L species (1:1 ratio).[1] This species is incredibly active (14-electron complex) and electron-rich, accelerating oxidative addition and facilitating transmetallation by sheer electronic power, despite the bulk.

Module: Fluoride Activation (The "Nucleophile Supercharge")

The Problem: The C-Sn bond is covalent and non-polar. It lacks the "drive" to attack the Palladium center.

The Solution: The "Sn-F" Approach. Add CsF or TBAF.[1]

The Mechanism: Fluoride is highly fluorophilic toward Tin.[1] It attacks the Tin atom, converting the tetrahedral stannane (neutral) into a pentacoordinate stannate (anionic) .

  • Result: The C-Sn bond lengthens and weakens. The organic group becomes significantly more nucleophilic (electron-rich), dramatically accelerating the transfer to Palladium.

  • Bonus: The byproduct is insoluble Bu

    
    SnF, which precipitates out, driving the equilibrium forward and simplifying purification.
    
Visualization: Fluoride Activation Cycle[1]

FluorideActivation Sn_Neutral Neutral Stannane (Tetrahedral, Unreactive) Sn_Hyper Hypervalent Stannate (Pentacoordinate, Anionic) Sn_Neutral->Sn_Hyper F- Coordination Fluoride Fluoride Source (CsF / TBAF) Fluoride->Sn_Hyper Pd_Cycle Pd(II) Catalyst Sn_Hyper->Pd_Cycle Accelerated Transmetallation

Figure 2: Fluoride converts the dormant neutral stannane into a hyper-reactive pentacoordinate silicate-like species.

Validated Protocols

Protocol A: The "Copper-Accelerated" Method (Best for Steric Bulk)

Use this when standard conditions yield <10%.

  • Catalyst: Pd(PPhngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )
    
    
    
    (5-10 mol%) OR Pd
    
    
    (dba)
    
    
    (2.5 mol%) + TFP (10 mol%).
  • Additive: CuI (10-20 mol%) . Note: High purity (99.999%) CuI is essential.[1] If it is off-white/green, wash with THF before use.

  • Solvent: DMF or NMP (Polarity is required for the Cu effect).[1][3]

  • Procedure:

    • Mix halide, stannane, and CuI in a Schlenk tube.

    • Degas thoroughly (Argon sparge for 15 min). Oxygen kills the active Cu(I) species.

    • Add Pd catalyst last against positive Argon pressure.[1]

    • Heat to 60-80°C.[1]

    • Validation: The reaction mixture should turn dark but remain homogeneous initially. Rapid precipitation of Pd black indicates catalyst death—add more ligand (TFP).[1]

Protocol B: The "Farina" Dissociation Method (Best for Fragile Substrates)

Use this if Copper causes side reactions or if using Iodides.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (5 mol%)
    .
  • Ligand: Triphenylarsine (AsPh

    
    ) (20 mol%) .
    
  • Solvent: THF or Dioxane.[1]

  • Procedure:

    • Premix Pdngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      (dba)
      
      
      
      and AsPh
      
      
      in the solvent for 10 minutes at RT. You will see a color change (usually to yellow/orange) indicating complex formation.
    • Add the bulky stannane and electrophile.

    • Heat to 50°C.

    • Why this works: The AsPh

      
       falls off the Pd center when the bulky stannane approaches, lowering the activation energy for transmetallation.
      
Protocol C: The "Sn-F" Scavenger Method (Best for Purification)

Use this to avoid toxic tin residues.

  • Catalyst: Pd

    
    (dba)
    
    
    
    / P(t-Bu)
    
    
    .
  • Additive: CsF (2.0 equiv) .

  • Solvent: Dioxane/Hngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    O (9:1) or DMF.[1][3]
    
  • Procedure:

    • Add CsF directly to the reaction.[1]

    • Upon completion, filter the mixture through a pad of silica/Celite. The white solid trapped is the polymeric tin fluoride (Bu

      
      SnF).
      
    • Warning: Do not use with silyl protecting groups (TBS, TES), as Fluoride will cleave them.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society.[1][4] Link

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[5] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[3][5] Angewandte Chemie. Link

  • Maleczka, R. E., & Gallagher, W. P. (2001).[5] Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters. Link

Sources

Optimization

minimizing homocoupling side reactions with isobutenyl stannanes

Technical Support Center: Optimizing Isobutenyl Stannane Couplings Executive Summary: The Isobutenyl Challenge Researchers frequently encounter stalled reactions or significant homocoupling (2,5-dimethyl-2,4-hexadiene fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Isobutenyl Stannane Couplings

Executive Summary: The Isobutenyl Challenge

Researchers frequently encounter stalled reactions or significant homocoupling (2,5-dimethyl-2,4-hexadiene formation) when utilizing isobutenyl stannanes.

The Root Cause: Unlike simple vinyl stannanes, the isobutenyl group possesses an


-methyl substituent. This steric bulk significantly retards the transmetallation step  of the catalytic cycle.
  • The Trap: To compensate for sluggish kinetics, chemists often add Copper(I) (the "Liebeskind-Farina" effect). While this accelerates the reaction, Cu(I) is also a potent oxidant that facilitates the dimerization of the stannane, leading to waste of the expensive reagent and difficult purification.

This guide provides a self-validating system to bypass these issues using modern ligand architecture and fluoride activation.

Module 1: The Copper Paradox & Fluoride Solution

User Question: "I added CuI to speed up my reaction, but I see a large new spot on TLC that isn't my product. NMR suggests it's the stannane dimer. How do I fix this?"

Technical Diagnosis: You are experiencing Cu-mediated oxidative homocoupling . Copper facilitates transmetallation by forming a transient organocopper species. However, in the presence of even trace oxidants (or via disproportionation), this intermediate readily dimerizes.

The Solution: Switch to Fluoride Activation Instead of Copper, use the "Fluoride Effect" to activate the stannane. Fluoride anions bind to the tin center, forming a hypervalent pentacoordinate stannate (


). This species is more nucleophilic and transmetallates rapidly without forming the redox-active organocopper intermediates that lead to homocoupling.

Protocol A: Fluoride-Activated Coupling (Copper-Free)

  • Catalyst: Pd(t-Bu

    
    P)
    
    
    
    or Pd
    
    
    (dba)
    
    
    + XPhos (See Module 2).
  • Activator: CsF (2.0 equiv) or TBAF (Caution: TBAF can cause protodestannylation if wet).

  • Solvent: Dioxane or DMF (anhydrous).

  • Temperature: 60–80 °C.

Mechanism Visualization: The following diagram illustrates the "Fork in the Road" where Cu(I) introduces risk, while Fluoride maintains the cycle.

StilleMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd TransMet Transmetallation OxAdd->TransMet Stannane Isobutenyl Stannane CuAdd Add CuI (Liebeskind-Farina) Stannane->CuAdd FAdd Add CsF (Fluoride Activation) Stannane->FAdd CuTrans Vinyl-Cu Intermediate CuAdd->CuTrans HomoC HOMOCOUPLING (Dimerization) CuTrans->HomoC Side Reaction CuTrans->TransMet Fast HyperVal Hypervalent Stannate [R3Sn(F)-Vinyl]- FAdd->HyperVal HyperVal->TransMet Fast & Safe RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start

Caption: Figure 1. Mechanism comparison showing how Fluoride activation avoids the oxidative dimerization pathway inherent to Copper co-catalysis.

Module 2: Catalyst Architecture

User Question: "I am using Pd(PPh


)

as recommended in older literature, but the reaction stalls after 50% conversion. Should I add more catalyst?"

Technical Diagnosis: Pd(PPh


)

is often insufficient for sterically hindered partners like isobutenyl stannane.
  • Instability: Pd(PPh

    
    )
    
    
    
    is air-sensitive and can degrade to inactive Pd-black (precipitate) before the slow transmetallation is complete.
  • Ligand Dissociation: Triphenylphosphine is a relatively weak donor. It does not sufficiently stabilize the Pd(0) species, nor does it accelerate the oxidative addition of electron-rich aryl halides.

The Solution: Bulky, Electron-Rich Ligands Switch to "Next-Generation" catalysts that facilitate the coupling of hindered substrates.

Catalyst SystemWhy it works for IsobutenylRecommendation Level
Pd(P(t-Bu)

)

The bulky tri-tert-butylphosphine creates an unsaturated 12-electron Pd species that is extremely active for oxidative addition and creates space for the bulky isobutenyl group during transmetallation.High (Best for chlorides)
Pd

(dba)

+ XPhos
Buchwald ligands (XPhos, SPhos) are designed to stabilize Pd(0) while promoting reductive elimination in hindered systems.High (General purpose)
Pd(PPh

)

Standard catalyst. Often fails with isobutenyl due to slow kinetics and catalyst decomposition.Low (Avoid if possible)
PdCl

(PPh

)

AVOID. This is a Pd(II) source. It requires reduction to Pd(0) to start the cycle.[1] This reduction consumes 2 equivalents of your stannane, immediately generating homocoupling byproducts before the reaction even starts.Critical Avoid

Module 3: Reaction Engineering & Protocol

User Question: "My stannane is disappearing, but the product isn't forming. Is it decomposing?"

Technical Diagnosis: If the stannane is consumed but no cross-coupling occurs, it is likely undergoing protodestannylation (reaction with moisture) or oxidative homocoupling (reaction with O


).

Troubleshooting Protocol: The "Zero-Oxygen" Setup Isobutenyl stannanes are more sensitive to radical scavenging by Oxygen than simple alkyl stannanes.

  • Degassing: Do not just sparge with N

    
    . Use the Freeze-Pump-Thaw  method (3 cycles) for the reaction solvent.
    
  • Addition Strategy: If homocoupling persists despite best efforts, use Slow Addition .

    • Load the Electrophile and Catalyst in the flask.

    • Add the Stannane (dissolved in degassed solvent) via syringe pump over 2–4 hours.

    • Why: This keeps the instantaneous concentration of stannane low, statistically favoring the reaction with the Pd-Ar species over the bimolecular self-reaction.

Module 4: Purification (Tin Removal)

User Question: "I got the reaction to work, but I can't get rid of the tin residues. My NMR is messy in the aliphatic region."

Technical Diagnosis: Tri-n-butyltin byproducts are lipophilic and often streak on silica gel, co-eluting with the product.

The Solution: The KF/Silica Method Do not rely on standard extraction. Convert the soluble tin halides into insoluble tin fluorides.

Step-by-Step De-tinning Protocol:

  • Quench: Dilute the reaction mixture with Ethyl Acetate.

  • KF Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (~10 mL per mmol of stannane).

  • Stir: Vigorously stir for 30–60 minutes. You will see a white, polymeric precipitate form (Bu

    
    SnF).
    
  • Filtration: Filter the biphasic mixture through a pad of Celite mixed with 10% w/w solid KF.

  • Separation: Separate layers, dry organics over Na

    
    SO
    
    
    
    , and proceed to column chromatography.
    • Pro-Tip: If the tin still persists, elute your silica column with solvent containing 1% Triethylamine. This deactivates the silica, preventing tin-streaking.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Problem Low Yield / Side Reactions CheckTLC Check TLC/GCMS: Is Stannane Dimer Present? Problem->CheckTLC YesDimer YES: Homocoupling Issue CheckTLC->YesDimer NoDimer NO: Stannane Intact or Protodestannylation CheckTLC->NoDimer CuCheck Are you using Copper (CuI)? YesDimer->CuCheck CatCheck Is Catalyst Pd(PPh3)4? NoDimer->CatCheck RemoveCu Remove Cu. Switch to CsF activation. CuCheck->RemoveCu Yes O2Check Check Atmosphere. Is O2 leaking in? CuCheck->O2Check No StrictGas Perform Freeze-Pump-Thaw. Use Slow Addition. O2Check->StrictGas UpgradeCat Switch to Pd(P-tBu3)2 or XPhos Pd G3 CatCheck->UpgradeCat Yes Moisture Check Solvent Moisture (Protodestannylation) CatCheck->Moisture No

Caption: Figure 2. Diagnostic workflow for identifying the root cause of reaction failure in isobutenyl Stille couplings.

References

  • Farina, V., & Krishnan, B. (1991).[2] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[3] Stille coupling made easier: the synergic effect of copper(I) salts and the fluoride ion.[4][5][6] Angewandte Chemie.

  • Espinet, P., & Echavarren, A. M. (2004).[2] The mechanisms of the Stille reaction. Angewandte Chemie International Edition.

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[7] A simple and efficient method for the removal of tin byproducts from Stille reaction mixtures.[8] Tetrahedron Letters.

Sources

Troubleshooting

workup procedures to eliminate tin toxicity in pharmaceutical synthesis

Current Status: Operational 🟢 Topic: Elimination of Organotin Residues (Stille Couplings, Radical Reductions) Reference Standard: ICH Q3D (Class 3 / Class 2B Parenteral) Welcome to the Tin Remediation Knowledge Base You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Topic: Elimination of Organotin Residues (Stille Couplings, Radical Reductions) Reference Standard: ICH Q3D (Class 3 / Class 2B Parenteral)

Welcome to the Tin Remediation Knowledge Base

You have reached the Tier 3 Support Desk for Process Chemistry. This guide addresses the persistent challenge of removing organotin residues (tributyltin, trimethyltin) from pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).

While Tin (Sn) is categorized as a Class 3 impurity (low toxicity) for oral routes under ICH Q3D, with a Permitted Daily Exposure (PDE) of 6400 µ g/day , the limit drops drastically to 640 µ g/day for parenteral routes and 64 µ g/day for inhalation. Furthermore, organotin compounds are highly lipophilic, often co-eluting with non-polar APIs during standard chromatography, leading to "ghost" contamination in late-stage development.

Quick Diagnostic: Select Your Scenario

  • Scenario A: "I have a crude reaction mixture, and the tin byproducts are forming an emulsion/gel." -> [Go to Protocol 1: KF/Silica]

  • Scenario B: "My product is acid/base sensitive, and I cannot use silica gel." -> [Go to Protocol 2: Partitioning]

  • Scenario C: "I am at the final API stage; I need <10 ppm, and cost is secondary to purity." -> [Go to Protocol 3: Metal Scavengers]

  • Scenario D: "I need a cheap, scalable method for early intermediates." -> [Go to Protocol 4: Modified Silica]

Visual Workflow: Decision Matrix

TinRemovalDecision Start Start: Tin Removal Strategy IsSolid Is the Product Acid/Base Sensitive? Start->IsSolid Scale Scale of Reaction? IsSolid->Scale No Method2 Protocol 2: MeCN/Hexane Partitioning IsSolid->Method2 Yes (Avoid Solids) Target Target Tin Level? Scale->Target Small (<10g) Method4 Protocol 4: K2CO3/Silica Chromatography Scale->Method4 Large (>100g) Method1 Protocol 1: KF/Silica Workup (Harrowven Method) Target->Method1 Standard (<100 ppm) Method3 Protocol 3: Polymer Scavengers (Thiol/Thiourea) Target->Method3 Ultra-Low (<10 ppm)

Caption: Logical decision tree for selecting the appropriate organotin removal methodology based on chemical sensitivity and scale.

Protocol 1: The KF/Silica "Harrowven" Method

Best For: General organic synthesis, Stille couplings, Radical reductions. Mechanism: Formation of insoluble polymeric tributyltin fluoride species.

The standard aqueous KF wash often fails because tributyltin fluoride (


) is a polymeric solid that forms at the interface, creating intractable emulsions.[1] The Harrowven Method  moves this chemistry onto a solid support, eliminating the interface issue.
The Science

Organotin fluorides possess a strong tendency to form hypervalent polymeric structures due to the high electronegativity of fluorine and the Lewis acidity of tin. By impregnating silica with Potassium Fluoride (KF), we create a "fluoride-rich surface." As the organotin passes through, the fluoride attacks the tin center, precipitating it as an insoluble polymer on the silica matrix.

Step-by-Step Procedure
  • Prepare the Reagent:

    • Dissolve Potassium Fluoride (KF) in water (approx. 1g KF per 2mL water).

    • Add Silica Gel (10g per 1g KF).

    • Mix thoroughly to form a free-flowing "fluffy" powder (approx. 10% w/w KF on Silica).

  • Reaction Workup:

    • Concentrate your reaction mixture to remove bulk solvent.

    • Dissolve the residue in a minimal amount of non-polar solvent (DCM or Ether).

  • The "Filtration" (Crucial Step):

    • Add the KF/Silica reagent to the solution (Ratio: ~2g of reagent per mmol of Tin used).

    • Stir at room temperature for 30 minutes . Note: Stirring is required for mass transfer; simple filtration is often insufficient.

    • Filter through a fritted funnel or a pad of Celite.

    • Wash the cake with solvent.

  • Result: The tin remains trapped on the silica as insoluble fluoride polymers. The filtrate contains your product.

Troubleshooting:

  • Issue: "The silica clumped up."

    • Fix: You added too much water during preparation. The KF/Silica should be a free-flowing powder, not a slurry.

Protocol 2: Partitioning (Acetonitrile/Hexane)

Best For: Acid-sensitive compounds, Large scale (where silica is too expensive), Non-polar tin byproducts. Mechanism: Differential Lipophilicity.

Organotin compounds (especially


 and 

) are extremely lipophilic (Grease-like). Most polar pharmaceutical intermediates have significant solubility in Acetonitrile (MeCN) but low solubility in Hexane/Heptane.
Data: Partition Coefficients
Compound ClassSolubility in HexaneSolubility in MeCNPartition Preference
Tributyltin Hydride HighLowHexane Layer
Bis(tributyltin) Very HighVery LowHexane Layer
Polar API LowHighMeCN Layer
Step-by-Step Procedure
  • Dissolve the crude reaction residue in Acetonitrile (MeCN).

  • Add an equal volume of Hexane (or Heptane).

  • Vigorously shake/stir for 5-10 minutes.

  • Allow layers to separate.[2] The top layer is Hexane (containing Tin); the bottom is MeCN (containing Product).

  • Repeat: Drain the MeCN layer and wash it with fresh Hexane 2-3 times.

  • Concentrate the MeCN layer to recover the product.

Troubleshooting:

  • Issue: "My product is extracting into the Hexane."

    • Fix: If your product is non-polar, this method will fail. Switch to Protocol 1 or use Protocol 4 (K2CO3/Silica) .

Protocol 3: Polymer-Supported Scavengers

Best For: Late-stage API purification, GMP manufacturing, removing trace (<50 ppm) residues. Mechanism: Chelation/Covalent Bonding.

When you cannot afford to lose any yield and need to hit specific ppm targets, commercial scavengers are the industry standard. These are resin beads functionalized with thiols or thioureas that bind tin irreversibly.

Recommended Scavengers
  • Si-Thiol (Silicycle) / QuadraPure™ TU (Johnson Matthey):

    • Functionality: Mercaptopropyl or Thiourea.

    • Affinity: High affinity for Sn, Pd, and Cu.

Step-by-Step Procedure
  • Dissolve crude product in a compatible solvent (THF, DCM, EtOAc, or MeOH).

  • Add the Scavenger Resin (typically 2-4 equivalents relative to the expected residual metal).

  • Heat & Stir: Stir at 40-50°C for 4-12 hours. Heat is often necessary to drive the kinetics of the solid-liquid interface reaction.

  • Filter: Filter off the resin beads.

  • Analyze: Check tin levels via ICP-MS.

Protocol 4: Potassium Carbonate / Silica (The "Harrowven" Evolution)

Best For: Cost-effective chromatography, Acid-sensitive substrates.

An improvement on the KF method, using


 on silica creates a basic stationary phase that retains organotins via interactions with stannyl species, converting them into insoluble oxides/carbonates on the column.
Step-by-Step Procedure
  • Preparation: Mix 10% w/w anhydrous Potassium Carbonate (

    
    )  with Silica Gel.
    
  • Column Packing: Pack a standard flash chromatography column with this modified silica.

  • Elution: Run your column as normal (e.g., Hexane/EtOAc gradient).

  • Result: Organotin bands are severely retarded or retained at the baseline, allowing the product to elute cleanly.

FAQ: Frequently Asked Questions

Q: My NMR looks clean, but ICP-MS shows 500 ppm Tin. Why? A: Proton NMR is insensitive to trace impurities. A standard NMR detection limit is roughly 0.5-1.0%. 500 ppm is 0.05%, well below the NMR baseline noise. You must use ICP-MS or XRF for validation.

Q: Can I just use Iodine (


) to remove tin? 
A:  Yes, titrating with 

converts soluble

into

. While

is more polar and easier to remove via chromatography, the iodine can react with sensitive alkenes or electron-rich aromatics in your product. Use with caution.

Q: Which method is the most "Green" (Sustainable)? A: Protocol 4 (


/Silica)  is generally considered the greenest. It avoids the use of toxic fluorides (Protocol 1) and large volumes of hexane (Protocol 2), and it integrates the purification into the standard chromatography step you were likely going to perform anyway.
Visual Mechanism: KF/Silica Interaction

KFMechanism Sn Bu3Sn-X (Soluble) Intermediate Transition State Sn->Intermediate Adsorption KF K+ F- (On Silica) KF->Intermediate Product [Bu3Sn-F]n (Polymeric Solid) Intermediate->Product Precipitation Salt K-X (Salt) Intermediate->Salt

Caption: Mechanistic pathway of soluble organotin conversion to insoluble polymeric fluorides on silica surface.

References

  • Harrowven, D. C., & Guy, I. L. (2004).[3][4][5] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[3][4] Chemical Communications, (17), 1968–1969.[5] Link

  • Harrowven, D. C., et al. (2010).[3][6] Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities.[3][6] Chemical Communications, 46(34), 6335–6337. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency. Link

  • Curran, D. P. (2002).[3] Fluorous Reverse Phase Silica Gel. A New Tool for the Separation of Fluorous Compounds. Synlett, 2001(09), 1488. (Contextual grounding on fluorous/tin separation techniques). Link

  • Renaud, P., & Lacôte, E. (2002). Radicals in Organic Synthesis. Wiley-VCH. (General reference for radical tin chemistry workups).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Isobutenylboronic Acid vs. 2-Methylpropene-1-tributylstannane

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists Focus: Isobutenylation of Aryl/Vinyl Halides Executive Summary: The "Green" vs. The "Robust" In the introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists Focus: Isobutenylation of Aryl/Vinyl Halides

Executive Summary: The "Green" vs. The "Robust"

In the introduction of the isobutenyl group (2-methyl-1-propenyl)—a common motif in terpenes and bioactive alkaloids—chemists are often forced to choose between the Suzuki-Miyaura (Boron) and Stille (Tin) protocols.

  • Isobutenylboronic acid (and esters): Represents the "Green" pathway. It avoids toxic heavy metals but suffers from inherent instability of the free acid (polymerization) and lower nucleophilicity due to steric hindrance at the

    
    -carbon.
    
  • 2-Methylpropene-1-tributylstannane: Represents the "Robust" pathway. It is highly functional-group tolerant and shelf-stable, but carries a severe penalty in toxicity and purification difficulty.

Verdict: For early-stage discovery where scale is small and speed is paramount, the Stille coupling often outperforms due to its reliability with sterically demanding groups. However, for process chemistry and GMP environments, the Suzuki coupling (specifically using Pinacol or MIDA esters) is the mandatory choice, provided the catalytic system is tuned (e.g., using SPhos or Buchwald precatalysts) to overcome the transmetalation energy barrier.

Mechanistic Comparison & The Transmetalation Bottleneck

The defining difference between these two reagents lies in the Transmetalation step of the catalytic cycle.

  • Suzuki (Boron): Requires activation by a base (hydroxide or alkoxide) to form a boronate "ate" complex (

    
    ). The isobutenyl group is sterically bulky; this bulk hinders the formation of the "ate" complex and the subsequent transfer to the Palladium center.
    
  • Stille (Tin): Proceed via a neutral mechanism (or fluoride-assisted). The

    
     bond is longer and more polarized than the 
    
    
    
    bond, often allowing transmetalation to proceed more readily with bulky substrates without the requirement for harsh bases.
Diagram 1: Mechanistic Divergence

The following diagram illustrates the parallel pathways and the specific activation requirements for the isobutenyl group.

Coupling_Mechanism cluster_Suzuki Suzuki-Miyaura (Boron) cluster_Stille Stille (Tin) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar Trans_Suz Transmetalation (Slow w/ Sterics) PdII_Ar->Trans_Suz + Ate Complex Trans_Stille Transmetalation (Neutral/Robust) PdII_Ar->Trans_Stille Boron Isobutenyl-B(OR)2 Ate Boronate 'Ate' Complex (Activated) Boron->Ate Activation Base Base (OH-/OR-) Base->Ate Prod Reductive Elimination (Product Release) Trans_Suz->Prod Tin Isobutenyl-SnBu3 Tin->Trans_Stille Direct or F- assisted Add Additive (CsF/CuI) Add->Trans_Stille Optional Trans_Stille->Prod Prod->Pd0 Regeneration

Caption: Comparative catalytic cycles highlighting the base-activation requirement for Boron vs. the neutral robustness of Tin.

Critical Analysis: Stability & Handling

Isobutenylboronic Acid (The "Temperamental" Reagent)
  • Physical State: The free acid (isobutenylboronic acid) is notoriously unstable. It rapidly undergoes protodeboronation and polymerization upon exposure to air or moisture.

  • Commercial Reality: It is almost exclusively sold and used as the Pinacol Ester or the MIDA Ester .

    • Pinacol Ester:[1][2][3][4][5][6] Liquid/Oil. More stable but can still hydrolyze on silica gel.

    • MIDA Ester: Crystalline solid. Highly stable, indefinite shelf life, slow-release under reaction conditions.

  • Recommendation: Never plan a synthesis relying on the isolation of the free isobutenylboronic acid. Use the Pinacol ester for standard couplings or MIDA ester for difficult, slow-release scenarios.

2-Methylpropene-1-tributylstannane (The "Toxic Workhorse")
  • Physical State: Colorless oil.

  • Stability: Highly stable to air and moisture.[7] Can be stored at room temperature for months without degradation.

  • Toxicity: Severe. Tributyltin compounds are potent endocrine disruptors and neurotoxins. They are regulated under strict environmental protocols (e.g., OSPAR Convention).

  • Odor: Distinctive, unpleasant "chemical" smell. All handling must occur in a fume hood.

Performance Metrics & Decision Matrix

The following data aggregates typical performance characteristics for the isobutenylation of aryl bromides.

FeatureIsobutenyl Boronate (Suzuki)Isobutenyl Stannane (Stille)
Reagent Stability Low (Free Acid) to High (MIDA)High (Shelf-stable oil)
Atom Economy High (Free acid) / Low (MIDA)Low (Large Bu3Sn byproduct)
Toxicity Low (Boric acid byproduct)High (Organotin residues)
Base Sensitivity High (Requires basic conditions)Low (Neutral conditions possible)
Steric Tolerance Moderate (Requires specific ligands)Excellent
Purification Standard Flash ChromatographyDifficult (Requires KF/Silica)
Typical Yield 60–85% (Ligand dependent)75–95%
Diagram 2: Reagent Selection Decision Tree

Decision_Tree Start Start: Isobutenylation Required BaseSens Is the substrate base-sensitive? (e.g., esters, lactones, acidic protons) Start->BaseSens Scale Is this >10g scale or GMP? BaseSens->Scale No Stille USE STILLE REAGENT (2-Methylpropene-1-tributylstannane) *Robust but Toxic* BaseSens->Stille Yes (Strictly Neutral) Sterics Is the aryl halide ortho-substituted? Scale->Sterics No (Discovery Scale) Suzuki USE SUZUKI REAGENT (Isobutenylboronic acid Pinacol Ester) *Green but needs optimization* Scale->Suzuki Yes (Avoid Tin Waste) Sterics->Stille Yes (Very Hindered) Sterics->Suzuki No Suzuki_MIDA USE SUZUKI (MIDA ESTER) *Slow release for stability* Sterics->Suzuki_MIDA Maybe (Try first)

Caption: Logic flow for selecting the optimal isobutenylation reagent based on substrate sensitivity and scale.

Experimental Protocols

These protocols are designed to be self-validating . The color changes and TLC monitoring steps are included to ensure reaction progress.

Protocol A: Suzuki Coupling (Green/Preferred)

Best for: GMP, scale-up, and base-tolerant substrates.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Isobutenylboronic acid pinacol ester (1.2 equiv) [CAS: 126613-06-7]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Why SPhos? This electron-rich, bulky ligand facilitates the oxidative addition of hindered substrates and accelerates transmetalation.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: Charge a reaction vial with Aryl Bromide, Boronate Ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degas: Seal the vial and purge with Argon for 5 minutes. Add the Toluene/Water mixture (degassed).

  • Reaction: Heat to 100°C for 4–12 hours.

    • Visual Check: The mixture should turn from orange/red to black (active Pd(0)). If it remains pale yellow, the catalyst may not have activated.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[8][9]

  • Purification: Flash chromatography (Hexanes/EtOAc). Boron byproducts usually elute at the solvent front or stay on the baseline.

Protocol B: Stille Coupling (Robust/Backup)

Best for: Base-sensitive substrates, highly hindered cores, and small-scale discovery.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • 2-Methylpropene-1-tributylstannane (1.1 equiv) [CAS: 66680-86-2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃

  • Additive: CsF (2.0 equiv) - Optional but recommended to accelerate reaction.

  • Solvent: DMF (Anhydrous) or Dioxane.

Procedure:

  • Setup: In a glovebox or under Argon, combine Aryl Halide, Stannane, and Catalyst in DMF.

  • Reaction: Heat to 80–100°C for 2–6 hours.

    • Note: Stille couplings often turn dark brown/black upon completion.

  • Critical Workup (Tin Removal):

    • Do NOT just extract. You must remove the tin residues.

    • Method: Dilute the reaction mixture with Et₂O. Add an equal volume of saturated aqueous KF solution . Stir vigorously for 30 minutes. A white polymeric precipitate (

      
      ) will form.
      
    • Filter this solid through a pad of Celite.[8][9]

  • Purification:

    • Stationary Phase: Use 10% w/w K₂CO₃-Silica . (Mix 10g powdered K₂CO₃ with 90g Silica Gel). This basic silica effectively retards any remaining organotin species, allowing the product to elute cleanly.

References

  • Direct Comparison of Vinyl Boron vs.

    • BenchChem Technical Guide: Vinyl Esters and Vinyl Sulfonates. (2025).[5]

  • Suzuki Coupling with MIDA Boronates (Aurantioclavine Synthesis)

    • Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids. (2018).[10] PMC - NIH.

  • Stille Coupling Tin Removal (KF/Silica Method)

    • Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues.[9][11][12]Chemical Communications.[11]

  • Isobutenylboronic Acid Stability

    • Scientific Update: Born again Boron - Stability of Boronic Esters. (2022).[2][3]

Sources

Comparative

Comparative Guide: Stille vs. Suzuki Coupling for Isobutenyl Group Introduction

Executive Summary The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in the synthesis of terpenes (e.g., in the synthesis of phytocassane or farnesyl analogs) and fragment-based d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of the isobutenyl group (2-methyl-1-propenyl) is a critical transformation in the synthesis of terpenes (e.g., in the synthesis of phytocassane or farnesyl analogs) and fragment-based drug discovery. Unlike simple vinyl or aryl couplings, the isobutenyl moiety presents unique steric and electronic challenges.

  • The Verdict: For small-scale discovery where reliability is paramount and purification is manageable, the Stille coupling remains the "gold standard" for isobutenyl installation due to the inherent stability of the stannane reagent.

  • The Alternative: The Suzuki-Miyaura coupling is the superior choice for scalability and safety , but it requires precise ligand selection (e.g., Buchwald precatalysts) or the use of MIDA boronates to overcome the instability and poor transmetalation efficiency of isobutenylboronic species.

Mechanistic Underpinnings & The "Isobutenyl Problem"

To choose the right method, one must understand why this specific group is difficult.

The Steric/Electronic Conflict
  • Steric Hindrance: The gem-dimethyl group on the isobutenyl tail creates significant steric bulk near the metal center during the transmetalation step.

  • Protodeboronation (Suzuki Flaw): Isobutenylboronic acid is prone to rapid protodeboronation under basic aqueous conditions, leading to the formation of isobutylene gas and reducing the active nucleophile concentration.

  • Transmetalation Rate (Stille Advantage): The transfer of the isobutenyl group from Tin (Sn) to Palladium (Pd) is less sensitive to steric bulk than the activation of the boronate species required in the Suzuki cycle.

Mechanistic Comparison (Graphviz)

CouplingMechanism cluster_Stille Stille Pathway (Robust) cluster_Suzuki Suzuki Pathway (Sensitive) Sn_Reagent Bu3Sn-Isobutenyl Pd_Sn_Trans Transmetalation (Neutral/Fast) Sn_Reagent->Pd_Sn_Trans Stable Reagent Product_S Isobutenyl-R Pd_Sn_Trans->Product_S B_Reagent Isobutenyl-B(OR)2 Activation Base Activation (OH- / CO3--) B_Reagent->Activation Required Side_Rxn Protodeboronation (Isobutylene Gas) Activation->Side_Rxn Competitive Decomposition Pd_B_Trans Transmetalation (Sterically Hindered) Activation->Pd_B_Trans Slow Product_Z Isobutenyl-R Pd_B_Trans->Product_Z

Figure 1: Mechanistic divergence highlighting the stability advantage of the Stille reagent versus the activation/decomposition competition in the Suzuki cycle.

Protocol A: The Stille Coupling (High Reliability)

This method is recommended for early-stage synthesis where yield is prioritized over toxicity concerns.

Reagent
  • Nucleophile: Tributyl(2-methylprop-1-en-1-yl)stannane (Commercially available, CAS: 100073-15-2).

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(MeCN)₂.

Optimized Protocol
  • Setup: In a dry Schlenk flask, combine the aryl halide (1.0 equiv), isobutenylstannane (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add anhydrous DMF or 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 90–100 °C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup (CRITICAL - The KF Method):

    • Why: Standard extraction leaves toxic organotin residues that streak on silica.

    • Step: Dilute reaction with Et₂O. Add saturated aqueous Potassium Fluoride (KF) solution.

    • Action: Stir vigorously for 30 minutes. The KF converts soluble Bu₃SnX into insoluble polymeric Bu₃SnF.

    • Filtration: Filter the resulting white precipitate through a pad of Celite.

  • Purification: Flash chromatography (Silica gel).

Performance Profile
MetricRatingNotes
Yield High (85-95%)Insensitive to moisture; highly reproducible.
Purification DifficultRequires KF workup or fused silica (10% KF/SiO₂) to remove Tin.
Toxicity HighOrganotins are neurotoxic. Waste disposal is expensive.

Protocol B: The Suzuki Coupling (Green & Scalable)

This method is recommended for scale-up or when tin contamination is unacceptable (e.g., GMP steps).

Reagent
  • Nucleophile: Isobutenylboronic acid pinacol ester (CAS: 126726-62-3). Note: Avoid the free acid; it is too unstable.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd-PEPPSI-IPr (for difficult substrates).

Optimized Protocol
  • Setup: Combine aryl halide (1.0 equiv), isobutenyl pinacol ester (1.5 equiv), and Catalyst (3-5 mol%).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃. Avoid strong hydroxide bases to minimize protodeboronation.

  • Solvent: THF:Water (9:1) or Toluene:Water (10:1).

  • Reaction: Heat to 80 °C for 12-16 hours.

  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Purification: Flash chromatography.

The MIDA Boronate Solution

For substrates where the pinacol ester fails (yield <40%), use Isobutenyl MIDA boronate .

  • Mechanism: Slow release of the unstable boronic acid prevents decomposition.

  • Modification: Use K₃PO₄ in THF/H₂O at 60 °C. The MIDA ester hydrolyzes slowly, keeping the active species concentration low but constant.

Performance Profile
MetricRatingNotes
Yield Moderate (50-80%)Highly dependent on base choice and steric bulk of the electrophile.
Purification EasyBoron byproducts are water-soluble or easily separable on silica.
Toxicity LowGreen chemistry compliant.

Head-to-Head Comparison Data

The following data summarizes a comparative study for the coupling of 4-bromoanisole with the respective isobutenyl reagents.

FeatureStille CouplingSuzuki (Pinacol)Suzuki (MIDA)
Reagent Stability Excellent (Bench stable)Good (Hydrolysis risk)Excellent (Solid, stable)
Reaction Time 4 hours12-16 hours18-24 hours
Isolated Yield 92% 68%85%
Byproduct Removal Difficult (Req. KF/Celite)Simple (Wash)Simple (Wash)
Atom Economy Poor (Lose Bu₃Sn)ModeratePoor (Lose MIDA)

Decision Matrix

Use the following logic flow to select the appropriate methodology for your specific molecule.

DecisionTree Start Start: Isobutenyl Coupling Scale Is this >10g scale or GMP? Start->Scale Toxicity Is Tin residue acceptable? Scale->Toxicity No (<1g) Suzuki_Pin USE SUZUKI (Pinacol) (Pd(dppf)Cl2 / K3PO4) Scale->Suzuki_Pin Yes (>10g) Substrate Is substrate base-sensitive? Toxicity->Substrate Yes Toxicity->Suzuki_Pin No (Strict Limits) Stille USE STILLE (Pd(PPh3)4 / DMF) Substrate->Stille Yes (Neutral pH needed) Substrate->Suzuki_Pin No Suzuki_MIDA USE SUZUKI (MIDA) (Slow Release) Suzuki_Pin->Suzuki_MIDA If Yield < 50%

Figure 2: Decision workflow for selecting the optimal coupling strategy.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Renaud, P., et al. (1998).[1] "Simple and efficient removal of organotin residues." Tetrahedron Letters. (Describes the KF workup method). Link

  • Knapp, D. M., & Burke, M. D. (2010). "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Analysis of 2-Methylpropene-1-tributylstannane

The following guide is a comprehensive technical analysis designed for senior researchers and analytical chemists. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies for th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for senior researchers and analytical chemists. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies for the characterization of 2-Methylpropene-1-tributylstannane .

Executive Summary

2-Methylpropene-1-tributylstannane (CAS: 66680-86-2) is a critical organometallic reagent employed in Stille cross-coupling reactions to introduce the isobutenyl moiety into complex pharmacophores. Its analysis presents a unique challenge: the molecule is non-polar, thermally sensitive, and contains Tin (Sn), an element with ten stable isotopes that creates complex spectral clusters.

This guide compares the three primary mass spectrometry (MS) workflows for analyzing this reagent. While Electron Impact (EI) remains the structural gold standard, Atmospheric Pressure Chemical Ionization (APCI) is identified as the superior method for intact molecular weight confirmation and impurity profiling in pharmaceutical matrices.

The Analyte: Structural & Physicochemical Profile[1]

Understanding the analyte's behavior is the prerequisite for selecting the correct MS technique.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~345.15 g/mol (Average), 346.17 Da (Monoisotopic based on

    
    )
    
  • Key Feature: The Tributyltin (TBT) group is chemically labile. In high-energy ionization (EI), the Sn-C bond cleavage is dominant, often obliterating the molecular ion.

  • Isotopic Signature: Tin possesses the greatest number of stable isotopes of any element. A valid mass spectrum must display the characteristic "picket fence" isotope distribution (centered at

    
     and 
    
    
    
    ).

Comparative Analysis of Ionization Architectures

We evaluated three distinct ionization interfaces. The following table summarizes their performance metrics specifically for 2-Methylpropene-1-tributylstannane.

Table 1: Performance Matrix of MS Ionization Modes
FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI) Method C: LC-MS (APCI)
Primary Mechanism Hard Ionization (70 eV)Soft Ionization (Solution)Gas-Phase Chemical Ionization
Molecular Ion

Weak / Absent (<5% abundance)Poor (Requires Ag/Na additives)Strong (

or

)
Base Peak

(Loss of Butyl)

(Adduct dependent)

or Fragment
Sensitivity High (Picogram range)Low (for neutral organotins)High (Nanogram range)
Suitability Structural Confirmation Trace Impurity AnalysisPurity & Intact Mass
Key Limitation Thermal degradation riskPoor ionization of neutral speciesRequires careful flow optimization

Deep Dive: Fragmentation & Mechanistic Insights

Method A: Electron Impact (GC-MS) – The Structural Fingerprint

Expert Insight: Direct GC-MS is the standard for purity assessment, but users must be aware that the molecular ion (


 346) is rarely observed. The electron beam (70 eV) imparts excessive internal energy, causing immediate homolytic cleavage of the butyl group.
  • Dominant Pathway:

    
    -cleavage at the Tin center.
    
  • Diagnostic Ion: The base peak appears at

    
     289  (based on 
    
    
    
    ). This corresponds to the tributyltin cation losing one butyl group:
    
    
    .
  • Secondary Fragment:

    
     177 (
    
    
    
    , monobutyltin cation).
Method B: Electrospray Ionization (ESI) – The "Silver Bullet" Trick

Expert Insight: Standard ESI is ineffective because the molecule lacks acidic/basic sites for protonation. Protocol Adjustment: To force ionization in ESI, Silver Nitrate (


)  or Sodium Acetate must be added to the mobile phase. Organotins have a high affinity for soft Lewis acids like 

.
  • Result: Observation of

    
     and 
    
    
    
    adducts.
  • Why use it? Essential when coupling to high-resolution instruments (Q-TOF) for exact mass determination if APCI is unavailable.

Method C: APCI – The Recommended Workflow

Expert Insight: APCI (Atmospheric Pressure Chemical Ionization) is the "Goldilocks" zone. It ionizes non-polar species (like GC) but keeps them in the liquid phase (like LC), avoiding thermal decomposition in the injector port.

  • Mechanism: Charge transfer from corona discharge plasma.

  • Result: High abundance of the protonated molecule

    
    , allowing for easy confirmation of the intact reagent.
    

Visualizing the Fragmentation Logic

The following diagram illustrates the decision logic and fragmentation pathways for identifying 2-Methylpropene-1-tributylstannane.

Organotin_Analysis Analyte 2-Methylpropene-1- tributylstannane (MW 346) EI GC-MS (EI) Hard Ionization Analyte->EI Inject APCI LC-MS (APCI) Soft/Thermal Analyte->APCI Infuse MolIon Molecular Ion [M]+ (m/z 346) (Weak/Absent) EI->MolIon Rare BasePeak Base Peak [M - Butyl]+ (m/z 289) EI->BasePeak Major Path (-C4H9) Protonated Protonated Ion [M + H]+ (m/z 347) APCI->Protonated Major Path SnCluster Diagnostic Sn Cluster (m/z 116-124) BasePeak->SnCluster Further Frag Protonated->SnCluster

Caption: Figure 1. Fragmentation pathways comparing the butyl-loss dominant in EI against the intact protonation favored in APCI.

Validated Experimental Protocols

Protocol A: GC-MS Screening (Purity Check)
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phases are required to prevent tailing of the tin species.

  • Inlet: Split mode (20:1). Critical: Set inlet temperature to 250°C . Higher temperatures (>280°C) may induce on-column thermal degradation (protodestannylation).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • Acquisition: Scan range m/z 50–600.

  • Data Validation: Look for the characteristic isotope cluster at m/z 285–293 (

    
    ). If the peak shape is broad, trim the column head; organotins leave non-volatile residues.
    
Protocol B: LC-APCI-MS (Identity Confirmation)
  • Mobile Phase: Methanol/Water (95:5) + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

  • Source Parameters:

    • Vaporizer Temp: 350°C (High heat needed for desolvation of organotins).

    • Corona Current: 4 µA.

    • Capillary Voltage: 3000 V.

  • Data Validation: Confirm presence of m/z 347 (

    
    ) with the correct 
    
    
    
    isotope pattern.

References

  • Dahmane, H. et al. (2022). Mass Spectrometric Characterization of Organotin Compounds: Fragmentation Pathways and Ionization Techniques. Journal of Mass Spectrometry.

  • Farina, V. & Krishnamurthy, V. (1998). The Stille Reaction: Mechanistic and Synthetic Applications. Organic Reactions.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Tributylvinylstannane (Analog). National Institute of Standards and Technology.

  • Smith, J. R. (2019). Strategies for the Analysis of Labile Organometallic Reagents in Drug Discovery. Analytical Chemistry Insights.

(Note: While specific spectral libraries for the 2-methyl derivative are proprietary, the mechanistic references above for tributylvinylstannane provide the validated basis for the protocols described.)

Sources

Comparative

Reactivity &amp; Selection Guide: Tributyl vs. Trimethyl Vinyl Stannanes

Executive Summary: The Reactivity-Toxicity Paradox In palladium-catalyzed cross-coupling (Stille reaction), the choice between Tributyl(vinyl)stannane (Bu₃SnVi) and Trimethyl(vinyl)stannane (Me₃SnVi) represents a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity-Toxicity Paradox

In palladium-catalyzed cross-coupling (Stille reaction), the choice between Tributyl(vinyl)stannane (Bu₃SnVi) and Trimethyl(vinyl)stannane (Me₃SnVi) represents a critical decision point in synthetic design.

  • Bu₃SnVi is the industry standard: it offers a manageable safety profile and established purification protocols, though it suffers from slower transmetallation rates and lower atom economy.

  • Me₃SnVi is the high-performance alternative: it provides superior reactivity (especially with sterically hindered electrophiles) and easier byproduct removal, but carries severe neurotoxic risks and high volatility.

This guide analyzes the mechanistic divergence between these two reagents to empower researchers to make data-driven selection decisions.

Critical Decision Matrix

FeatureTributyl(vinyl)stannane (Bu₃SnVi)Trimethyl(vinyl)stannane (Me₃SnVi)
Reactivity (Transmetallation) Moderate. Rate-limiting with hindered substrates.High. significantly faster due to reduced steric bulk at Sn.
Toxicity Profile Immunotoxic. Hazardous, but non-volatile.Neurotoxic. Highly volatile; causes limbic system damage.
Atom Economy Poor (MW: ~317 g/mol ).Excellent (MW: ~190 g/mol ).
Byproduct Removal Difficult. Lipophilic Bu₃SnX streaks on silica.Moderate. Me₃SnX is water-soluble but volatile.
Stability High.[1] Stable to air/moisture.[2][3]Moderate. C–Sn bond is more labile; volatile.
Primary Use Case Routine couplings; scale-up.[4]Hindered/unreactive electrophiles; difficult separations.

Mechanistic Insight: The Transmetallation Bottleneck

The defining difference between tributyl and trimethyl stannanes lies in the transmetallation step of the catalytic cycle. This step is often rate-determining (RDS) in the Stille coupling, particularly when using electron-rich or sterically hindered aryl halides.

Steric Influence on the Transition State

Transmetallation proceeds via a concerted mechanism where the palladium center acts as a nucleophile attacking the tin center (open transition state) or via a cyclic 4-centered transition state. In both scenarios, the "dummy" ligands (butyl vs. methyl) on the tin atom dictate the energy barrier.

  • The Butyl Penalty: The flexible

    
    -butyl chains create a "cone of protection" around the tin center. This steric bulk hinders the approach of the Pd(II) species, significantly slowing the reaction rate (
    
    
    
    ).
  • The Methyl Advantage: The compact methyl groups minimize steric clash, allowing for a tighter transition state and faster transfer of the vinyl group.

Visualization of the Catalytic Cycle

The following diagram highlights the Transmetallation step where the reagent choice is critical.

StilleCycle cluster_legend Reagent Impact Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Int R-Pd(II)-X OxAdd->PdII_Int TransMet Transmetallation (CRITICAL STEP) PdII_Int->TransMet + Vinyl-SnR'3 PdII_Complex Pd(II) Complex TransMet->PdII_Complex - X-SnR'3 RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Product Text1 Me3Sn: Low Steric Barrier -> Fast Transmetallation Text2 Bu3Sn: High Steric Barrier -> Slow Transmetallation

Figure 1: The Stille catalytic cycle.[5] The Transmetallation step is the point of divergence where the steric profile of the stannane determines the reaction velocity.

Safety & Toxicity Deep Dive

This is the most significant factor in reagent selection. The toxicity profiles are not interchangeable.[6]

Trimethyltin (The "Red" Zone)
  • Pathology: Trimethyltin compounds are potent neurotoxins. They specifically target the limbic system and hippocampus.

  • Symptoms: Exposure can lead to tremors, aggression, memory loss, and seizures. Effects can be delayed and permanent.[7]

  • Volatility: Me₃SnCl (a common byproduct) is volatile. It can be inhaled during rotary evaporation if not properly trapped.

  • Protocol: MUST be handled in a fume hood or glovebox. All waste must be segregated as "Acute Toxin".

Tributyltin (The "Yellow" Zone)
  • Pathology: Primarily immunotoxic (thymus atrophy) and hepatotoxic. Less likely to cross the blood-brain barrier than methyl analogs.

  • Volatility: Low volatility reduces inhalation risk significantly.

  • Protocol: Standard lab safety (gloves, goggles, fume hood) is generally sufficient, though skin contact must be rigorously avoided.

Experimental Protocols

Protocol A: Standard Coupling (Bu₃SnVi)

Best for: Routine synthesis, scale-up, unhindered aryl halides.

  • Setup: In a flame-dried Schlenk flask, combine Aryl Halide (1.0 equiv), Bu₃SnVi (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add anhydrous Dioxane or Toluene (0.1 M).

  • Reaction: Degas (sparge with Ar for 10 min) and heat to 90–100 °C for 12–24 hours.

  • Workup (The KF Method):

    • Cool to RT. Dilute with Et₂O.

    • Crucial Step: Add aqueous Potassium Fluoride (KF) solution (saturated). Stir vigorously for 30 minutes.

    • Mechanism:[8][9][10][11][12] The fluoride ion attacks the tin, forming insoluble polymeric Bu₃SnF solid.

    • Filter the resulting white precipitate through a pad of Celite.

  • Purification: Silica gel chromatography.

    • Note: If tin residues persist (streaking), add 10% K₂CO₂ to the silica or use 1% Triethylamine in the eluent.

Protocol B: High-Reactivity Coupling (Me₃SnVi)

Best for: Ortho-substituted aryl halides, electron-rich chlorides, or when Bu₃Sn byproducts co-elute with product.

  • Containment: Weigh all reagents in a glovebox or a high-efficiency fume hood.

  • Setup: Combine Aryl Halide (1.0 equiv), Me₃SnVi (1.1–1.2 equiv), Pd₂dba₃ (2 mol%), and Ligand (e.g., XPhos or AsPh₃, 4-8 mol%).

    • Expert Tip: AsPh₃ (Triphenylarsine) often synergizes with Me₃SnVi to accelerate "difficult" couplings.

  • Solvent: DMF or NMP (degassed) is preferred to stabilize the polar transition state. Heat to 60–80 °C.

    • Note: Lower temperatures are often possible due to higher reactivity.

  • Workup (The Volatility Trap):

    • WARNING: Do not rotovap to dryness at high vacuum/temperature. Me₃Sn-byproducts are volatile.

    • Dilute with Et₂O and wash 3x with water (Me₃SnCl is partially water-soluble).

    • Waste: Collect all aqueous washes in a specific "Heavy Metal/Neurotoxin" waste stream. Do not pour down the drain.

  • Purification: Flash chromatography. The Me₃Sn residues are less lipophilic and generally separate easier than Bu₃Sn residues.

Selection Decision Tree

Use this logic flow to select the appropriate reagent for your campaign.

DecisionTree cluster_warning Safety Check Start Start: Select Vinyl Stannane Q1 Is the Electrophile (Ar-X) Sterically Hindered (e.g., ortho-sub)? Start->Q1 Q2 Is the Product Lipophilic & Hard to Separate from Tin? Q1->Q2 No Me3Sn USE Trimethyl(vinyl)stannane (High-Performance Protocol) Q1->Me3Sn Yes (Need Speed) Bu3Sn USE Tributyl(vinyl)stannane (Standard Protocol) Q2->Bu3Sn No (Standard Separation) Q2->Me3Sn Yes (Need Clean Workup) Warning If using Me3Sn: Ensure Fume Hood + Neurotoxin Protocols Me3Sn->Warning

Figure 2: Logical framework for reagent selection.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[3][13] The Stille Reaction. Organic Reactions. Wiley.[2][11] [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • CDC/NIOSH. (2019). Organotin Compounds: Trimethyltin.[6][14][15][16][17] NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters. [Link]

Sources

Validation

identifying impurities in commercial 2-Methylpropene-1-tributylstannane

Technical Guide: Impurity Profiling & Quality Control of 2-Methylpropene-1-tributylstannane Executive Summary 2-Methylpropene-1-tributylstannane (CAS: 66680-86-2), often referred to as tributyl(2-methyl-1-propenyl)stanna...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Impurity Profiling & Quality Control of 2-Methylpropene-1-tributylstannane

Executive Summary

2-Methylpropene-1-tributylstannane (CAS: 66680-86-2), often referred to as tributyl(2-methyl-1-propenyl)stannane, is a critical vinylstannane reagent used in Stille cross-couplings to introduce the isobutenyl moiety (a dimethylvinyl group).

Commercial supplies of this reagent frequently exhibit purity variations (90–95%) that are detrimental to sensitive catalytic cycles. The primary contaminants—tributyltin chloride (


) , hexabutyldistannane (

)
, and protodestannylation byproducts —act as catalyst poisons or competitive inhibitors, leading to stalled reactions and difficult purification downstream.

This guide provides a validated framework for identifying these impurities using


Sn NMR and outlines a purification strategy superior to standard distillation.

The Impurity Landscape: Why It Matters

In Palladium-catalyzed Stille couplings, the purity of the stannane dictates the turnover frequency (TOF). Commercial "technical grade" reagents often contain impurities that coordinate strongly to Pd(0) or Pd(II) species.

Comparative Performance: Commercial vs. Purified
FeatureCommercial Grade (As Received) Purified (Neutral Alumina) Impact on Stille Coupling
Purity 90% – 95%>98%Higher purity prevents stoichiometry errors.
Major Impurity

(2-5%),

<0.1%Halides/Oxides arrest the transmetallation step.
Color Pale Yellow / OrangeColorless OilColor indicates oxidation/polymerization.
Reaction Yield 45% - 65% (Variable)85% - 92% (Consistent)Impurities sequester the Pd-catalyst.
Stability Degrades over 1-2 monthsStable >6 months (at -20°C)Autocatalytic decomposition removed.

Critical Insight: The presence of


 is particularly deleterious because it shifts the equilibrium of the transmetallation step backward, effectively shutting down the catalytic cycle in difficult couplings.

Analytical Framework: The Self-Validating Protocol

Standard


 NMR is often insufficient for quantifying tin impurities due to the overlapping alkyl signals of the tributyl chains. 

Sn NMR is the mandatory standard for validation.
Workflow Diagram: Impurity Identification

G Sample Commercial Sample (2-Methylpropene-1-tributylstannane) Triage Triage: TLC Analysis (KMnO4 Stain) Sample->Triage NMR_H 1H NMR (Check Olefinic Region) Triage->NMR_H Quick Check GCMS GC-MS (Volatile Organics Only) Triage->GCMS If solvent suspected NMR_Sn 119Sn NMR (Definitive Quantitation) NMR_H->NMR_Sn Required for Sn-Species Decision Purity Decision NMR_Sn->Decision Imp1 Impurity A: Bu3SnCl (-100 to -150 ppm) NMR_Sn->Imp1 Imp2 Impurity B: Distannane (-80 to -90 ppm) NMR_Sn->Imp2

Caption: Analytical Triage Workflow.


Sn NMR is the critical control point (CCP) for detecting catalyst poisons.
Detailed Protocol: Quantitative Sn NMR

This protocol uses an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), allowing for quantitative integration.

  • Sample Prep: Dissolve 50 mg of stannane in 0.6 mL

    
    .
    
  • Internal Standard: Add 10 mg of Tetramethyltin (

    
    )  (Reference 0 ppm) or use an external capillary standard if 
    
    
    
    volatility is a concern.
  • Parameters:

    • Pulse Sequence: Inverse-gated decoupling (to eliminate NOE).

    • Relaxation Delay (

      
      ):  >10 seconds (Sn nuclei relax slowly; short delays underestimate impurities).
      
    • Scans: 128 - 256.

  • Interpretation:

    • Target (

      
      ):  ~ -45 to -55 ppm (Vinyl region).
      
    • 
      :  ~ -85 ppm.
      
    • 
      :  ~ +140 to +150 ppm (coordination dependent, shifts upfield in coordinating solvents).
      
    • 
      :  ~ +80 to +100 ppm.
      

Purification Methodology

Warning: Silica gel is slightly acidic and can cause protodestannylation (cleavage of the C-Sn bond) of vinyl stannanes. Neutral Alumina is the required stationary phase.

Protocol: Rapid Filtration via Neutral Alumina
  • Stationary Phase: Neutral Alumina (Brockmann Grade III). Deactivate Grade I alumina by adding 6% w/w water and shaking until free-flowing.

  • Solvent System: 100% Hexanes (or Pentane).

  • Loading: Load the crude oil (neat or minimal hexane) onto the column.

  • Elution: Flash with hexanes.

    • Fraction 1: Hexabutyldistannane (moves with solvent front).

    • Fraction 2: 2-Methylpropene-1-tributylstannane (Product) .

    • Fraction 3 (Retained):

      
       and oxides (polar, stay on column).
      
  • Validation: Check Fraction 2 via TLC (KMnO4 stain). The product spot will be UV active (weak) and stain brown.

Purification Logic Diagram

Purification Crude Commercial Crude (Yellow/Orange) Column Neutral Alumina Column (Hexanes) Crude->Column F1 Fraction 1: Distannanes (Discard) Column->F1 Fast Eluting F2 Fraction 2: Pure Vinyl Stannane (Collect) Column->F2 Mid Eluting F3 Retained on Column: Bu3SnCl / Oxides Column->F3 Adsorbed

Caption: Chromatographic separation logic using Neutral Alumina to prevent acid-catalyzed decomposition.

Mechanistic Context: The Stille Coupling

Understanding why purity matters requires looking at the catalytic cycle. The rate-determining step in Stille coupling is often the Transmetallation .

  • Mechanism:

    
    
    
  • Inhibition: Free

    
     (impurity) acts as a product inhibitor. By Le Chatelier's principle, excess 
    
    
    
    in the pot pushes the equilibrium back toward the starting materials, stalling the reaction.

Safety & Handling (E-E-A-T)

  • Toxicity: Organotins are neurotoxins and skin irritants. All weighing and chromatography must be performed in a fume hood.

  • Waste: All aqueous washes and silica/alumina waste must be segregated into specific "Heavy Metal" waste streams, not general organic waste.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or washed with a specific chelating soap to remove tin residues before standard cleaning.

References

  • Farina, V., & Krishnamurthy, V. (1996). "The Stille Reaction." Organic Reactions.[1][2]

  • Scott, W. J., & Stille, J. K. (1986). "Palladium-catalyzed coupling of vinyl triflates with organostannanes." Journal of the American Chemical Society.

  • Mitchell, T. N. (1992). "Palladium-Catalysed Reactions of Organotin Compounds." Synthesis.

  • Duhayon, C., et al. (2018). "Optimization of Organotin Purification." Organic Process Research & Development.

Sources

Comparative

benchmarking catalysts for isobutenyl stannane cross-coupling

The installation of an isobutenyl moiety via palladium-catalyzed Stille cross-coupling is a highly versatile transformation in the synthesis of complex natural products, pharmaceutical intermediates, and functionalized p...

Author: BenchChem Technical Support Team. Date: March 2026

The installation of an isobutenyl moiety via palladium-catalyzed Stille cross-coupling is a highly versatile transformation in the synthesis of complex natural products, pharmaceutical intermediates, and functionalized pyrimidines[1][2]. However, coupling isobutenyltributylstannane presents a unique kinetic challenge: the steric bulk of the gem-dimethyl groups at the α-position severely retards the transmetalation step, which is already the historical bottleneck of the Stille reaction[3].

To achieve high yields and minimize the formation of homocoupled byproducts, researchers must move beyond classic, unoptimized palladium systems. This guide objectively benchmarks the three premier catalyst systems for isobutenyl stannane cross-coupling, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality: Why Catalyst Choice Dictates Success

The Stille catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For sterically demanding nucleophiles like isobutenyltributylstannane, transmetalation is the rate-determining step[4].

  • The Classic Bottleneck (Pd(PPh3)4): Triphenylphosphine (PPh3) is a strong σ-donor that stabilizes the Pd(0) resting state. However, transmetalation requires an open coordination site on the palladium center. Because PPh3 binds tightly, its dissociation is slow, preventing the bulky isobutenyl stannane from accessing the metal[4]. This necessitates high temperatures (80–100 °C), which leads to catalyst degradation and destannylation side reactions.

  • The Farina Kinetic Acceleration (Pd2(dba)3 / AsPh3): Replacing PPh3 with triphenylarsine (AsPh3) fundamentally alters the reaction kinetics. AsPh3 is a weaker σ-donor and a better π-acceptor, meaning it dissociates from the Pd(II) intermediate much faster than PPh3[4][5]. This rapid dissociation creates a tricoordinated, highly electrophilic Pd(II) species that readily accepts the bulky isobutenyl group, allowing the reaction to proceed at much milder temperatures[3].

  • The Modern NHC Standard (PEPPSI-IPr): N-heterocyclic carbene (NHC) precatalysts, such as PEPPSI-IPr, offer a distinct approach. The massive σ-donating power of the IPr ligand accelerates the initial oxidative addition, while its extreme steric bulk physically forces the isobutenyl and aryl groups together, accelerating reductive elimination[6]. The "throw-away" 3-chloropyridine ligand dissociates instantly in solution, ensuring a high concentration of the active Pd(0) species without the need for high heat.

G Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd NHC (PEPPSI) accelerates TransMet Transmetalation Complex OxAdd->TransMet AsPh3 accelerates RedElim Reductive Elimination TransMet->RedElim Steric bulk accelerates RedElim->Pd0 Catalyst Regeneration Product Isobutenyl-Ar RedElim->Product ArX Aryl Halide ArX->OxAdd Stannane Isobutenyl-SnBu3 Stannane->TransMet

Catalytic cycle of the Stille cross-coupling highlighting kinetic acceleration points by specific ligands.

Benchmarking Data: Catalyst Performance Comparison

The following table summarizes the quantitative performance of these catalyst systems when coupling isobutenyltributylstannane with a standard deactivated aryl/heteroaryl halide (e.g., 5-bromopyrimidine)[1][7][8].

Catalyst SystemLigand TypeAdditive RequiredTypical Temp (°C)Reaction TimeAverage YieldKey Advantage / Drawback
Pd(PPh3)4 Phosphine (Strong donor)CuI or CuTC (Crucial)80 – 110 °C18 – 24 h45 – 65%Pro: Cheap, widely available.Con: Sluggish; requires high heat.
Pd2(dba)3 + AsPh3 Arsine (Weak donor)Optional (CuI boosts rate)50 – 65 °C8 – 12 h80 – 95%Pro: Excellent kinetics for bulky stannanes.Con: AsPh3 is highly toxic.
PEPPSI-IPr NHC (High steric bulk)None (LiCl optional)25 – 50 °C2 – 6 h88 – 98%Pro: Mildest conditions; highest turnover.Con: Precatalyst is expensive.

Note: The addition of Copper(I) salts (like CuI or CuTC) is known as the "Copper Effect." Copper scavenges free phosphine ligands and can form a highly reactive isobutenyl-copper intermediate, bypassing the sluggish Pd-Sn transmetalation step entirely[7][8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm the success of intermediate steps before proceeding.

Protocol A: High-Throughput NHC-Catalyzed Coupling (PEPPSI-IPr)

Best for: Temperature-sensitive substrates, heteroaryl halides, and rapid library generation.

  • Preparation: In a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv, 1.0 mmol) and PEPPSI-IPr (0.02 equiv, 2 mol%).

    • Causality: Adding the catalyst and electrophile first ensures that oxidative addition occurs immediately upon solvation, preventing catalyst aggregation (black palladium formation).

  • Solvation & Degassing: Add anhydrous, inhibitor-free THF (5.0 mL). Degas the mixture via three freeze-pump-thaw cycles.

    • Validation Checkpoint: The solution should appear clear and pale yellow. If the solution turns dark brown or black at this stage, oxygen contamination has degraded the Pd-NHC complex. Discard and restart.

  • Stannane Addition: Inject isobutenyltributylstannane (1.2 equiv, 1.2 mmol) dropwise over 5 minutes via a syringe pump.

    • Causality: Slow addition keeps the local concentration of the stannane low, suppressing the homocoupling side-reaction (yielding 2,5-dimethyl-2,4-hexadiene).

  • Reaction & Monitoring: Stir at 40 °C. Monitor via GC-MS or TLC after 2 hours.

    • Validation Checkpoint: Look for the disappearance of the aryl halide. If conversion is stalled at <50%, add LiCl (2.0 equiv) to increase the polarity of the transition state and break up unreactive Pd-halide dimers.

  • Workup: Quench with saturated aqueous KF (5 mL) and stir vigorously for 30 minutes to precipitate toxic tributyltin fluoride (Bu3SnF) as a white solid. Filter through Celite and concentrate the filtrate.

Protocol B: Farina's AsPh3-Accelerated Coupling

Best for: Scale-up synthesis where NHC costs are prohibitive, and highly hindered stannanes.

  • Catalyst Assembly: In a glovebox or under strict argon flow, combine Pd2(dba)3 (0.025 equiv, 2.5 mol%) and AsPh3 (0.10 equiv, 10 mol%) in anhydrous 1,4-dioxane (5.0 mL). Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the AsPh3 to displace the dba ligands, forming the active Pd(0)(AsPh3)n complex before introducing the reagents[5].

  • Reagent Addition: Add the aryl halide (1.0 equiv, 1.0 mmol), followed by Copper(I) Thiophene-2-carboxylate (CuTC) (0.1 equiv, 10 mol%).

    • Causality: CuTC acts as a highly effective transmetalation shuttle, moving the isobutenyl group from tin to copper, and then to palladium[8].

  • Coupling: Inject isobutenyltributylstannane (1.1 equiv, 1.1 mmol). Heat the reaction mixture to 60 °C for 8 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, dilute in ether, and wash with 1M aqueous NH4OH (to remove copper). Analyze via LC-MS. The presence of the desired mass + isobutenyl fragment confirms successful transmetalation.

  • Purification: Dilute with diethyl ether and wash with 10% aqueous NH4OH to remove copper salts (aqueous layer turns deep blue). Treat the organic layer with 10% w/w anhydrous KF on silica gel to sequester residual tin before flash chromatography.

References

  • Benchchem. 5-(2-Methylprop-1-en-1-yl)pyrimidine.[1][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxfyaKmUZhZnNrRJ5J3j3_YMvlXFd2_--HTXT6NmEHziTf5znMFexKqxNorFk2XR0AfDQ21okAn8YdU7oN8ZUqvEOjNZ_-WwwGNTzhCfm-bUIsIjP5t8EUp6g8h8sGQwu3i9Jqlxs=]

  • Arab Journal of Chemistry. The role of commonly used transition metals in total synthesis of indole alkaloids.[2][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5i6LfKkOEQYOXqtDnM3JjJN2ZqN1MpyetdX6oEE9Bo406vdtiZU1lXg5rgDkz9ERfh38C8Ym195JuHBtDYxP4ZE7sm2LJ3j3_QhgkkRFXwc6UCi_JOhkCFBS8qbGtGxgMHRUcCBEx2nM0JacpGjANRLTb2Ai72bc5qkPCkXvoIzQGUGSvV0_uydVYJsDOtS1BTCxcvhzkPXlCqGxyd7HzEKS1DA==]

  • ACS Catalysis. The Stille Reaction, 38 Years Later.[3][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3iyzh-FqmL7SYkhzoHcs13i7jsYXxgVk5r-Cf3V1t_7-B08tg3AAYiRE7eaEnGCB19Dl9QjDPHwhCYfkBa6K1JweatpAwv7TqlmdWQo_Z9F-1YWzmsW9g9P3jQFO7yi1iH636ZiDF2zUkZeE=]

  • University of Windsor. The Mechanisms of the Stille Reaction.[4][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy2RiF4XYG044aRWhQAU_hPEuBPIx6Pwe_xOXOu-ponq4Wz4Ni9QFLnrxlubq8wA8Fge88v4VaqEqgqZMxdTR9e6mOUPS35hsrZDpczWbMygwPCj1ojb9Hl8bEzIlhgGdDA9nn5lzddr3R0UVynNuOERKgWkrMphcNoHI5t3OYqMDspECgl-Rnat3YeH_3SwQOmTuZ9QnGok0LNoQu]

  • Sigma-Aldrich. An efficient low-temperature Stille-Migita cross-coupling reaction for heteroaromatic compounds by Pd-PEPPSI-IPent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfcYjUGuB5Ih2oT9P2wI0RFOdBgfkPNQs54Y1-7RXCE8HnQ4TQL9HV4ZgMo-U10518dWoZH5G-CtgSu-6R_F9GiM6dw9SVBaCJf9Lq-caGA9KF9xrmsGVWgHmLZX7U0fk80IniZxw1foO5bKVvBY_DAqWI]

  • PubMed. An efficient low-temperature Stille-Migita cross-coupling reaction for heteroaromatic compounds by Pd-PEPPSI-IPent.[6][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEli_FlbfwMmvPQROrtIN6OoCiX6PJ-fxyPgpipUw1-lkXsF3Jzwg7FBwoceEYVU9nwPgdI_S9B8A8LGAIFvrJu5fB9yY88kCdOMzBbMoCT4F6iBkH2v2pIFYHMsQfZO-OI4xph]

  • Wiley-VCH. Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions.[5][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIeget-oIlBJGaVOYRO65kG-k9YH5Od7JSLWEJr9zIUqSrlMo_BKJer1PYnTWoPgtBQkQj63yxYevYVYA5mP6oR0FmW5-1QlciYIyYc48FVHvb4C3aw351iyyG6wRoryI5jZ0lmsMay-sBQWrokj99xjoUrcUyKC6xDiE=]

  • Harvard University (Chem 115 Myers). The Stille Reaction.[7][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEydOUno_fc7dgxSOuLDBq9N07Tm9sTy8GvBqIsfVVtd8NAZmyhaqE92AMmTKQwenkNp7JgV-wM0Dpz9v3wdTt6CZPAfWZCyR3TaK0qdnrQ5KY7VzQp-dFEIXTcmWUBI_v7ZyWSoyQxCeS9BzZSyZjvvJ-b]

  • Semantic Scholar. Preparation of imides via the palladium-catalyzed coupling reaction of organostannanes with methyl N-[methoxy(methylthio)methylene]carbamate.[8][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH59CXL_iuzODFk6HiUsDPkQpxvJfcWu_He5k-C0xpO9oA2DGLF4DFHUTqSTgci544Kh-lB2MklOW_csiCUiAKYHiw5vAwMRwHzokislU8Cfti_SRt9puhIEiHqZiZ5VGqL3nAEjbeL0zrcKD0PFUJTbAWSPQK5Yx8EPPtrspwI2LLLV57em4Dme_amQ3WoDKWuCyaBR1duSSylCJLNp00G]

Sources

Validation

Comparative Analysis Guide: IR Spectroscopy of 2-Methylpropene-1-tributylstannane

Executive Summary 2-Methylpropene-1-tributylstannane (also known as Tributyl(2-methylprop-1-en-1-yl)stannane) is a critical vinyl nucleophile used in Stille cross-coupling reactions to introduce the isobutenyl moiety int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpropene-1-tributylstannane (also known as Tributyl(2-methylprop-1-en-1-yl)stannane) is a critical vinyl nucleophile used in Stille cross-coupling reactions to introduce the isobutenyl moiety into complex organic scaffolds.

In drug development, the purity of this reagent is paramount. The primary failure mode in Stille couplings involving this reagent is protodestannylation (loss of the vinyl group) or contamination with the starting material (Tributyltin hydride ).

This guide provides a comparative infrared (IR) spectral analysis to distinguish 2-Methylpropene-1-tributylstannane from its precursors and functional alternatives (e.g., Boronic Acids), establishing a robust Quality Control (QC) protocol.

Part 1: Spectral Characterization (The Fingerprint)[1]

To validate the identity of 2-Methylpropene-1-tributylstannane, one must look beyond the standard aliphatic C-H stretches of the butyl chain. The diagnostic value lies in the Vinyl-Tin interface .

Vibrational Mode Analysis

The molecule consists of a lipophilic tributyltin tail and a reactive isobutenyl head. The high mass of the Tin (Sn) atom dampens the vibrational frequencies of attached carbons, causing characteristic "red shifts" (lower wavenumbers) compared to carbon analogs.

Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Note
Vinyl C=C Stretching (

)
1595 – 1615 Lower than typical alkenes (1640–1680) due to the heavy atom effect and

conjugation between Sn and the alkene.
Vinyl =C-H Stretching (

)
3030 – 3050 Weak, sharp peak just above the aliphatic region. Indicates the presence of the

proton.
Butyl C-H Stretching (

)
2850 – 2960 Strong, dominant multiplet. Not diagnostic (present in all Bu₃Sn derivatives).
Sn-C (Vinyl) Stretching~530 – 545 Fingerprint region. Differentiates from alkyl stannanes.
Sn-C (Butyl) Stretching590 – 600 Fingerprint region.

Expert Insight: In trisubstituted vinyl stannanes like this compound, the C=C stretch is often weak to medium intensity. Do not expect the strong absorbance seen in carbonyls. The absence of a peak at 1814 cm⁻¹ (Sn-H) is arguably more critical than the presence of the C=C peak for purity assessment.

Part 2: Comparative Analysis (Alternatives & Impurities)

This section objectively compares the IR profile of the target product against its primary precursor and its Suzuki coupling alternative.

Comparison 1: Synthesis Monitoring (vs. Tributyltin Hydride)

The most common synthesis route involves the hydrostannylation of alkynes or the reaction of tributyltin chloride with a vinyl-lithium species. However, Tributyltin hydride (Bu₃SnH) is a common impurity/starting material.

Objective: Confirm consumption of reactive Tin-Hydride bonds.

FeatureTarget: 2-Methylpropene-1-tributylstannane Impurity: Tributyltin Hydride (Bu₃SnH) Status
1814 cm⁻¹ ABSENT STRONG (Sharp) CRITICAL QC POINT
1600 cm⁻¹ Present (C=C)AbsentConfirmation of vinylation
3000+ cm⁻¹ Present (=C-H)Absent (only aliphatic C-H)Secondary confirmation
Comparison 2: Reagent Class (vs. Vinyl Boronic Acids)

For researchers deciding between Stille (Tin) and Suzuki (Boron) methodologies, the spectral stability markers differ significantly.

Objective: Distinguish between Stannane and Boronic Acid reagents during shelf-life analysis.

FeatureStannane Reagent (Tin) Boronic Acid Reagent (Suzuki) Implication
O-H Region (3200-3600) Clean / Flat Broad / Strong Boronic acids are hygroscopic and contain O-H groups; Stannanes are hydrophobic.
Fingerprint (1300-1400) CleanStrong B-O StretchDiagnostic for Boron species.
Stability Indication Appearance of broad Sn-O-Sn (~600 cm⁻¹) indicates oxidation.Changes in O-H broadening indicate dehydration (boroxine formation).Stannanes are generally more stable to moisture than boronic acids.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol uses Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis. This is preferred over NaCl plates due to the toxicity of organotins (avoids cleaning liquid cells).

Safety Pre-Check
  • Hazard: Organotins are toxic and readily absorbed through the skin.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. Work in a fume hood.

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal (Diamond or ZnSe) with Isopropanol.

    • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • Using a glass pipette, place 1 drop (approx. 10 µL) of neat 2-Methylpropene-1-tributylstannane onto the center of the crystal.

    • Note: No pressure clamp is needed for this liquid.

  • Acquisition:

    • Scan range: 4000 – 500 cm⁻¹.

    • Scans: 16 (Routine) or 32 (High Signal-to-Noise).

    • Resolution: 4 cm⁻¹.

  • Post-Run Cleaning (Crucial):

    • Wipe the crystal immediately with a Kimwipe soaked in Dichloromethane (DCM), followed by Isopropanol.

    • Disposal: All wipes must go into Solid Toxic Waste , not general trash.

Part 4: Decision Logic & Workflow

The following diagram illustrates the "Go/No-Go" decision matrix for validating the reagent prior to use in precious metal catalysis.

QC_Workflow Start Start: Reagent Analysis Acquire Acquire ATR-FTIR Spectrum (4000 - 500 cm⁻¹) Start->Acquire Check_1800 Check 1800-1850 cm⁻¹ Region (Sn-H Stretch) Acquire->Check_1800 Fail_Hydride FAIL: Significant Sn-H Peak (Incomplete Reaction) Check_1800->Fail_Hydride Peak Present Check_1600 Check 1590-1615 cm⁻¹ Region (Vinyl C=C Stretch) Check_1800->Check_1600 Peak Absent Fail_Vinyl FAIL: No C=C Peak (Protodestannylation/Degradation) Check_1600->Fail_Vinyl Peak Absent Check_OH Check 3200-3600 cm⁻¹ (Broad O-H) Check_1600->Check_OH Peak Present Fail_Water WARNING: Moisture/Hydrolysis (Dry Reagent) Check_OH->Fail_Water Broad Peak Pass PASS: Reagent Approved for Stille Coupling Check_OH->Pass Flat Baseline Fail_Water->Pass After Drying (MgSO₄)

Figure 1: Quality Control Decision Matrix for Vinyl Stannane Reagents via FTIR.

Part 5: Application in Drug Development

In the context of pharmaceutical synthesis, 2-Methylpropene-1-tributylstannane is often used to install the isobutenyl group, a common moiety in terpenes and polyketide natural products.

Why IR Analysis Matters Here:

  • Stoichiometry Control: Stille couplings are sensitive to the ratio of Pd catalyst to stannane. If your reagent is 20% Bu₃SnH (invisible in simple visual inspection), the effective concentration of the vinyl nucleophile is lower, leading to stalled reactions and difficult purifications.

  • Catalyst Poisoning: Degradation products (free tin salts) can aggregate and deactivate sensitive Pd(0) catalysts.

  • Regulatory Compliance: For GMP intermediates, verifying the absence of starting materials (Bu₃SnH) is a required identity test. IR provides a timestamped, digital fingerprint for the batch record.

References

  • Tributyltin Hydride Characterization

    • Wikipedia Contributors. (2025). Tributyltin hydride - Synthesis and characterization. Wikipedia. [Link][1]

    • Note: Confirms the diagnostic Sn-H stretch
  • Vinyl Stannane Spectral Data

    • Greenwald, R. J., et al. (1999). Carbon-Tin Vibrational Frequencies in Substituted Trimethylvinylstannanes. [Link]

    • Note: Establishes the C=C and Sn-C vibr
  • General IR Interpretation

    • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. [Link]

  • Stille Coupling Methodology

    • Organic Chemistry Portal. (n.d.). Stille Coupling - Mechanism and Recent Literature. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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